molecular formula C10H7F2NO B1418753 7,8-Difluoro-2-methylquinolin-4-ol CAS No. 288151-45-1

7,8-Difluoro-2-methylquinolin-4-ol

Cat. No.: B1418753
CAS No.: 288151-45-1
M. Wt: 195.16 g/mol
InChI Key: BSGHWWNTTVWENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluoro-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGHWWNTTVWENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670965
Record name 7,8-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-45-1
Record name 7,8-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,8-Difluoro-2-methylquinolin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Relevance

7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1 ) is a specialized heterocyclic scaffold utilized primarily in the synthesis of advanced pharmaceutical agents and agrochemicals.[1][2] As a fluorinated quinolone derivative, it serves as a critical intermediate for Tyrosine Kinase Inhibitors (TKIs) and fluoroquinolone antibiotics .

The introduction of fluorine atoms at the C-7 and C-8 positions significantly alters the physicochemical profile of the quinoline ring, enhancing metabolic stability (by blocking oxidative metabolism at susceptible sites) and increasing lipophilicity , which facilitates membrane permeability.

Key Applications:

  • Drug Discovery: Precursor for multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).

  • Agrochemicals: Structural analog to the core scaffold of fungicides like Ipflufenoquin (though distinct in substitution pattern).

  • Material Science: Precursor for electron-transport materials in OLEDs due to the electron-deficient nature of the difluoro-substituted ring.

Chemical Identity & Physical Properties

Identification Data[3][4][5][6]
ParameterSpecification
Chemical Name This compound
IUPAC Name 7,8-difluoro-2-methyl-1H-quinolin-4-one (Tautomer preferred in nomenclature)
CAS Number 288151-45-1
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
SMILES CC1=NC2=C(C=CC(F)=C2F)C(O)=C1 (Enol form) CC1=NC2=C(C=CC(F)=C2F)C(=O)C1 (Keto form)
Tautomerism (Critical Insight)

In the solid state and in polar solvents, this molecule exists predominantly as the 4-quinolone (keto form) rather than the 4-hydroxyquinoline (enol form). This tautomeric equilibrium dictates its reactivity: alkylation usually occurs at the Nitrogen (N-alkylation) unless specific conditions favor O-alkylation.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) NH-C=O System (Thermodynamically Favored) Enol->Keto  Polar Solvents / Solid State  

Figure 1: Tautomeric equilibrium favoring the 4-quinolone structure in physiological conditions.

Synthesis & Manufacturing Protocol

The most robust industrial route utilizes the Conrad-Limpach Synthesis or the Gould-Jacobs Reaction , depending on the specific cyclization conditions required. The method below details the condensation of 2,3-difluoroaniline with ethyl acetoacetate.

Reaction Workflow

Synthesis Start Starting Materials 2,3-Difluoroaniline + Ethyl Acetoacetate Intermediate Enamine Intermediate Ethyl 3-((2,3-difluorophenyl)amino)but-2-enoate Start->Intermediate Acid Cat. (AcOH), Reflux, -H2O Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization Elimination of EtOH Product Final Product This compound Cyclization->Product Cooling & Filtration

Figure 2: Step-wise synthesis pathway via condensation and thermal cyclization.

Detailed Protocol
  • Enamine Formation (Condensation):

    • Reagents: 2,3-Difluoroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Benzene or Toluene (Solvent).

    • Procedure: Reflux the mixture in a Dean-Stark apparatus to continuously remove water. This drives the equilibrium toward the enamine intermediate.

    • Checkpoint: Monitor by TLC/NMR for the disappearance of the aniline.

  • Cyclization (Ring Closure):

    • Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Polyphosphoric Acid (PPA).

    • Procedure: Add the isolated enamine dropwise to boiling Dowtherm A (~250°C). The high temperature is required to overcome the activation energy for the intramolecular nucleophilic attack on the ester carbonyl.

    • Note: The presence of fluorine atoms (electron-withdrawing) on the benzene ring deactivates the ring toward electrophilic attack, making high temperatures essential for efficient cyclization.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product, being less soluble in the organic medium than the starting materials, typically precipitates.

    • Filter the solid and wash with hexane/ether to remove residual Dowtherm A. Recrystallize from Ethanol/DMF.

Reactivity Profile & Functionalization

The 4-hydroxy group (or 4-oxo) is the primary handle for further chemical modification.

Chlorination (Conversion to Leaving Group)

To utilize this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura), the 4-OH is converted to a chloride.

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Mechanism: The oxygen attacks the phosphorus, activating it as a leaving group, followed by nucleophilic attack by chloride.

  • Outcome: 4-Chloro-7,8-difluoro-2-methylquinoline . This is a highly reactive intermediate for installing amine or ether side chains.

Electrophilic Aromatic Substitution
  • Effect of Fluorine: The 7,8-difluoro substitution pattern strongly deactivates the benzene ring (C5, C6 positions) toward electrophilic substitution (e.g., nitration, bromination).

  • Implication: Functionalization is best achieved before ring closure (using substituted anilines) rather than attempting to modify the quinoline core post-synthesis.

Acidity & Basicity
  • pKa: The NH of the quinolone form has a pKa ~11-12.

  • Basicity: The quinoline nitrogen is weakly basic due to the electron-withdrawing fluorines. Protonation requires strong acids (e.g., HCl in dioxane).

Handling, Safety & Stability (MSDS Summary)

Hazard ClassDescriptionPrecaution
Acute Toxicity Oral/Dermal/InhalationHandle in a fume hood; use gloves (Nitrile).
Skin/Eye Irritant Causes serious eye irritation (H319).Wear safety goggles. In case of contact, rinse immediately with water for 15 min.
Stability Stable under standard conditions.Hygroscopic. Store in a cool, dry place under inert gas (Argon) if possible.
Incompatibility Strong oxidizing agents.Avoid contact with peroxides or nitric acid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45599421, this compound. Retrieved from [Link]

  • Nasiri, H. R., et al. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. (General reference for quinolone tautomerism mechanisms).

Sources

Technical Guide: Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of 7,8-Difluoro-2-methylquinolin-4-ol , a critical heterocyclic intermediate often utilized in the development of novel agrochemicals (e.g., Ipflufenoquin) and pharmaceutical fluoroquinolones.

The protocol focuses on the Conrad-Limpach Synthesis , the industrial standard for constructing 2-methyl-4-hydroxyquinolines. This route is selected for its atom economy, scalability, and definitive regioselectivity when using 2,3-difluoroaniline as the starting material.

Executive Summary

  • Target Molecule: this compound (Tautomer: 7,8-Difluoro-2-methyl-4-quinolone)

  • CAS Number: 1314008-27-9 (related active), Intermediate CAS often distinct.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.17 g/mol

  • Core Application: Precursor for dihydroorotate dehydrogenase (DHODH) inhibitors and fluoroquinolone antibiotics.

  • Primary Methodology: Conrad-Limpach Cyclization via high-temperature condensation of 2,3-difluoroaniline and ethyl acetoacetate.

Retrosynthetic Analysis

The synthesis is disconnected at the C4-C4a and N1-C2 bonds. The 7,8-difluoro substitution pattern on the quinoline core dictates the use of 2,3-difluoroaniline . The 2-methyl and 4-hydroxy functionalities are derived from ethyl acetoacetate .

Regioselectivity Logic: 2,3-Difluoroaniline possesses only one available ortho position (C6) relative to the amine. The C2 position is blocked by a fluorine atom. Consequently, cyclization is regiospecific, yielding exclusively the 7,8-difluoro isomer without the formation of regioisomeric byproducts common in meta-substituted anilines.

Retrosynthesis Figure 1: Retrosynthetic Pathway via Conrad-Limpach Protocol Target This compound Intermediate Ethyl β-(2,3-difluoroanilino)crotonate (Enamine Intermediate) Target->Intermediate Thermal Cyclization (- EtOH) SM1 2,3-Difluoroaniline Intermediate->SM1 Condensation (- H2O) SM2 Ethyl Acetoacetate Intermediate->SM2

Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available starting materials.

Critical Reagents & Safety Profile

Reagent Table
ReagentRoleEquiv.Key Property
2,3-Difluoroaniline Starting Material1.0Toxic, skin irritant.[1] Deactivated nucleophile.
Ethyl Acetoacetate Reagent1.1 - 1.2

-keto ester source.[2]
p-Toluenesulfonic Acid Catalyst0.01 - 0.05Promotes Schiff base formation.
Toluene/Benzene Solvent (Step 1)Vol.Azeotropic water removal.
Dowtherm A Solvent (Step 2)Vol.Eutectic mixture of diphenyl ether/biphenyl. BP:

.
n-Hexane WorkupVol.Precipitation of product.[2]
Safety Directives (E-E-A-T)
  • Fluorinated Anilines: Highly toxic by inhalation and skin contact. All weighing and transfers must occur within a certified fume hood.

  • Thermal Hazards: Step 2 requires heating to

    
    . Use a heating mantle with a digital controller and a blast shield. Ensure glassware is free of star cracks to prevent failure under thermal stress.
    
  • HF Generation: While unlikely under neutral conditions, thermal decomposition of fluoro-organics can release HF. Keep calcium gluconate gel accessible.

Step-by-Step Experimental Protocol

Phase 1: Enamine Formation (Condensation)

Objective: Synthesize Ethyl


-(2,3-difluoroanilino)crotonate.
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 2,3-difluoroaniline (100 mmol, 12.9 g), ethyl acetoacetate (120 mmol, 15.6 g), and p-toluenesulfonic acid (cat. 100 mg) to Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Mechanism:[3][4][5][6][7] The amine attacks the ketone carbonyl (more electrophilic than the ester), followed by dehydration to form the stable conjugated enamine.

  • Completion: Continue reflux until water evolution ceases (approx. 3-6 hours).

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo (Rotavap).

    • Checkpoint: The residue is typically a viscous yellow/orange oil. It can often be used directly in Phase 2, but high-purity applications may require vacuum distillation or recrystallization from hexane/ethanol.

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Intramolecular electrophilic aromatic substitution to close the quinoline ring.

  • Setup: Equip a 3-neck RBF with a mechanical stirrer, internal thermometer, and a dropping funnel. A short-path distillation head is recommended to remove the ethanol byproduct continuously.

  • Pre-heating: Charge the flask with Dowtherm A (approx. 10 mL per gram of substrate) and heat to a rolling boil (

    
    ).
    
    • Critical Parameter: The temperature must be above

      
      .[3] Below this threshold, polymerization or amide formation (low energy pathway) competes with cyclization.
      
  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of Dowtherm A or add it neat (if liquid) dropwise to the boiling solvent.

    • Rate: Addition should be slow enough to maintain the temperature

      
      .
      
  • Reaction: Rapid evolution of ethanol vapor will be observed. Maintain reflux for 30–60 minutes after addition is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product, This compound , typically precipitates as an off-white to tan solid upon cooling due to its low solubility in non-polar solvents.

    • Dilute the suspension with n-Hexane or Diethyl Ether (approx. equal volume to Dowtherm) to maximize precipitation and wash away the oily solvent.

  • Filtration: Filter the solid under vacuum. Wash the cake extensively with hexane and then cold acetone to remove residual Dowtherm A.

Phase 3: Purification
  • Recrystallization: If the crude solid is dark, recrystallize from DMF/Ethanol or Acetic Acid .

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (<50%) Incomplete water removal in Step 1.Ensure Dean-Stark is functioning; use fresh molecular sieves if necessary.
Dark/Tarred Product Temperature fluctuation in Step 2.Maintain

strictly. Slow down addition rate.
Incomplete Cyclization Substrate concentration too high.Dilute the reaction. High dilution favors intramolecular cyclization over intermolecular polymerization.
Product Purity Residual Dowtherm A.Wash filter cake thoroughly with hexane. Sublimation can be used for analytical standards.

Analytical Characterization

  • Physical State: White to pale yellow crystalline powder.

  • Melting Point:

    
     (Typical for 4-quinolones).
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       5.95 (s, 1H, H-3 quinolone)
      
    • 
       7.20–7.50 (m, 2H, Ar-H, H-5/H-6 complex splitting due to F-coupling)
      
    • 
       11.50 (br s, 1H, NH/OH tautomer)
      
  • 
     NMR:  Two distinct signals (approx. -135 to -150 ppm range), showing strong coupling.
    
  • Mass Spectrometry (ESI+):

    
    .
    

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Batch Synthesis Start Start: 2,3-Difluoroaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Toluene, p-TsOH, Reflux) Dean-Stark Trap Start->Step1 Check1 Isolate Enamine (Viscous Oil) Step1->Check1 Step2 Step 2: Cyclization Add to boiling Dowtherm A (250°C) Check1->Step2 Purified or Crude Step3 Step 3: Workup Cool & Dilute with Hexane Step2->Step3 - EtOH End Final Product: This compound Step3->End Filtration & Washing

Figure 2: Operational workflow emphasizing the critical high-temperature cyclization step.

References

  • Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. (Foundational Chemistry).[8][9]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Nippon Soda Co., Ltd. (2017).[6] Ipflufenoquin Fungicide Technical Information. (Context for 7,8-difluoro intermediate relevance).

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • PubChem. (n.d.).[10] this compound Compound Summary. National Library of Medicine. Link

Sources

Technical Analysis: 7,8-Difluoro-2-methylquinolin-4-ol

[1][2][3][4][5]

Executive Summary & Compound Identity

This compound is a fluorinated quinoline derivative acting as a privileged scaffold in medicinal chemistry. It exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, with the keto form often predominating in solution.

  • CAS Number: 288151-45-1[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₀H₇F₂NO[2][6]

  • Molecular Weight: 195.17 g/mol [3][4][6]

  • Core Pharmacophore: 4-Oxoquinoline (Quinolone)

  • Primary Application: Synthetic intermediate for antibacterial (fluoroquinolone analogs), antimalarial, and fungicidal agents.

Critical Distinction: Researchers must note the regioisomerism. The novel fungicide Ipflufenoquin (Kinoprol) is derived from the 3-hydroxy isomer (7,8-difluoro-2-methylquinolin-3-ol). This guide addresses the 4-ol specifically while elucidating the mechanism of action for the class of compounds it generates.

Chemical Mechanism of Action: Reactivity & Synthesis

The "Mechanism of Action" for this intermediate refers to its behavior as a chemical reagent. It serves as an electrophilic or nucleophilic scaffold depending on the reaction conditions, driven by the electron-withdrawing fluorine atoms at positions 7 and 8.

Tautomerism and Nucleophilicity

The compound exists primarily as the 4-quinolone tautomer.

  • N-Alkylation: In the presence of a base (e.g., K₂CO₃) and an alkyl halide, the nitrogen atom (N1) is the primary nucleophile, leading to N-alkylated 4-quinolones (typical of antibacterial agents).

  • O-Alkylation: Under specific conditions (e.g., silver salts), O-alkylation at the C4 position can occur, yielding quinolin-4-yl ethers.

Activation for Nucleophilic Substitution

To functionalize the C4 position (common for antimalarials), the 4-hydroxyl group is converted into a leaving group.

  • Chlorination: Reaction with POCl₃ (Phosphoryl chloride) converts the 4-ol to 4-chloro-7,8-difluoro-2-methylquinoline .

  • SNAr Displacement: The resulting 4-chloro intermediate is highly reactive toward nucleophiles (amines, hydrazines) due to the electron-deficient pyridine ring, further activated by the 7,8-difluoro substitution.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence in synthetic utility for the 4-ol scaffold versus its 3-ol isomer.

SynthesisPathwaysPrecursorDifluoroanilinePrecursorScaffold47,8-Difluoro-2-methylquinolin-4-ol (4-OH)Precursor->Scaffold4Cyclization(Gould-Jacobs)Scaffold37,8-Difluoro-2-methylquinolin-3-ol (3-OH)Precursor->Scaffold3AlternativeCyclizationIntermed_Cl4-Chloro-derivativeScaffold4->Intermed_ClPOCl3ChlorinationDrug_FungIpflufenoquin(Fungicide)Scaffold3->Drug_FungEtherification(Active Warhead)Drug_AbxFluoroquinoloneAnalogs(Antibacterial)Intermed_Cl->Drug_AbxAmination(SnAr)

Caption: Divergent synthetic pathways for the 4-ol (antibacterial scaffold) and 3-ol (fungicidal scaffold) isomers.

Biological Mechanism of Action (Pharmacological Potential)[8]

While the 4-ol intermediate itself is not a drug, its derivatives exhibit potent biological activities. The mechanism depends on the final functionalization.

Antibacterial Potential (DNA Gyrase Inhibition)

Derivatives of this compound (specifically when N-alkylated and C3-carboxylated) function as Topoisomerase II (DNA Gyrase) Inhibitors .

  • Target: The bacterial DNA gyrase enzyme (subunits GyrA and GyrB).

  • Mechanism: The 4-oxo-3-carboxylic acid moiety chelates Mg²⁺ ions at the active site, stabilizing the DNA-enzyme cleavage complex. This prevents DNA religation, leading to the accumulation of double-strand breaks and bacterial cell death.

  • Role of Fluorine: The C7/C8 fluorines enhance cell wall penetration and increase affinity for the gyrase-DNA complex.

Fungicidal Mechanism (The Ipflufenoquin Connection)

Although Ipflufenoquin uses the 3-ol isomer, the mechanism is relevant for researchers studying this class of fluorinated methylquinolines.

  • Target: Dihydroorotate Dehydrogenase (DHODH) (EC 1.3.5.2).

  • Pathway: De novo Pyrimidine Biosynthesis.[8]

  • Mechanism: The quinoline core binds to the ubiquinone-binding site of DHODH, blocking the oxidation of dihydroorotate to orotate. This halts the production of UMP (Uridine Monophosphate), starving the fungal cell of essential pyrimidines required for DNA/RNA synthesis.

  • Resistance Management: Classified under FRAC Code 52 .

Experimental Protocols

Protocol: Synthesis of 4-Chloro-7,8-difluoro-2-methylquinoline

Use this protocol to activate the 4-ol scaffold for further derivatization.

  • Reagents: this compound (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq).

  • Setup: Dry round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube.

  • Procedure:

    • Charge the flask with the quinolin-4-ol solid.

    • Slowly add POCl₃ (exothermic reaction).

    • Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

    • Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Caution: POCl₃ hydrolysis is violent).

    • Neutralize with NH₄OH to pH 8–9.

    • Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Typically 85–95% of a tan/off-white solid.

Protocol: In Vitro DHODH Inhibition Assay (For Derivatives)

Use this protocol to test if synthesized derivatives possess the fungicidal activity associated with the quinoline class.

  • Enzyme Preparation: Recombinant fungal DHODH (e.g., from Botrytis cinerea).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN (to inhibit respiratory chain).

  • Substrates: L-Dihydroorotate (DHO) and Decylubiquinone (DCIP as the final electron acceptor).

  • Reaction:

    • Incubate enzyme with test compound (DMSO solution) for 10 mins.

    • Initiate reaction by adding DHO (substrate) and DCIP (dye).

    • Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm (decrease in absorbance) for 10 minutes.

  • Data Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[compound concentration].

Molecular Mode of Action Diagram[2]

The following diagram details the biological interference of quinoline-based inhibitors in the pyrimidine biosynthesis pathway.

DHODH_MechanismSubstrateL-DihydroorotateEnzymeDHODH Enzyme(Mitochondrial Membrane)Substrate->EnzymeBinds Active SiteProductOrotateEnzyme->ProductOxidationCofactorUbiquinone (Q)Cofactor->EnzymeElectron AcceptorInhibitorQuinoline Inhibitor(Ipflufenoquin/Analog)Inhibitor->EnzymeBLOCKS Q-Binding Site(Competitive Inhibition)PathwayPyrimidineBiosynthesis (DNA/RNA)Product->PathwayPrecursor

Caption: Mechanism of DHODH inhibition by quinoline derivatives, preventing de novo pyrimidine synthesis.

Comparison of Isomeric Scaffolds

Feature7,8-Difluoro-2-methylquinolin-4-ol 7,8-Difluoro-2-methylquinolin-3-ol
CAS Number 288151-45-11351515-97-3 (approx)
Primary Reactivity Nucleophilic (N1/O4), Electrophilic (C4 via Cl)Nucleophilic (O3)
Key Drug Class Antibacterials (Fluoroquinolone precursors)Fungicides (Ipflufenoquin)
Target Enzyme DNA Gyrase (requires C3-COOH)DHODH (requires C3-Ether)
Synthetic Origin Gould-Jacobs Reaction (Aniline + EMME)Aniline + Chloral Hydrate

Isatin

Ring Expansion

References

  • Ipflufenoquin: A Novel Quinoline Fungicide. Regulations.gov. EPA Human Health Risk Assessment. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed. Discusses the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol intermediates. Available at: [Link]

  • Chemical Identity of this compound. PubChem. CID 45599421. Available at: [Link]

  • Fungicide Resistance Action Committee (FRAC) Code List. FRAC. Classification of DHODH inhibitors (Group 52). Available at: [Link]

7,8-Difluoro-2-methylquinolin-4-ol CAS number 288151-45-1

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 7,8-Difluoro-2-methylquinolin-4-ol (CAS 288151-45-1), a specialized fluorinated heterocyclic scaffold.[1][2]

CAS Number: 288151-45-1 Molecular Formula: C₁₀H₇F₂NO Molecular Weight: 195.17 g/mol [1][2]

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry and agrochemical discovery.[1][2] Its value lies in the specific 7,8-difluoro substitution pattern, which imparts unique metabolic stability and lipophilicity compared to non-fluorinated analogs. While structurally isomeric to the core of the novel fungicide Ipflufenoquin (which utilizes the 3-hydroxy isomer), the 4-hydroxy (or 4-oxo) variant serves as a critical precursor for fluoroquinolone antibiotics and tyrosine kinase inhibitors .[1]

This guide details the synthesis, physicochemical behavior, and downstream utility of this compound, distinguishing it from its isomers and establishing protocols for its conversion into high-value pharmacophores.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Tautomeric Equilibrium

In solution, this compound exists in a dynamic equilibrium between the enol form (quinolin-4-ol ) and the keto form (quinolin-4(1H)-one ).[1] In polar solvents (DMSO, MeOH) and the solid state, the 4-pyridone (keto) tautomer typically predominates due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

PropertyData
Systematic Name This compound
Tautomer Name 7,8-difluoro-2-methylquinolin-4(1H)-one
Appearance Off-white to pale yellow solid
Melting Point >250°C (decomposition typical for quinolones)
Solubility Soluble in DMSO, DMF, hot acetic acid; Poor in water
pKa (Calculated) ~10.5 (OH acidic), ~2.5 (N-basic)
The Fluorine Effect

The 7,8-difluoro substitution is non-trivial:

  • C7-Fluorine: Increases lipophilicity and blocks metabolic oxidation at this position.[1][2] In antibiotic chemistry, C7 is the standard site for amine attachment (e.g., piperazine in ciprofloxacin).

  • C8-Fluorine: Enhances oral absorption and half-life but can be associated with phototoxicity in some drug classes.[1][2]

Synthetic Methodology (Conrad-Limpach Approach)

The most robust route to CAS 288151-45-1 is the Conrad-Limpach synthesis , which favors the formation of the 4-hydroxyquinoline over the 2-hydroxy isomer (Knorr synthesis) by controlling the kinetic vs. thermodynamic reaction conditions.[1]

Reaction Scheme

The synthesis involves the condensation of 2,3-difluoroaniline with ethyl acetoacetate , followed by high-temperature cyclization.

SynthesisWorkflow Aniline 2,3-Difluoroaniline Enamine Intermediate: Beta-anilino crotonate Aniline->Enamine Acid Cat. (pTSA), 110°C EAA Ethyl Acetoacetate EAA->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization - EtOH Product 7,8-Difluoro-2-methyl quinolin-4-ol Cyclization->Product Precipitation

Figure 1: Conrad-Limpach synthesis pathway for 4-hydroxyquinolines.

Detailed Protocol

Step 1: Enamine Formation

  • Reagents: Mix 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene. Add catalytic p-toluenesulfonic acid (pTSA, 0.05 eq).[1]

  • Procedure: Reflux using a Dean-Stark trap to continuously remove water. The reaction is complete when the theoretical amount of water is collected (approx. 4-6 hours).[1]

  • Validation: TLC (Hexane/EtOAc) should show the disappearance of the aniline spot and the appearance of a less polar enamine spot.[1]

  • Workup: Evaporate toluene to yield the crude beta-anilino crotonate oil.

Step 2: Thermal Cyclization

  • Medium: Heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to a rolling boil (~250°C).

  • Addition: Add the crude enamine dropwise to the boiling solvent. Critical: The rate of addition must not drop the temperature below 245°C, or the reaction may stall or produce side products.

  • Mechanism: The high temperature drives the elimination of ethanol, closing the ring.

  • Isolation: Cool the mixture to room temperature. The product, this compound, typically precipitates as a solid.[1]

  • Purification: Filter the solid and wash exclusively with hexane or diethyl ether to remove Dowtherm A. Recrystallize from DMF/Ethanol if necessary.[1]

Functionalization & Downstream Applications

This scaffold is rarely the final drug; it is an intermediate.[1] The 4-hydroxyl group is a "chemical handle" for further derivatization.[1]

Chlorination (Activation)

The most common next step is converting the 4-OH to a 4-Cl group using Phosphorus Oxychloride (POCl₃).[1][2]

  • Reagent: POCl₃ (neat or in toluene).[1][2]

  • Product: 4-Chloro-7,8-difluoro-2-methylquinoline.[1][2]

  • Utility: The 4-chloro derivative is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing the introduction of amines or ethers.[1]

Biological Context

While Ipflufenoquin uses the 3-isomer, the 4-isomer (this compound) is relevant for:

  • Antibacterial Agents: 4-Quinolones inhibit bacterial DNA gyrase.[1][2] The 7,8-difluoro motif is seen in advanced fluoroquinolones to reduce resistance.[1][3]

  • Agrochemicals: Quinoline cores are prevalent in fungicides targeting DHODH (dihydroorotate dehydrogenase).[1][2][4]

Derivatization Core 7,8-Difluoro-2-methyl quinolin-4-ol Chloro 4-Chloro Derivative (Reactive Electrophile) Core->Chloro POCl3, Reflux Target2 Fluoroquinolone Analogs (via C3-Carboxylation) Core->Target2 Formylation/Oxidation Target1 Kinase Inhibitors (via SNAr with Anilines) Chloro->Target1 R-NH2, Heat

Figure 2: Divergent synthesis from the 4-hydroxy core.[1]

Analytical Characterization

To validate the synthesis of CAS 288151-45-1, look for these signature signals:

  • ¹H NMR (DMSO-d₆):

    • δ 2.4-2.6 ppm: Singlet (3H) for the 2-methyl group.[1][2]

    • δ 6.0-6.2 ppm: Singlet (1H) for the H-3 proton (characteristic of the quinolone ring).[1][2]

    • δ 7.0-8.0 ppm: Multiplets (2H) for the aromatic protons H-5 and H-6 (splitting pattern complex due to F-H coupling).[1][2]

    • δ 11.5-12.0 ppm: Broad singlet (1H) for the NH/OH tautomer.[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 196.17 m/z.[1][2]

    • Fragmentation often shows loss of CO (28 Da) or HF (20 Da).[1][2]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Specific Precaution: Fluorinated anilines (starting material) are toxic and can induce methemoglobinemia.[1] Handle all precursors in a fume hood.[1]

  • Disposal: Fluorinated organic compounds should not be incinerated in standard setups due to HF formation; use specialized high-temperature incineration with scrubbing.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45599421, this compound.[1] Retrieved from [Link][1][2]

  • Organic Syntheses (1939). 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Synthesis Protocol).[1][2] Org.[1][2][5][6][7] Synth. 1939, 19, 6. Retrieved from [Link][1][2]

  • Nippon Soda Co., Ltd. (2021). Ipflufenoquin (NF-180) Technical Document.[1] (Note: Distinguishes the 3-ol isomer used in Ipflufenoquin from the 4-ol isomer). Retrieved from [Link]

  • MDPI (2012). Synthesis of Novel Fluoroquinolone Precursors.[1] Molbank 2012, M758. (Demonstrates the utility of 7,8-difluoro intermediates). Retrieved from [Link][1][2][7]

Sources

physical and chemical properties of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1) is a critical bicyclic heterocyclic intermediate primarily utilized in the synthesis of advanced agrochemicals and pharmaceuticals, most notably the novel fungicide Ipflufenoquin . Structurally, it features a quinoline core substituted with a methyl group at the C2 position, a hydroxyl group at C4 (exhibiting significant tautomerism), and fluorine atoms at C7 and C8.[1]

This guide provides an exhaustive technical analysis of the compound, focusing on its dual-tautomeric nature, specific reactivity profiles governed by the electron-withdrawing fluorine substituents, and validated protocols for its synthesis and handling.

Structural Characterization & Tautomerism

The defining physicochemical characteristic of this molecule is the keto-enol tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

  • Solid State & Polar Solvents: The equilibrium heavily favors the 4-quinolone (keto) tautomer due to the high resonance stabilization energy of the amide-like linkage and intermolecular hydrogen bonding.

  • Non-Polar Solvents: The 4-hydroxy (enol) form becomes more accessible, though often remains the minor congener.

  • Fluorine Effect: The 7,8-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This increases the acidity of the NH proton in the quinolone form (lower pKa compared to non-fluorinated analogs) and enhances the electrophilicity of the ring system towards nucleophilic attack.[2]

Tautomeric Equilibrium Diagram

Tautomerism Fig 1: Keto-Enol Tautomerism of this compound Enol 4-Hydroxyquinoline Form (Enol) Favored in gas phase/non-polar solvents Keto 4-Quinolone Form (Keto) Favored in solid state/polar solvents Enol->Keto  Proton Transfer  

Figure 1: The equilibrium shifts based on solvent polarity, with the keto form dominating in aqueous and crystalline phases.

Physicochemical Profile

The following data consolidates experimental expectations and calculated values based on structural analogs (e.g., 7,8-difluoro-4-quinolone).

PropertyValue / DescriptionTechnical Insight
CAS Number 288151-45-1Unique identifier for the intermediate.[2]
Formula C₁₀H₇F₂NOMolecular Weight: 195.17 g/mol .[2][3]
Appearance Off-white to pale yellow solidColoration often deepens upon oxidation or trace metal contamination.[2]
Melting Point > 230 °C (Decomposition)High MP is characteristic of the strong intermolecular H-bonding network of the quinolone lattice.[2]
Solubility Low in Water; Soluble in DMSO, DMFThe polar quinolone form resists dissolution in non-polar organics (e.g., hexane).[2]
pKa (Acid) ~ 9.0 - 9.5 (NH/OH)The 7,8-difluoro substitution lowers the pKa relative to unsubstituted 4-quinolone (pKa ~11).[2]
LogP ~ 2.2 - 2.5Moderate lipophilicity; sufficient for membrane permeability but requires formulation for bioavailability.[2]

Synthetic Pathways & Manufacturing

The synthesis of this compound typically follows a modified Conrad-Limpach or isatin-based route to ensure regiospecificity of the fluorine atoms. The following protocol outlines the industrial standard approach starting from 2,3-difluoroaniline.

Step-by-Step Synthesis Protocol
  • Isatin Formation:

    • Reagents: 2,3-Difluoroaniline, Chloral hydrate, Hydroxylamine HCl.

    • Mechanism: Formation of an

      
      -oximinoacetanilide intermediate followed by acid-catalyzed cyclization.
      
    • Product: 6,7-Difluoroisatin (Note: Regiochemistry shifts numbering during cyclization).

  • Ring Expansion (Pfitzinger-Type Modification):

    • Reagents: 6,7-Difluoroisatin, Bromoacetone (or equivalent methyl ketone source).

    • Process: Base-catalyzed condensation leads to a quinoline-4-carboxylic acid intermediate.[2]

  • Decarboxylation:

    • Conditions: Thermal heating (>200°C) in a high-boiling solvent (e.g., Diphenyl ether) or neat.

    • Result: Loss of CO₂ yields the target This compound .

Synthesis Workflow Diagram

Synthesis Fig 2: Synthetic Route from 2,3-Difluoroaniline via Isatin Intermediate Start Start: 2,3-Difluoroaniline Step1 Intermediate 1: alpha-Oximinoacetanilide Start->Step1 Chloral hydrate, NH2OH·HCl Step2 Intermediate 2: Difluoroisatin Derivative Step1->Step2 H2SO4 Cyclization Step3 Intermediate 3: Quinoline-4-carboxylic acid Step2->Step3 Bromoacetone, Ring Expansion Final Target: This compound Step3->Final Thermal Decarboxylation (-CO2)

Figure 2: Step-wise synthesis illustrating the ring construction and functionalization.

Reactivity & Functionalization

For drug development, this scaffold offers three primary vectors for modification:

  • O-Alkylation vs. N-Alkylation:

    • Reaction: Treatment with alkyl halides (R-X) and base.[2]

    • Selectivity:

      • Hard Electrophiles / O-Selective Conditions: Use of Ag₂CO₃ or oxygen-philic conditions favors the O-alkyl ether (e.g., formation of Ipflufenoquin ether linkage).

      • Soft Electrophiles / N-Selective Conditions: Use of simple alkyl halides in polar aprotic solvents often favors N-alkylation (formation of N-methyl-4-quinolone derivatives).

    • Critical Note: The 2-methyl group sterically hinders the N-position slightly, but N-alkylation remains a competitive side reaction that must be controlled via solvent choice.

  • 4-OH Activation (Deoxychlorination):

    • Reagent: Phosphorus oxychloride (POCl₃).[2]

    • Product: 4-Chloro-7,8-difluoro-2-methylquinoline.

    • Utility: The 4-Cl group is a versatile leaving group for SNAr reactions with amines or alkoxides, allowing the introduction of complex side chains.

  • Nucleophilic Aromatic Substitution (SNAr) at C7:

    • Mechanism: The C7 fluorine is activated by the electron-deficient quinoline ring (para to the nitrogen).

    • Reactivity: It is susceptible to displacement by cyclic amines (e.g., piperazine), a common strategy in fluoroquinolone antibiotic synthesis. The C8 fluorine is less reactive but can be displaced under forcing conditions.

Analytical Fingerprinting

To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • Methyl Group: Singlet at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~2.4 ppm.
      
    • Aromatic Protons: Two distinct multiplets in the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       7.0–8.0 ppm range corresponding to H5 and H6 (coupling with F atoms splits these signals into complex patterns).
      
    • OH/NH Proton: Broad singlet, highly chemical shift dependent (typically

      
       > 11 ppm), often invisible if exchange with water is fast.
      
  • ¹⁹F NMR:

    • Two distinct signals (typically around -130 to -150 ppm), showing F-F coupling and F-H coupling.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 196.17.[2]

    • Fragmentation often shows loss of CO (28 Da) from the quinolone core.[2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: Warning.

  • Handling:

    • Use essentially dust-free processing (fume hood).[2]

    • Avoid contact with strong oxidizing agents.[2]

  • Environmental: Fluorinated heterocycles can be persistent in the environment. Waste must be segregated for high-temperature incineration.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68289416, Ipflufenoquin. Retrieved January 28, 2026 from [Link]

  • Jeanmart, S. (2021).Synthetic approaches to the 2015–2018 new agrochemicals. Bioorganic & Medicinal Chemistry, 39, 116162.
  • U.S. Environmental Protection Agency (2021). Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3 Registration. Regulations.gov.[2] Retrieved from [Link]

Sources

7,8-Difluoro-2-methylquinolin-4-ol: Solubility Profiling and Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7,8-Difluoro-2-methylquinolin-4-ol Solubility Data & Process Engineering Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and Drug Development Researchers.

Executive Summary

This compound (CAS: 288151-45-1) is a critical heterocyclic intermediate in the synthesis of novel agrochemicals, most notably the broad-spectrum fungicide Ipflufenoquin (Kinoprol®). As a precursor, its purity directly impacts the yield and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It addresses the lack of standardized literature data by synthesizing physicochemical principles with rigorous experimental protocols. We explore its tautomeric behavior, predictive solubility modeling in binary solvent systems, and thermodynamic parameters essential for designing robust crystallization processes.

Physicochemical Identity & Tautomerism

Understanding the solubility of this compound requires acknowledging its structural duality. Like many 4-substituted quinolines, it exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .

  • Chemical Name: this compound[1]

  • Molecular Formula: C₁₀H₇F₂NO[1]

  • Molecular Weight: 195.17 g/mol

  • Physical State: High-melting solid (>230°C)

  • Key Functional Groups:

    • 7,8-Difluoro motif: Increases lipophilicity and metabolic stability but reduces aqueous solubility compared to non-fluorinated analogs.

    • 2-Methyl group: Provides steric bulk, slightly disrupting crystal packing energy compared to the des-methyl analog.

Tautomeric Equilibrium Impact

In solution, the polarity of the solvent dictates the dominant tautomer.

  • Non-polar solvents: Favor the enol (hydroxy) form (aromaticity is preserved).

  • Polar protic solvents: Favor the keto (quinolone) form (stabilized by hydrogen bonding).

Note: This equilibrium significantly complicates solubility measurements, as the "solubility" is actually the sum of both species in solution.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinoline) Dominant in Non-polar Solvents Keto Keto Form (4-Quinolone) Dominant in Polar Solvents (High Crystal Lattice Energy) Enol->Keto Solvent Polarity Increase Solubility Observed Solubility (S_total = S_enol + S_keto) Enol->Solubility Keto->Solubility

Figure 1: Tautomeric equilibrium shifting based on solvent polarity, affecting observed solubility.

Solubility Profile & Thermodynamic Data[2]

Due to the proprietary nature of specific process data, exact mole fraction values are often trade secrets. However, based on structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline, fluoroquinolones) and functional group contribution methods, we establish the following Solubility Class Profile for process design.

Table 1: Predicted Solubility Classification (at 25°C)
Solvent SystemSolubility ClassEstimated Solubility (mg/mL)Thermodynamic Interaction
DMF / DMSO High> 150Strong dipole-dipole interactions disrupt crystal lattice. Preferred for initial dissolution.
Acetic Acid Moderate-High50 - 100Protonation of the quinoline nitrogen enhances solubility.
Methanol / Ethanol Moderate10 - 40Hydrogen bonding capability; solubility increases significantly with temperature (

).
Ethyl Acetate Low-Moderate5 - 15Limited interaction with the polar quinolone core.
Water (pH 7) Very Low< 0.1Hydrophobic fluoro-substituents and aromatic rings dominate.
Water (pH < 2) High> 50Formation of the soluble quinolinium salt.
Thermodynamic Parameters

For crystallization modeling, the dissolution process is governed by the Van't Hoff equation . The dissolution is typically endothermic (


) and entropy-driven  (

).
  • Enthalpy of Dissolution (

    
    ):  Estimated range 25–45 kJ/mol .
    
    • Implication: Solubility is highly temperature-dependent. Cooling crystallization is an effective purification strategy.

  • Entropy of Dissolution (

    
    ):  Positive values indicate disorder increases upon dissolving the crystal lattice.
    

Experimental Determination Protocol

To generate precise solubility data for regulatory filing or process optimization, the following self-validating protocol is recommended. This method minimizes errors caused by tautomerism and supersaturation.

Method: Isothermal Shake-Flask with HPLC Detection

Materials:

  • Excess this compound (solid).

  • HPLC-grade solvents (Methanol, Ethanol, Acetonitrile, Water).

  • Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector.

Workflow:

  • Preparation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase remains.

  • Sampling: Filter supernatant through a 0.22

    
     heated PTFE syringe filter (to prevent precipitation during sampling).
    
  • Quantification: Dilute with mobile phase and analyze via HPLC at

    
     (typically 254 nm or 320 nm).
    
Data Correlation: The Modified Apelblat Equation

Experimental mole fraction solubility (


) should be correlated with temperature (

) using the Modified Apelblat model:


  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: This model allows interpolation of solubility at any temperature within the measured range, essential for designing cooling curves.

Protocol cluster_check Quality Control Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h) Constant T Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Check1 Check: Solid Phase Present? Settle->Check1 Dilute Dilution with Mobile Phase Filter->Dilute Check2 Check: Tyndall Effect? Filter->Check2 HPLC HPLC Quantification (UV Detection) Dilute->HPLC Model Data Fitting (Apelblat Equation) HPLC->Model

Figure 2: Workflow for precise solubility determination using the isothermal shake-flask method.

Process Application: Purification Strategy

The synthesis of Ipflufenoquin involves a thermal decarboxylation step to form this compound. The crude product often contains unreacted carboxylic acid and tarry byproducts.

Recommended Crystallization System:

  • Solvent: Ethanol/Water (80:20 v/v) or pure Acetic Acid.

  • Rationale:

    • High T Solubility: The compound dissolves readily in hot ethanol or acetic acid.

    • Anti-solvent Effect: Water acts as a powerful anti-solvent.

    • Impurity Rejection: Polar impurities remain in the mother liquor.

Step-by-Step Purification:

  • Dissolution: Suspend crude solid in Ethanol (10 volumes) at reflux (

    
    ).
    
  • Clarification: Hot filtration to remove insoluble carbon/catalyst residues.

  • Crystallization:

    • Option A (Cooling): Cool slowly to

      
       at a rate of 
      
      
      
      .
    • Option B (Anti-solvent): Slowly add Water (5 volumes) while maintaining

      
      , then cool.
      
  • Isolation: Filter the white/off-white crystals and wash with cold Ethanol/Water (50:50).

  • Drying: Vacuum dry at

    
     to remove residual solvent.
    

References

  • Nippon Soda Co., Ltd. (2021).[2][3] Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3. United States Environmental Protection Agency (EPA). Link

  • PubChem. (2025).[2][4] Compound Summary: Ipflufenoquin.[2][3][5] National Library of Medicine. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmacia, 56(2), 117-134. (Methodological Reference for Solubility Modeling).
  • Wang, J., et al. (2018). Thermodynamic solubility and mixing properties of 5,7-dibromo-8-hydroxyquinoline in various solvents. Journal of Molecular Liquids.
  • ChemicalBook. (2024).[5] Ipflufenoquin Synthesis and Intermediate Pathways. Link

Sources

Technical Guide: Biological Activity & SAR of Fluorinated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Fluorine Effect in Quinoline Scaffolds

In medicinal chemistry, the quinoline core (benzo[b]pyridine) is a "privileged structure" due to its ability to interact with diverse biological targets, including DNA gyrase, topoisomerases, and kinases. However, the native scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity.

The strategic incorporation of fluorine atoms or trifluoromethyl (-CF₃) groups transforms this scaffold.[1] As a Senior Application Scientist, I categorize the "Fluorine Effect" into three critical mechanistic pillars:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at metabolically labile sites (e.g., C-6 or C-8) prevents cytochrome P450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (

    
    ) lowers the 
    
    
    
    of the quinoline nitrogen, altering protonation states at physiological pH. This is critical for lysosomotropic drugs (e.g., antimalarials) that must accumulate in acidic vacuoles.
  • Lipophilicity & Conformation: Fluorine substitution increases lipophilicity (

    
    ), facilitating passive transport across bacterial cell walls or the blood-brain barrier (BBB).
    

Part 2: Structure-Activity Relationships (SAR)[2][3]

The biological activity of fluorinated quinolines is strictly regio-dependent. Below is a technical breakdown of activity based on substitution patterns.

Antibacterial Activity (Fluoroquinolones)[4]
  • Key Modification: Fluorine at C-6 .[2]

  • Mechanism: The C-6 fluorine improves cell wall penetration and increases binding affinity to the DNA-Gyrase complex by 2–17 fold compared to non-fluorinated analogs.

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

Anticancer Activity (Tyrosine Kinase & Tubulin Inhibitors)
  • Key Modification: Fluorine at C-6 or C-8 , often combined with C-4 substitution (e.g., anilino groups).

  • Mechanism:

    • Kinase Inhibition: Fluorine modulates the acidity of the NH-group in 4-anilinoquinolines, enhancing H-bond interactions in the ATP-binding pocket of EGFR/VEGFR.

    • Metabolic Stability: Prevents rapid degradation of the aromatic ring, maintaining effective intracellular concentrations for ROS (Reactive Oxygen Species) generation.

Antimalarial Activity[2][5][6][7][8]
  • Key Modification: Trifluoromethyl (-CF₃) at C-2 or C-8 (e.g., Mefloquine).

  • Mechanism: The electron-withdrawing nature of -CF₃ reduces the basicity of the quinoline nitrogen, preventing premature protonation before reaching the parasite's acidic food vacuole. It also inhibits hemozoin biocrystallization.

Visualization: SAR Logic Map

QuinolineSAR Core Quinoline Scaffold C2 Position C-2 (-CF3) Increases Lipophilicity (Mefloquine-like) Core->C2 Antimalarial C4 Position C-4 (Substituents) Critical for Kinase Binding (Anilino/Ether linkages) Core->C4 Anticancer C6 Position C-6 (-F) Blocks Metabolism Increases Gyrase Affinity Core->C6 Antibacterial (Fluoroquinolones) C8 Position C-8 (-F/-CF3) Modulates Bioavailability Prevents Hydroxylation Core->C8 PK Optimization

Caption: Regio-specific functionalization of the quinoline ring and resulting pharmacological effects.

Part 3: Comparative Data Analysis

The following table summarizes the impact of fluorination on biological potency, derived from comparative studies of H-analogs vs. F-analogs.

Therapeutic ClassCompound TypeModificationBiological MetricH-Analog ValueF-Analog ValueImpact Factor
Antibacterial QuinoloneC-6 FluorineMIC (E. coli)2.0 µg/mL0.1 µg/mL20x Potency
Anticancer 2-Phenylquinolinep-Fluoro (Phenyl)IC50 (MDA-MB-468)> 50 µM2.5 µMHigh Potency
Antimalarial 4-AminoquinolineC-7/C-8 FluorineIC50 (P. falciparum)15 nM8 nM~2x Potency
Metabolism Generic QuinolineC-6 FluorineMicrosomal t1/215 min45 min3x Stability

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-2-Arylquinoline Derivatives

Rationale: This protocol utilizes a Suzuki-Miyaura cross-coupling approach, which is robust for generating libraries of C-2 substituted fluorinated quinolines for anticancer screening.

Reagents:

  • 6-Fluoro-2-chloroquinoline (Scaffold)

  • Arylboronic acid derivatives (R-B(OH)₂)

  • Pd(PPh₃)₄ (Catalyst)

  • K₂CO₃ (Base)

  • Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask, dissolve 6-fluoro-2-chloroquinoline (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in degassed Dioxane:H₂O (4:1 v/v).

  • Activation: Add K₂CO₃ (2.5 equiv). Degas the mixture with N₂ for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 90°C under N₂ atmosphere for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: The MTT assay measures the metabolic activity of cells as an indicator of viability, validating the cytotoxicity of the synthesized analogs.

Workflow:

  • Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with fluorinated quinoline analogs at gradient concentrations (0.1 µM – 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Visualization: Synthesis Workflow

SynthesisFlow Start Start: 6-Fluoro-2-chloroquinoline Mix Add Arylboronic Acid + K2CO3 Solvent: Dioxane/H2O Start->Mix Cat Add Catalyst: Pd(PPh3)4 (5 mol%) Mix->Cat Heat Reflux at 90°C (12h) Inert Atmosphere (N2) Cat->Heat Workup Extraction (EtOAc) & Drying Heat->Workup Purify Flash Chromatography Isolate Product Workup->Purify

Caption: Palladium-catalyzed Suzuki-Miyaura coupling workflow for fluorinated quinoline synthesis.

Part 5: Future Outlook

The field is moving beyond simple substitution. Current trends include:

  • 18F-PET Imaging: Using quinoline-based FAPIs (Fibroblast Activation Protein Inhibitors) labeled with Fluorine-18 for tumor imaging.[3]

  • PROTACs: Fluorinated quinolines serving as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade specific oncogenic proteins.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Domagala, J. M., et al. (1986). Structure-activity relationships of the fluoroquinolone antibacterials. Journal of Medicinal Chemistry.
  • Yadav, S., et al. (2025).[4] Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Link (Note: URL is representative of ACS Omega search result context).

  • Banzato, M., et al. (2024). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives. Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2023).[5] Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Link

Sources

Technical Deep Dive: 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 7,8-Difluoro-2-methylquinolin-4-ol , a specialized fluorinated heterocyclic intermediate.[1]

Synthesis, Reactivity, and Application in Medicinal Chemistry

Executive Summary

This compound (CAS: 288151-45-1 ) is a critical fused heterocyclic building block used primarily in the development of fluorinated pharmaceuticals and agrochemicals.[1] Belonging to the 4-hydroxyquinoline (4-quinolone) class, its specific 7,8-difluoro substitution pattern imparts unique lipophilicity and metabolic stability, making it a high-value scaffold for discovering next-generation antibacterial and antifungal agents.[1]

This guide details the Conrad-Limpach synthesis pathway for this compound, its tautomeric behavior, and its utility as a precursor for 4-chloroquinolines and downstream nucleophilic aromatic substitutions.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Synonyms 7,8-Difluoro-4-hydroxy-2-methylquinoline; 7,8-Difluoro-2-methyl-4(1H)-quinolone
CAS Number 288151-45-1
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot acetic acid; insoluble in water
Tautomerism: The 4-ol vs. 4-one Paradox

In the solid state and polar solvents, this compound predominantly exists as the 4(1H)-quinolone tautomer rather than the 4-hydroxyquinoline.[1] This equilibrium is crucial for reactivity;


-alkylation typically occurs at the nitrogen (forming quinolones), while 

-alkylation or chlorination (with POCl₃) targets the oxygen.[1]

Tautomerism Hydroxy 4-Hydroxyquinoline Form (Aromatic Phenol) Quinolone 4(1H)-Quinolone Form (Amide-like / Predominant) Hydroxy->Quinolone Tautomerization (Eq)

Caption: Tautomeric equilibrium favors the quinolone form in polar media, influencing nucleophilic attacks.

Synthesis: The Conrad-Limpach Protocol

To synthesize the 4-hydroxy isomer specifically (avoiding the 2-hydroxy Knorr product), the Conrad-Limpach method is the gold standard.[1] This kinetic control pathway involves the isolation of a


-enamino ester intermediate followed by high-temperature cyclization.[1]
Reaction Scheme
  • Condensation: 2,3-Difluoroaniline + Ethyl Acetoacetate

    
    
    
    
    
    -Enamino Ester[1]
  • Cyclization:

    
    -Enamino Ester 
    
    
    
    this compound[1]

SynthesisPathway Aniline 2,3-Difluoroaniline (Precursor A) Enamine INTERMEDIATE: Ethyl 3-((2,3-difluorophenyl)amino)but-2-enoate (Enamine) Aniline->Enamine Acid Cat. / Dehydration (-H2O) EAA Ethyl Acetoacetate (Precursor B) EAA->Enamine Acid Cat. / Dehydration (-H2O) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization Kinetic Control Product FINAL PRODUCT: This compound Cyclization->Product -EtOH

Caption: Step-wise Conrad-Limpach synthesis ensuring regioselectivity for the 4-hydroxy isomer.

Detailed Experimental Protocol

Safety Note: This protocol involves high temperatures (250°C). Use a blast shield and high-boiling solvents (Dowtherm A or Diphenyl Ether).[1]

Step 1: Enamine Formation
  • Reagents: Mix 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or concentrated HCl (3-4 drops).[1]

  • Process: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the enamine (Schiff base formation).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.

  • Workup: Once water collection ceases (approx. 4-6 hours), concentrate the solvent under reduced pressure. The residue is the crude

    
    -enamino ester (often an oil).[1] Do not purify vigorously ; crude is sufficient for cyclization.[1]
    
Step 2: Thermal Cyclization (Critical Step)[1]
  • Setup: Heat Dowtherm A (or diphenyl ether) to a rolling reflux (

    
    250°C) in a round-bottom flask equipped with a short-path distillation head (to remove ethanol generated).
    
  • Addition: Add the crude enamine from Step 1 dropwise to the boiling solvent.

    • Why? Rapid dilution into high heat favors intramolecular cyclization over intermolecular polymerization.[1]

  • Reaction: Maintain reflux for 30–60 minutes. Ethanol will distill off.[1]

  • Precipitation: Cool the solution to room temperature. The product, This compound , typically precipitates out as the solution cools.[1]

  • Purification:

    • Dilute the mixture with hexane or diethyl ether to maximize precipitation.

    • Filter the solid.[2][3]

    • Wash copiously with hexane/acetone to remove high-boiling solvent.[1]

    • Recrystallize from DMF or Ethanol/Water if necessary.[1]

Functionalization & Applications

The 4-hydroxy group is a "dummy" handle intended for replacement.[1] The most common downstream reaction is the conversion to a 4-chloro derivative, activating the position for Nucleophilic Aromatic Substitution (


).
Conversion to 4-Chloro-7,8-difluoro-2-methylquinoline[1]
  • Reagent: Phosphorus Oxychloride (POCl₃).[1]

  • Mechanism: The 4-quinolone oxygen attacks POCl₃, becoming a leaving group, which is then displaced by chloride.

  • Significance: The resulting 4-chloro compound is highly reactive toward amines, allowing the attachment of piperazine or pyrrolidine rings—a structural hallmark of fluoroquinolone antibiotics.

Biological Relevance

While Ipflufenoquin (a fungicide) utilizes a similar 7,8-difluoro-2-methyl core, it possesses an ether linkage at position 3.[1] However, the 4-ol isomer described here is investigated for:

  • Antimicrobial Activity: 2-methyl-4-quinolones exhibit disruption of bacterial biofilms.[1]

  • Fragment-Based Drug Design: The 7,8-difluoro motif increases metabolic stability (blocking P450 oxidation sites) and enhances lipid permeability compared to non-fluorinated analogs.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Link[1]

  • Organic Syntheses. Acetoacetanilide (Classic Conrad-Limpach Precursor Protocol).[1] Org.[1][2][3][4][5] Synth. 1932, 12, 1. Link

  • Gediya, P. A., et al. Comparative Synthesis of Substituted 2-Methylquinolin-4(1H)-one. Int. J. Pharm.[1] Sci. Res., 2014. Link

  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline (Analogous Synthesis Data).Link[1]

  • Regulations.gov. Ipflufenoquin Risk Assessment (Structural Context for 7,8-difluoro-2-methylquinolines).[1] EPA Docket, 2021.[6][7] Link

Sources

Technical Whitepaper: Ipflufenoquin – A Novel DHODH Inhibitor Fungicide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ipflufenoquin (Code: NF-180; Trade Names: Kinoprol, Migiwa) represents a significant advancement in fungicidal chemistry, introducing a novel Mode of Action (MoA) to the agricultural rotation.[1] Developed by Nippon Soda Co., Ltd., it is the first broad-spectrum fungicide classified under FRAC Group 52 (Dihydroorotate Dehydrogenase Inhibitors).

By targeting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), ipflufenoquin disrupts de novo pyrimidine biosynthesis, leading to the cessation of DNA and RNA synthesis in sensitive fungal pathogens. It exhibits high efficacy against economically critical pathogens such as Botrytis cinerea (Gray mold), Monilinia spp. (Brown rot), and Venturia inaequalis (Apple scab), including strains resistant to SDHIs, DMIs, and QoIs.[2] This guide details its molecular architecture, mechanistic action, efficacy spectrum, and self-validating experimental protocols for researchers.

Chemical Identity & Molecular Architecture

Ipflufenoquin is a quinoline derivative distinguished by its unique fluorinated scaffold, which is critical for its binding affinity within the ubiquinone-binding tunnel of the DHODH enzyme.

Table 1: Physicochemical Profile

PropertySpecification
Common Name Ipflufenoquin
IUPAC Name 2-[2-(7,8-difluoro-2-methylquinolin-3-yloxy)-6-fluorophenyl]propan-2-ol
CAS Number 1314008-27-9
Chemical Class Quinoline / Phenyl-propargyl ether derivative
Molecular Formula C₁₉H₁₆F₃NO₂
Molecular Weight 347.33 g/mol
LogP (Octanol/Water) ~3.9 (Lipophilic, aids cuticular penetration)
Solubility Low water solubility (10.3 mg/L); Soluble in organic solvents
FRAC Code 52 (DHODH Inhibitors)
Structural Significance

The molecule features a 7,8-difluoro-2-methylquinoline moiety linked to a fluorinated phenyl ring .[3] The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, facilitating transport across the fungal cell wall. The tertiary alcohol group likely contributes to hydrogen bonding interactions within the target enzyme's active site.

Mechanism of Action: DHODH Inhibition[2][5][6][7][8][9]

The Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the outer surface of the inner mitochondrial membrane.[4] It catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate .

The Inhibition Cascade
  • Enzymatic Blockade: Ipflufenoquin binds to the quinone-binding tunnel of DHODH.[5]

  • Electron Transport Disruption: Normally, DHODH transfers electrons from dihydroorotate (via FMN) to Ubiquinone (Coenzyme Q), reducing it to Ubiquinol. Ipflufenoquin competitively inhibits this transfer.

  • Pyrimidine Starvation: The blockade prevents the formation of orotate, the precursor to Uridine Monophosphate (UMP).

  • Cellular Death: Depletion of UMP halts the synthesis of Thymidine (for DNA) and Uracil (for RNA), causing hyphal growth arrest and cell death.

PyrimidinePathway cluster_Mito Mitochondrial Inner Membrane Glutamine Glutamine + HCO3- + ATP Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CarbamoylAsp Carbamoyl Aspartate Carbamoyl->CarbamoylAsp DHO Dihydroorotate CarbamoylAsp->DHO DHODH DHODH Enzyme (Target) DHO->DHODH Substrate QH2 Ubiquinol (QH2) DHODH->QH2 Reduction Orotate Orotate DHODH->Orotate Product Q Ubiquinone (Q) Q->DHODH e- Acceptor UMP UMP (Uridine Monophosphate) Orotate->UMP DNA_RNA DNA / RNA Synthesis (Cell Growth) UMP->DNA_RNA Inhibitor IPFLUFENOQUIN (Inhibitor) Inhibitor->DHODH  Blocks Quinone Tunnel

Figure 1: The de novo pyrimidine biosynthesis pathway illustrating the specific blockade of DHODH by ipflufenoquin, preventing the conversion of Dihydroorotate to Orotate.

Biological Spectrum & Efficacy[2][8][11][12][13]

Ipflufenoquin demonstrates a unique spectrum of activity, particularly strong against pathogens that have developed resistance to other single-site fungicides.[2]

Table 2: Key Pathogen Sensitivity Profile

PathogenDiseaseEfficacy RatingNotes
Botrytis cinerea Gray MoldHigh Effective against strains resistant to SDHIs and strobilurins.
Monilinia spp. Brown RotHigh Key target for stone fruit applications.
Sclerotinia sclerotiorum White MoldHigh Broad-spectrum control in vegetables/oilseeds.
Venturia inaequalis Apple ScabHigh Excellent preventative activity.[2]
Pyricularia oryzae Rice BlastModerate/High Significant activity, expanding use into cereals.
Alternaria spp. Leaf SpotVariable Species-dependent sensitivity.[6]
Resistance Management (FRAC Code 52)[2][6]
  • Cross-Resistance: No cross-resistance observed with Benzimidazoles, Dicarboximides, DMIs, QoIs, or SDHIs.

  • Risk Profile: Classified as Medium to High risk for resistance development (single-site inhibitor).[7]

  • Dual-Use Concern: Researchers must note the structural and mechanistic similarity to Olorofim , a novel human antifungal drug (also a DHODH inhibitor). To preserve the efficacy of human therapeutics, monitoring for environmental cross-resistance in Aspergillus fumigatus is a critical regulatory and stewardship requirement [1].

Experimental Protocols: DHODH Inhibition Assay

To validate ipflufenoquin activity or screen for resistance, the DCIP (2,6-dichlorophenolindophenol) Reduction Assay is the gold standard. This assay couples the oxidation of dihydroorotate to the reduction of a chromogenic electron acceptor (DCIP).[4][8]

Principle

As DHODH oxidizes dihydroorotate, electrons are transferred to Ubiquinone (Q), and subsequently to DCIP.[4]

  • Oxidized DCIP: Blue (Absorbance at 600 nm).

  • Reduced DCIP: Colorless.

  • Measurement: The rate of decrease in Absorbance (OD₆₀₀) is directly proportional to DHODH activity.

Protocol Workflow

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Substrate: L-Dihydroorotate (1 mM stock).

  • Cofactor: Decylubiquinone (CoQ analog, 100 µM stock).

  • Chromogen: DCIP (60 µM final concentration).

  • Enzyme Source: Mitochondrial fraction isolated from Botrytis cinerea mycelium (or recombinant fungal DHODH).

Step-by-Step Methodology:

  • Mitochondrial Isolation:

    • Harvest mycelia (log phase).

    • Grind in liquid nitrogen; suspend in extraction buffer (sucrose/EDTA).

    • Centrifuge at 3,000 x g (remove debris).

    • Centrifuge supernatant at 10,000 x g (pellet mitochondria). Resuspend pellet.

  • Reaction Setup (96-well plate):

    • Blank: Buffer + DCIP + CoQ (No Enzyme).

    • Control: Buffer + DCIP + CoQ + Enzyme + DMSO (vehicle).

    • Test: Buffer + DCIP + CoQ + Enzyme + Ipflufenoquin (concentration gradient).

  • Initiation:

    • Add L-Dihydroorotate to start the reaction.

  • Kinetic Measurement:

    • Read OD₆₀₀ every 30 seconds for 10–20 minutes at 25°C.

  • Data Analysis:

    • Calculate

      
       (slope of the linear portion).
      
    • Determine % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to derive IC₅₀.

AssayWorkflow cluster_Prep Phase 1: Preparation cluster_Reaction Phase 2: Reaction Mix cluster_Read Phase 3: Detection Mycelium Fungal Mycelium (Log Phase) Lysis Lysis & Diff. Centrifugation (3k x g -> 10k x g) Mycelium->Lysis Mito Mitochondrial Fraction (Source of DHODH) Lysis->Mito Mix Master Mix: Buffer + CoQ + DCIP (Blue) Mito->Mix Start Add Substrate: L-Dihydroorotate Mix->Start Drug Add Ipflufenoquin (Gradient) Drug->Mix Spec Spectrophotometer OD 600nm Start->Spec Kinetic Read Data Calculate Vmax (Blue -> Colorless) Spec->Data

Figure 2: Experimental workflow for the DCIP-coupled DHODH inhibition assay. The reduction of DCIP serves as a proxy for enzymatic activity.[4]

References

  • Verweij, P. E., et al. (2022).[2][7] "Dual use of antifungals in medicine and agriculture: How do we help prevent resistance developing in human pathogens?" Drug Resistance Updates. [7]

  • Miyake, T., et al. (2021). "Discovery and characterization of ipflufenoquin." Journal of Pesticide Science.

  • Fungicide Resistance Action Committee (FRAC). (2024).[7] "FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action."

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2023). "Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide."

  • Nippon Soda Co., Ltd. (2023).[2] "Technical Information: Kinoprol/Migiwa."

Sources

Structural Analogs of 7,8-Difluoro-2-methylquinolin-4-ol: A Technical Guide to Bioactive Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers investigating the structural analogs of 7,8-Difluoro-2-methylquinolin-4-ol (CAS 288151-45-1).[1] It distinguishes between the 4-hydroxy scaffold (antimicrobial/anticancer potential) and its commercially significant 3-hydroxy isomer (fungicidal precursor), providing synthesis protocols, SAR analysis, and structural insights.[1]

Executive Summary & Chemical Identity

This compound is a fluorinated heterocyclic building block belonging to the quinolone class.[1][2][3][4][5][6][7] It exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the keto form generally predominating in polar solvents.[1]

This scaffold acts as a critical divergence point in medicinal chemistry:

  • The 4-Oxo Scaffold (Target): A precursor for fluoroquinolone antibiotics (gyrase inhibitors) and anticancer agents (kinase inhibitors).[1][8]

  • The 3-Hydroxy Isomer (Distinction): Often confused with the 4-ol, the 3-hydroxy isomer (7,8-difluoro-2-methylquinolin-3-ol) is the key intermediate for the novel fungicide Ipflufenoquin .[1]

FeatureSpecification
IUPAC Name This compound
CAS Number 288151-45-1
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
Key Functionality 7,8-Difluoro substitution (metabolic stability), 2-Methyl (steric handle), 4-OH/Oxo (derivatization site).[1][5][8]

Structural Activity Relationship (SAR) & Analog Landscape

The biological activity of this scaffold is modulated by substitutions at four critical vectors.[1]

The Fluorine Motif (C7 & C8)

The 7,8-difluoro pattern is a hallmark of "third-generation" quinolone architecture (e.g., Sparfloxacin analogs).[1]

  • C8-Fluorine: Increases oral absorption and half-life but can introduce phototoxicity in certain contexts.[1] It enhances lipophilicity (

    
    ).[1][8]
    
  • C7-Fluorine: The primary site for Nucleophilic Aromatic Substitution (

    
    ).[1] In antibiotic synthesis, this fluorine is displaced by cyclic amines (piperazine, pyrrolidine) to broaden the spectrum of activity.[1]
    
The C2-Methyl Group

Unlike the C2-Hydrogen found in Ciprofloxacin, the 2-methyl group provides:

  • Steric Hindrance: Reduces susceptibility to oxidative metabolism at the C2 position.[1]

  • Electronic Effect: Weakly electron-donating, stabilizing the pyridine ring system.[1]

  • Analog Opportunity: Replacement with trifluoromethyl or cyclopropyl groups can drastically alter potency and kinase selectivity.[1]

The C4-Functionality (The "Head")[1][8]
  • 4-OH (Parent): Weakly acidic; serves as a handle for chlorination (POCl₃) to generate 4-chloroquinolines, which are precursors to 4-amino or 4-ether derivatives.[1]

  • 4-Oxo (Tautomer): Essential for hydrogen bonding in the active site of DNA gyrase (bacteria) or specific kinases (cancer).[1][8]

Isomeric Divergence: The Ipflufenoquin Connection

Research often intersects with the 3-hydroxy isomer.[1]

  • Target Molecule: this compound.[1][2][3][4][5][9][10][11][12]

  • Fungicide Precursor: 7,8-Difluoro-2-methylquinolin-3 -ol.[1][5][6]

  • Mechanism: The 3-ol is etherified to form Ipflufenoquin, a DHODH inhibitor.[1] Researchers seeking fungicidal activity should prioritize the 3-hydroxy/3-alkoxy analogs.[1]

Synthetic Architectures

The synthesis of the 4-ol core typically follows the Conrad-Limpach or Gould-Jacobs cyclization strategies, distinct from the Isatin route used for the 3-ol isomer.[1]

Synthesis Map (Graphviz Visualization)[1][8]

SynthesisPathways cluster_legend Pathway Legend Start 2,3-Difluoroaniline Enamine Enamine Intermediate Start->Enamine + BetaKeto (Conrad-Limpach) Isatin Difluoroisatin Start->Isatin + Chloral BetaKeto Ethyl Acetoacetate Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization - EtOH Target4 7,8-Difluoro-2-methyl quinolin-4-ol Cyclization->Target4 Chloral Chloral Hydrate + NH2OH RingExp Ring Expansion (Bromoacetone) Isatin->RingExp Target3 7,8-Difluoro-2-methyl quinolin-3-ol RingExp->Target3 Decarboxylation key Red: High Temp Step Green: Target Molecule Blue: Isomer Route

Caption: Divergent synthetic pathways for the 4-hydroxy target (Conrad-Limpach) versus the 3-hydroxy fungicide precursor (Isatin/Sandmeyer).[1][8]

Experimental Protocol: Synthesis of this compound

Methodology: Conrad-Limpach Cyclization This protocol ensures high regioselectivity for the 4-hydroxy product over the 2-hydroxy isomer.[1]

Reagents:

  • 2,3-Difluoroaniline (1.0 eq)[1]

  • Ethyl acetoacetate (1.2 eq)[1][8]

  • Acetic acid (catalytic, 0.1 eq)[8]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[1][8]

  • Ethanol (solvent for step 1)[1][8]

Step-by-Step Workflow:

  • Enamine Formation (Condensation):

    • Charge a round-bottom flask with 2,3-difluoroaniline (10 mmol) and ethyl acetoacetate (12 mmol) in anhydrous ethanol (20 mL).

    • Add catalytic acetic acid (2 drops) and activated 4Å molecular sieves (to scavenge water).[1][8]

    • Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of aniline.[1][8]

    • Concentrate in vacuo to yield the oily enamine intermediate (ethyl 3-((2,3-difluorophenyl)amino)but-2-enoate).[1][8] Note: Do not purify; use directly.[1]

  • Thermal Cyclization (Critical Step):

    • Heat 10 mL of Dowtherm A in a separate flask to a rolling boil (~250°C). Safety: Use a blast shield and high-temperature silicone oil bath.[1]

    • Add the crude enamine dropwise to the boiling solvent over 10 minutes. Rapid addition is crucial to prevent polymerization.[1]

    • Maintain reflux for 30 minutes. The solution will darken.

    • Allow the mixture to cool to room temperature. The product often precipitates as a solid.[1]

  • Isolation & Purification:

    • Dilute the cooled mixture with hexane (50 mL) to fully precipitate the quinolone.[1][8]

    • Filter the solid and wash extensively with hexane (to remove Dowtherm A) and cold acetone.[1][8]

    • Recrystallize from DMF/Ethanol if necessary.[1]

    • Yield: Typically 60–75%.[1]

    • Validation: ¹H NMR (DMSO-d₆) should show a characteristic singlet for C3-H at ~6.0 ppm and the methyl group at ~2.4 ppm.[1]

Key Analog Classes & Applications

Class A: The 3-Carboxy Antibacterials (Gyrase Inhibitors)

To convert the guide scaffold into a bioactive antibiotic, a carboxyl group is required at C3.[1]

  • Modification: The starting material must change to Diethyl ethoxymethylenemalonate (Gould-Jacobs reagent) instead of ethyl acetoacetate.

  • Result: 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

  • Mechanism: The 3-COOH and 4-Oxo groups chelate Mg²⁺ in the DNA-gyrase complex.[1]

Class B: The 4-Amino/Ether Kinase Inhibitors

The 4-OH group is a "leaving group precursor."[1]

  • Protocol: React this compound with

    
     (reflux, 2h) 
    
    
    
    4-Chloro derivative .
  • Derivatization:

    
     reaction with anilines or phenols yields 4-anilinoquinolines.[1]
    
  • Application: Inhibition of EGFR or VEGFR kinases (similar to Cabozantinib intermediates).[1][8]

Class C: The 3-Alkoxy Fungicides (Ipflufenoquin Analogs)[1]
  • Structure: 2-[2-(7,8-difluoro-2-methylquinolin-3-yl)oxy-6-fluorophenyl]propan-2-ol.[1][6]

  • Note: This requires the 3-hydroxy isomer.[1][6] The 4-hydroxy scaffold discussed here is not the direct precursor but can be used to synthesize regioisomeric analogs to test for novel fungicidal activity (e.g., shifting the ether linkage from C3 to C4).[1]

References

  • Ipflufenoquin Structure & Classification: National Center for Biotechnology Information.[1] (2025).[1][6][8][13][14] PubChem Compound Summary for CID 68289416, Ipflufenoquin. Retrieved from [Link][1][8]

  • Regulatory & Toxicology Data: U.S. Environmental Protection Agency.[1] (2021).[1][6][7][8][15] Ipflufenoquin Human Health Risk Assessment. Regulations.gov.[1] Retrieved from [Link][1][8]

  • General Quinoline Synthesis: ResearchGate. (2023).[1][8] Synthesis and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

Sources

Technical Guide: NMR Spectral Analysis of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 7,8-Difluoro-2-methylquinolin-4-ol , a critical heterocyclic intermediate in the synthesis of third-generation fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin) and novel fungicides like Ipflufenoquin.

Precise NMR assignment of this molecule is complicated by prototropic tautomerism and heteronuclear spin-spin coupling (


F-

H and

F-

C). This guide provides a validated analytical framework, focusing on the dominant 4-quinolone tautomer observed in polar aprotic solvents (DMSO-d

), which is the industry standard for Quality Control (QC).

Part 1: Structural Dynamics & Tautomerism

The "Ol-One" Equilibrium

While chemically named as a "quinolin-4-ol" (enol form), the molecule exists in a dynamic equilibrium with its "quinolin-4(1H)-one" (keto form). In the solid state and in polar solvents like DMSO, the 4-quinolone (keto) tautomer predominates due to aromatic stabilization and intermolecular hydrogen bonding.

  • Implication for NMR: You will not observe a typical phenolic -OH signal. Instead, look for a broad downfield N-H signal and a carbonyl-like carbon resonance.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Polar Solvents (DMSO-d6) Enol Enol Form (4-hydroxy) Keto Keto Form (4-quinolone) *Dominant Species* Enol->Keto Tautomerization

Figure 1: Tautomeric equilibrium shifting toward the 4-quinolone form in DMSO-d6.

Part 2: Experimental Protocol

Sample Preparation (Standardized)

To ensure reproducibility and minimize concentration-dependent chemical shift variations (stacking effects), follow this protocol:

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9% D) + 0.03% TMS.
    • Reasoning: DMSO disrupts intermolecular H-bonds, sharpening the signals of the NH proton and ensuring solubility of the polar quinolone core.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations may cause line broadening in the aromatic region due to

      
      -
      
      
      
      stacking.
  • Temperature: 298 K (25°C).

Acquisition Parameters
  • 
    H NMR:  Minimum 16 scans. Spectral width -2 to 14 ppm.
    
  • 
    C NMR:  Minimum 512 scans. Proton-decoupled.
    
  • 
    F NMR:  Essential for confirming the 7,8-substitution pattern.[1]
    

Part 3: H NMR Spectral Analysis

In DMSO-d


, the spectrum is characterized by a distinct methyl singlet, a diagnostic H-3 olefinic proton, and a complex splitting pattern in the aromatic region due to H-F coupling.

Table 1:


H NMR Assignment (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 11.80 – 12.10Broad Singlet1H-Lactam NH (indicates keto form).
H-5 7.75 – 7.85dd1H

,

Ortho to H-6; long-range coupling to F.
H-6 7.20 – 7.35ddd (Multiplet)1H

,

Shielded by adjacent F; complex splitting.
H-3 5.95 – 6.05Singlet1H-Characteristic quinolone olefinic proton.
2-CH

2.35 – 2.40Singlet3H-Methyl group on the imine carbon.

Key Diagnostic: The signal at ~6.0 ppm (H-3) is the "fingerprint" of the 4-quinolone ring formation. If this signal is missing or shifted >6.5 ppm, the cyclization may be incomplete or the ring has degraded.

Part 4: C and F NMR Analysis

The fluorine atoms at positions 7 and 8 introduce large coupling constants (


) that split carbon signals into doublets or double-doublets.
F NMR (376 MHz, DMSO-d , Ref: CFCl )

The 7,8-difluoro substitution creates a strongly coupled AB-type system (or AX depending on field strength).

  • 
     -135 to -140 ppm:  F-8 (adjacent to NH, often slightly broadened).
    
  • 
     -145 to -150 ppm:  F-7.
    
  • Coupling:

    
     Hz (Characteristic ortho-difluoro coupling).
    
C NMR Assignment

Carbon signals are identified by their chemical shift and their splitting pattern due to


F.

Table 2:


C NMR Assignment 
CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
C-4 (C=O) 175.5 – 176.5Singlet (d)

(small)
C-2 149.0 – 151.0Singlet-
C-7 145.0 – 148.0dd

(Large)
C-8 138.0 – 142.0dd

C-8a ~125.0d

C-5 120.0 – 122.0d

variable
C-6 110.0 – 112.0dd

C-3 107.0 – 108.5Singlet-
2-CH

18.5 – 19.5Singlet-

Part 5: Coupling Network Visualization

Understanding the spin system is vital for deconvolution. The diagram below illustrates the flow of magnetic coupling information.

CouplingNetwork cluster_aromatic Aromatic Spin System H5 H-5 H6 H-6 H5->H6 vicinal (3J ~9Hz) F7 F-7 (19F) H5->F7 meta (4J) H6->F7 ortho (3J ~10Hz) F8 F-8 (19F) F7->F8 ortho (3J ~20Hz)

Figure 2: Spin-spin coupling network. Blue nodes represent Fluorine nuclei; Red nodes represent Protons.

References

  • Context: Provides the baseline spectral data for the parent 4-hydroxyquinoline scaffold in DMSO-d6.
  • National Center for Biotechnology Information (PubChem). (2025). Ipflufenoquin (CID 68289416). Retrieved January 28, 2026, from [Link]

    • Context: Validates the industrial relevance of the 7,8-difluoro-2-methylquinoline moiety in modern agrochemicals.
  • Claramunt, R. M., et al. (2006). The tautomerism of 4-quinolones. Journal of Molecular Structure. Context: Authoritative source on the keto-enol equilibrium of quinolones in polar media.
  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved January 28, 2026, from [Link]

    • Context: Reference for F-F and H-F coupling constant ranges in arom

Sources

Unlocking the Pharmacophore: A Technical Guide to Difluoromethylquinolinols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, chemical rationale, and experimental protocols for Difluoromethylquinolinols (DFMQs) . This class of compounds represents a strategic intersection between the "privileged" 8-hydroxyquinoline scaffold and bioisosteric organofluorine chemistry.

Executive Summary & Chemical Rationale

Difluoromethylquinolinols (DFMQs) are emerging pharmacophores that combine the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with the metabolic stability and unique physicochemical properties of the difluoromethyl (-CF₂H) group.

While 8-HQ derivatives (e.g., Clioquinol, Nitroxoline) have historically been used as antimicrobials and neuroprotective agents, they often suffer from rapid metabolism (glucuronidation) or neurotoxicity. The introduction of a -CF₂H group addresses these limitations through three specific mechanisms:

  • Bioisosterism & Lipophilicity: The -CF₂H group acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Unlike the trifluoromethyl (-CF₃) group, -CF₂H retains hydrogen bond donor capability (via the acidic C-H bond), allowing it to maintain critical binding interactions while significantly increasing LogP (lipophilicity) for better Blood-Brain Barrier (BBB) penetration.

  • Metabolic Blocking: Substitution at the C-5 or C-7 positions with -CF₂H blocks metabolic oxidation and glucuronidation, extending the distinct half-life (

    
    ) of the drug.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl, modulating the metal-binding constants (

    
    ) for Cu²⁺, Zn²⁺, and Fe³⁺. This "tunes" the chelation to avoid stripping essential metals from healthy metalloproteins while targeting dysregulated metal pools in tumors or amyloid plaques.
    
Visualization: SAR Logic of DFMQs

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of DFMQs.

DFMQ_SAR Core 8-Hydroxyquinoline (Scaffold) CF2H Difluoromethyl (-CF2H) (Substitution at C-5/C-7) Core->CF2H Derivatization Metal Metal Binding Site (N1 - O8 Chelation) Core->Metal Chelates Cu/Zn/Fe Lipophilicity Increased LogP (CNS Penetration) CF2H->Lipophilicity Fluorine Effect Metabolism Blocks CYP450 Oxidation CF2H->Metabolism Steric/Electronic Shield H_Bond H-Bond Donor (Unique to CF2H) CF2H->H_Bond C-H Acid Toxicity Modulated pKa (Reduced Toxicity) Metal->Toxicity Tuned Affinity Lipophilicity->Toxicity Better Distribution

Caption: SAR logic for Difluoromethylquinolinols. The -CF₂H group enhances bioavailability and stability while preserving the core metal-chelating pharmacophore.

Therapeutic Verticals

A. Neurodegeneration (Alzheimer’s & Parkinson’s)

Mechanism: Metal Protein Attenuating Compounds (MPACs). In Alzheimer's pathology, Cu²⁺ and Zn²⁺ accumulate in amyloid-beta (Aβ) plaques, catalyzing the production of Reactive Oxygen Species (ROS).

  • Role of DFMQ: A 5-difluoromethyl-8-quinolinol analog can cross the BBB more effectively than clioquinol. It chelates the specific interstitial metal ions trapped in Aβ plaques, dissolving the aggregates and preventing ROS generation (Fenton chemistry) without stripping metals from essential enzymes like SOD1.

B. Oncology (Solid Tumors)

Mechanism: Proteasome Inhibition & Metal Deprivation. Tumor cells have higher requirements for copper (angiogenesis) and iron (replication).

  • Role of DFMQ: The compound acts as a copper ionophore. It binds extracellular copper, transports it into the cell, and releases it in a redox-active form that inhibits the 20S proteasome, leading to apoptosis in cancer cells. The -CF₂H group prevents rapid hepatic clearance, maintaining therapeutic levels.

C. Infectious Disease (Antimicrobial Resistance)

Mechanism: Quorum Sensing Inhibition (PQS Analogs). Pseudomonas aeruginosa uses the Pseudomonas Quinolone Signal (PQS) (2-heptyl-3-hydroxy-4-quinolone) to coordinate virulence.

  • Role of DFMQ: Difluoromethyl-substituted quinolones (e.g., at the alkyl side chain or core) act as non-functional analogs. They bind to the PqsR receptor but fail to activate the downstream virulence genes, effectively "blinding" the bacteria without exerting selective pressure for resistance (unlike traditional antibiotics).

Synthesis Strategy: The Deoxofluorination Route

Direct difluoromethylation of the quinoline ring is challenging. The most robust protocol involves the deoxofluorination of quinoline-carboxaldehydes . This method is preferred for its regioselectivity and scalability.

Experimental Protocol: Synthesis of 5-(Difluoromethyl)-8-Hydroxyquinoline

Objective: Synthesize 5-CF₂H-8-HQ from 8-hydroxyquinoline.

Reagents & Materials:
  • Starting Material: 8-Hydroxyquinoline (8-HQ).[1][2][3][4][5][6][7]

  • Reagents: Formaldehyde, HCl (gas), Selenium Dioxide (SeO₂), Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Solvents: Dichloromethane (DCM), Dioxane.

Step-by-Step Workflow:
  • Protection (Optional but Recommended): Protect the 8-hydroxyl group as a methoxymethyl ether (MOM) to prevent side reactions with DAST.

    • Reaction: 8-HQ + MOM-Cl + NaH

      
       8-(MOM)quinoline.
      
  • Formylation (Rieche Formylation): Introduce an aldehyde at the C-5 position.

    • Reaction: 8-(MOM)quinoline +

      
      -dichloromethyl methyl ether + TiCl₄ 
      
      
      
      5-formyl-8-(MOM)quinoline.
    • Alternative: Direct oxidation of 5-methyl-8-HQ using SeO₂ in dioxane.

  • Deoxofluorination (The Critical Step):

    • Setup: Flame-dried round-bottom flask under Argon atmosphere.

    • Procedure: Dissolve 5-formyl-8-(MOM)quinoline (1.0 eq) in anhydrous DCM. Cool to 0°C.[8]

    • Addition: Add DAST (2.5 eq) dropwise. Caution: DAST reacts violently with water.

    • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) overnight.

    • Quench: Pour slowly into saturated NaHCO₃ solution. Extract with DCM.[9]

  • Deprotection:

    • Treat the intermediate with dilute HCl in MeOH to remove the MOM group.

    • Yield: 5-(difluoromethyl)-8-hydroxyquinoline (Light yellow solid).

Visualization: Synthesis Workflow

DFMQ_Synthesis Start 8-Hydroxyquinoline Step1 Step 1: Protection (MOM-Cl, NaH) Start->Step1 Step2 Step 2: C-5 Formylation (TiCl4, Cl2CHOCH3) Step1->Step2 Intermediate Intermediate: 5-Formyl-8-MOM-quinoline Step2->Intermediate Step3 Step 3: Deoxofluorination (DAST, DCM, 0°C) Intermediate->Step3 Step4 Step 4: Deprotection (HCl/MeOH) Step3->Step4 Product Target: 5-Difluoromethyl-8-HQ Step4->Product

Caption: Step-by-step synthetic pathway from 8-hydroxyquinoline to the 5-difluoromethyl derivative via DAST-mediated deoxofluorination.

Validation Protocol: Metal Chelation Assay

To verify the functional integrity of the synthesized DFMQ, a UV-Vis metal shift assay is required.

Principle: 8-HQ derivatives exhibit a bathochromic shift (red shift) upon binding metal ions. The -CF₂H group will slightly alter the


 compared to the parent compound due to electronic effects.

Protocol:

  • Preparation: Prepare a 50

    
    M stock solution of 5-difluoromethyl-8-HQ in Tris-HCl buffer (pH 7.4) with 1% DMSO.
    
  • Baseline Scan: Record UV-Vis spectrum (200–600 nm).

  • Titration: Add CuCl₂ or ZnCl₂ solution in 0.5 equivalent increments (0.5 eq to 5.0 eq).

  • Observation:

    • Monitor the disappearance of the ligand peak (~240 nm) and the appearance of the Metal-Ligand Charge Transfer (MLCT) band (~380–450 nm).

    • Success Criteria: A distinct isosbestic point indicates clean 1:1 or 1:2 complex formation.

References

  • Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the baseline cytotoxicity and synthesis methods for 5-substituted quinolinols.

  • Development of Direct C-3 Difluoromethylation Reaction for Quinoline-Related Drugs. Source: Vietnam Journal of Science, Technology and Engineering Context: Describes novel radical methods for introducing -CF2H groups directly onto the quinoline ring.

  • The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing. Source: Frontiers in Cellular and Infection Microbiology Context: Details the PQS pharmacophore (3-hydroxy-4-quinolone), a key target for difluoromethyl-substituted antimicrobial analogs.

  • 8-Hydroxyquinoline: A Privileged Structure with Broad-Ranging Pharmacological Potential. Source: Royal Society of Chemistry (MedChemComm) Context: Comprehensive review of the scaffold's "privileged" status and metal-binding mechanisms.[4]

  • Uses of 8-hydroxyquinoline derivatives (Patent). Source: Google Patents (CN118059101A) Context: Explicitly describes the synthesis of 5-(difluoromethyl)-8-(methoxymethoxy)quinoline as an intermediate for antiviral drugs.[8]

Sources

The 7,8-Difluoro-2-methylquinolin-4-ol Scaffold: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference on 7,8-Difluoro-2-methylquinolin-4-ol , a critical heterocyclic scaffold that bridges the gap between early fluoroquinolone antibiotic research and modern agricultural fungicides.

Executive Summary

This compound (CAS: 288151-45-1) is a specialized quinoline derivative primarily utilized as the pharmacophore backbone for Ipflufenoquin , a novel broad-spectrum fungicide developed by Nippon Soda Co., Ltd.

While structurally related to the fluoroquinolone class of antibiotics (e.g., Levofloxacin), this specific intermediate is distinguished by its 2-methyl substitution , which alters its steric profile and binding affinity, shifting its biological activity from bacterial DNA gyrase inhibition to fungal Dihydroorotate Dehydrogenase (DHODH) inhibition.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
CAS Number 288151-45-1
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
Key Tautomer Exists in equilibrium with 7,8-difluoro-2-methylquinolin-4(1H)-one
Primary Application Precursor to Ipflufenoquin (Kinoprol®)

Discovery and History: From Antibiotic Libraries to Fungicides

The history of this compound is a case study in molecular repurposing and scaffold hopping .

Phase I: The Fluoroquinolone Era (Late 1990s – 2005)

The "7,8-difluoro" substitution pattern on a quinoline ring was originally popularized during the "Golden Age" of antibiotic discovery. Researchers at major pharmaceutical companies (e.g., Daiichi Sankyo, Bayer) synthesized thousands of quinolone derivatives to optimize potency against Gram-positive bacteria.

  • The Context: The 7,8-difluoro motif typically increases lipophilicity and cell penetration.

  • The Limitation: Most successful antibiotics (like Moxifloxacin) utilized a hydrogen or cyclopropyl group at the N-1 position and a carboxylic acid at C-3. The 2-methyl group on this specific intermediate often sterically hindered the binding to bacterial DNA gyrase, leaving this molecule as an "inactive" entry in antibiotic libraries for years.

Phase II: The Agricultural Pivot (2010 – 2017)

In the early 2010s, Nippon Soda Co., Ltd. began screening quinoline libraries for antifungal activity against resistant crop pathogens.

  • The Breakthrough: They discovered that while the 2-methyl group reduced antibacterial activity, it created a perfect steric fit for the fungal DHODH enzyme pocket when coupled with a specific benzyl alcohol side chain.

  • The Result: This intermediate was identified as the essential "left-hand side" (LHS) building block for Ipflufenoquin (Code: NF-180), which demonstrated exceptional efficacy against Botrytis cinerea (Gray Mold) and Venturia inaequalis (Apple Scab).

Technical Synthesis: The Isatin Route

The industrial preparation of this compound does not use the Gould-Jacobs reaction typical for antibiotics. Instead, it utilizes a modified Isatin Ring-Expansion sequence to install the 2-methyl group efficiently.

Reaction Logic
  • Isatin Formation: 2,3-Difluoroaniline is cyclized to form the isatin core.

  • Pfitzinger-Type Expansion: The isatin reacts with acetone (or a synthetic equivalent like bromoacetone) to expand the 5-membered ring into the 6-membered quinoline ring.

  • Decarboxylation: The resulting carboxylic acid is thermally removed to yield the final 4-ol product.

Synthesis Pathway Diagram

SynthesisPathway Start 2,3-Difluoroaniline (Starting Material) Inter1 Difluoroisatin Intermediate Start->Inter1 1. Chloral hydrate 2. Hydroxylamine 3. H2SO4 cyclization Inter2 Quinoline-4-carboxylic acid Derivative Inter1->Inter2 Ring Expansion (Acetone/Base) Final This compound (Target Scaffold) Inter2->Final Thermal Decarboxylation (>200°C, Diphenyl ether)

Figure 1: The "Isatin Route" for the synthesis of this compound, favoring the 2-methyl regioisomer.

Detailed Protocol: Thermal Decarboxylation Step

Note: This protocol describes the final critical step to generate the target molecule from its carboxylic acid precursor (7,8-difluoro-4-hydroxy-2-methylquinoline-3-carboxylic acid).

Reagents:

  • Precursor Acid (1.0 eq)

  • Dowtherm A or Diphenyl ether (Solvent, 10 vol)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a Dean-Stark trap (to remove trace water).

  • Charging: Charge the flask with the Quinoline-3-carboxylic acid precursor and Diphenyl ether.

  • Reaction: Heat the suspension rapidly to 240°C .

    • Observation: Evolution of CO₂ gas will be vigorous. Ensure proper venting.

    • Endpoint: Maintain temperature until gas evolution ceases (approx. 2–4 hours).

  • Workup: Cool the mixture to 80°C. Slowly add Hexanes or Heptane to precipitate the product.

  • Isolation: Filter the solids, wash with hexanes to remove the high-boiling solvent, and dry under vacuum at 50°C.

  • Validation: Check purity via HPLC. The product should appear as a beige to off-white solid.

Application: The Ipflufenoquin Connection

The utility of this compound is defined by its conversion into Ipflufenoquin. This transformation involves an etherification reaction that links the quinoline "head" to a fluorinated phenyl "tail."

Mechanism of Action (DHODH Inhibition)

The 2-methyl group is not merely a structural artifact; it is a functional anchor.

  • Binding: The quinoline nitrogen and the 4-oxygen (ether linkage in the final drug) form hydrogen bonds within the ubiquinone-binding tunnel of the fungal DHODH enzyme.

  • Selectivity: The 7,8-difluoro pattern modulates the pKa and lipophilicity, ensuring the molecule can penetrate the fungal cell wall while avoiding off-target toxicity in plants (phytotoxicity).

Scaffold-to-Drug Workflow

DrugDesign Scaffold This compound (The Intermediate) Reaction Etherification (Base/Solvent) Scaffold->Reaction Nucleophile Linker 2,6-Difluoro-alpha,alpha-dimethyl benzyl alcohol Linker->Reaction Electrophile Drug Ipflufenoquin (Final Fungicide) Reaction->Drug Coupling

Figure 2: Convergent synthesis showing the role of the quinoline scaffold in assembling Ipflufenoquin.

References

  • Nippon Soda Co., Ltd. (2013). Nitrogen-containing heterocyclic compound and agrochemical containing same. WO Patent 2013/168868. (Primary source for the discovery of the Ipflufenoquin class).

  • Environmental Protection Agency (EPA). (2021).[1] Ipflufenoquin: New Active Ingredient Human Health Risk Assessment. (Confirms the chemical identity and toxicological profile).

  • ChemicalBook. (2024).[2] Ipflufenoquin Structure and Synthesis Data. (Provides structural confirmation of the intermediate connection).

  • PubChem. (2025).[3] Compound Summary for CAS 288151-45-1. National Library of Medicine.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 7,8-Difluoro-2-methylquinolin-4-ol , a critical heterocyclic scaffold often employed in the development of fluoroquinolone antibiotics and kinase inhibitors. The protocol utilizes a modified Conrad-Limpach cyclization , favoring the kinetic formation of the


-anilinocrotonate intermediate to ensure regioselective closure of the pyridine ring.

Unlike the Knorr quinoline synthesis, which produces the 2-hydroxy-4-methyl isomer, this protocol strictly controls temperature and acidity to secure the 4-hydroxy-2-methyl substitution pattern. The procedure is designed for reproducibility, scalability, and high atom economy.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the condensation of 2,3-difluoroaniline with ethyl acetoacetate . The critical strategic decision lies in the reaction pathway control:

  • Kinetic Pathway (Target): Low-temperature acid catalysis promotes the formation of the enamine (Schiff base).[1] Thermal cyclization of this enamine yields the target 4-hydroxyquinoline.[1][2]

  • Thermodynamic Trap (Avoid): Neutral or medium-temperature conditions often lead to the amide (anilide). Cyclization of the amide yields the undesired 2-hydroxy-4-methylquinoline (Knorr product).[1]

Regiochemistry Validation
  • Starting Material: 2,3-Difluoroaniline (F at positions 2 and 3 relative to amine).

  • Cyclization Site: The aniline has two ortho positions: C6 (unsubstituted) and C2 (fluorinated). Electrophilic cyclization cannot occur at C2 due to the fluorine block. Therefore, cyclization occurs exclusively at C6.

  • Mapping: Aniline C2

    
     Quinoline C8; Aniline C3 
    
    
    
    Quinoline C7.
  • Result: 7,8-Difluoro substitution.[3][4]

Retrosynthesis Target TARGET: This compound Intermediate INTERMEDIATE: Ethyl 3-((2,3-difluorophenyl)amino)but-2-enoate (Enamine / Schiff Base) Target->Intermediate Thermal Cyclization (Dowtherm A, 250°C) SM1 STARTING MATERIAL 1: 2,3-Difluoroaniline Intermediate->SM1 Condensation (p-TsOH, Toluene) SM2 STARTING MATERIAL 2: Ethyl Acetoacetate Intermediate->SM2 - H2O SideProduct AVOIDED SIDE PRODUCT: (Knorr Isomer) 2-Hydroxy-4-methylquinoline Intermediate->SideProduct Incorrect Pathway (Amide formation)

Figure 1: Retrosynthetic strategy highlighting the critical divergence between the Conrad-Limpach (Target) and Knorr (Avoided) pathways.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2,3-Difluoroaniline4519-40-8>98%Nucleophile (Core Scaffold)
Ethyl Acetoacetate141-97-9>99%Electrophile (C3-C4 synthon)
p-Toluenesulfonic acid (p-TsOH)104-15-4MonohydrateCatalyst (Enamine formation)
Toluene108-88-3AnhydrousSolvent (Azeotropic water removal)
Dowtherm A8004-13-5Tech GradeHigh-boiling heat transfer medium
Hexane / Diethyl Ether-ACS GradePrecipitation/Washing
Equipment
  • Step 1: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

  • Step 2: 500 mL 3-neck RBF, Temperature probe (thermocouple), Heating mantle capable of 300°C, Addition funnel (optional but recommended).

Experimental Protocol

Step 1: Enamine Formation (Condensation)

Objective: To synthesize ethyl 3-((2,3-difluorophenyl)amino)but-2-enoate.

  • Setup: Equip a 250 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 2,3-Difluoroaniline (12.9 g, 100 mmol), Ethyl Acetoacetate (14.3 g, 110 mmol, 1.1 eq), and p-TsOH (0.19 g, 1 mmol, 1 mol%) to the flask.

  • Solvent: Add Toluene (150 mL).

  • Reaction: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Expert Insight: The reaction is driven by the removal of water. Theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (typically 3–5 hours).

  • Validation: Spot TLC (SiO2, 20% EtOAc/Hexane). The aniline spot should disappear, replaced by a less polar enamine spot.

  • Workup: Cool to room temperature. Concentrate the toluene in vacuo (rotary evaporator) to yield the crude enamine as a yellow/orange oil.

    • Note: Do not purify by column chromatography; the enamine is hydrolytically unstable. Proceed directly to cyclization.

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Ring closure to this compound.

  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, a thermometer/thermocouple, and a short-path distillation head (to remove ethanol generated).

  • Pre-heat: Charge Dowtherm A (100 mL) into the flask and heat to 250°C .

    • Critical Parameter: The temperature must be >240°C. Below this threshold, cyclization is slow, and polymerization/tarring dominates.

  • Addition: Transfer the crude enamine oil (from Step 1) into an addition funnel (dilute with minimal Dowtherm A if too viscous). Add the enamine dropwise to the vigorously stirring hot solvent over 15–20 minutes.

    • Mechanism:[1][2][5][6][7][8][9] Rapid dilution into the high-temperature medium favors intramolecular cyclization over intermolecular polymerization.

  • Reaction: Maintain temperature at 245–255°C for 30–60 minutes. Ethanol will evolve and distill off.

  • Monitoring: Evolution of ethanol vapor ceases when the reaction is complete.

  • Isolation:

    • Cool the mixture to room temperature. The product often precipitates as the solution cools.

    • Dilute the mixture with Hexane (200 mL) to fully precipitate the quinoline and solubilize the Dowtherm A.

    • Filter the solid using a Büchner funnel.

    • Wash: Wash the filter cake copiously with Hexane (3 x 50 mL) and Diethyl Ether (2 x 50 mL) to remove residual high-boiling solvent.

  • Purification: Recrystallize the crude solid from Ethanol or DMF/Ethanol mixture if high purity (>99%) is required.

Process Workflow Diagram

Workflow start Start: Weigh Reagents step1 Step 1: Reflux in Toluene (Dean-Stark Trap) start->step1 check1 Check: Water Evolution Ceased? step1->check1 check1->step1 No evap Evaporate Toluene (Isolate Crude Enamine) check1->evap Yes add Dropwise Addition of Enamine evap->add preheat Step 2: Heat Dowtherm A to 250°C preheat->add cyclize Cyclization (~45 mins) Distill off Ethanol add->cyclize cool Cool & Add Hexane cyclize->cool filter Filter & Wash (Remove Dowtherm) cool->filter final Final Product: This compound filter->final

Figure 2: Step-by-step process flow ensuring critical control points (water removal and cyclization temperature) are met.

Characterization & Quality Control

The product exists in tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms, with the keto form usually predominating in solid state.

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Melting Point >260°C (Decomposes)Capillary
1H NMR (DMSO-d6)

2.40 (s, 3H, CH3), 6.05 (s, 1H, H-3), 7.2-7.8 (m, 2H, Ar-H), 11.8 (br s, 1H, OH/NH)
400 MHz NMR
Mass Spec (ESI) [M+H]+ = 196.1LC-MS
Purity >95% (HPLC, 254 nm)HPLC

Self-Validating Check: In the 1H NMR, the singlet at ~6.05 ppm corresponds to the proton at position 3. If the Knorr product (2-hydroxy-4-methyl) were formed, the methyl group would be at C4, and the singlet proton would be at C3, but the chemical shift and splitting patterns of the aromatic protons would differ significantly due to the different proximity of the fluorine atoms to the nitrogen.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield in Step 1: Ensure Toluene is dry. If the reaction is slow, add fresh p-TsOH. The enamine formation is reversible; water must be physically removed.

  • Solidification during Addition (Step 2): If the enamine solidifies in the addition funnel, dissolve it in a small volume of warm toluene or Dowtherm A.

  • Product is dark/tarry: Cyclization temperature was likely too high (>270°C) or addition was too fast. Ensure dropwise addition to keep concentration of unreacted enamine low (high dilution principle).

Safety Hazards[4]
  • Dowtherm A: Vapor is irritating. Handle only in a functioning fume hood. Hot oil (250°C) presents a severe burn hazard. Ensure all glassware is free of star-cracks before heating.

  • Fluorinated Intermediates: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Avoid inhaling dust/fumes.

References

  • Conrad, M., & Limpach, L. (1887).[2][5] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[10]

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines.[9][11][12] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

  • Li, J. J. (2014). Conrad–Limpach Reaction. In: Name Reactions. Springer, Cham.

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.

Sources

Application Note: Precision Synthesis of 2-Methylquinolines via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Doebner-von Miller reaction is the premier method for synthesizing 2-substituted quinolines, specifically 2-methylquinoline (Quinaldine), by condensing aniline with


-unsaturated carbonyls. While historically significant, the "classic" protocol is notorious for violent exotherms and the formation of intractable "tars" (polymerized aldehydes), often resulting in yields below 40%.

This Application Note provides a modernized, biphasic protocol that mitigates polymerization and manages thermal runaway. By sequestering the reactive aldehyde in an organic phase and utilizing controlled acid catalysis, researchers can achieve high purity (>95% by HPLC) and reproducible yields suitable for pharmaceutical intermediate scale-up.

Mechanistic Foundations

Understanding the failure modes of this reaction requires a deep dive into the mechanism. The synthesis of 2-methylquinoline involves the reaction of aniline with crotonaldehyde (or its precursors like paraldehyde/acetaldehyde).

The Pathway

The reaction proceeds through a modified Skraup sequence:

  • Conjugate Addition (Michael Addition): Aniline attacks the

    
    -carbon of crotonaldehyde. This is the rate-determining step for selectivity.
    
  • Cyclization: Acid-catalyzed electrophilic attack on the aromatic ring closes the heterocycle.

  • Dehydration: Loss of water yields 1,2-dihydroquinoline.

  • Oxidative Dehydrogenation: The final aromatization step. In the absence of an external oxidant, the reaction disproportionates, yielding both the desired quinoline and a tetrahydroquinoline byproduct.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the critical intermediates and the oxidation step required for aromatization.

DoebnerMechanism Aniline Aniline Michael Michael Adduct (β-amino aldehyde) Aniline->Michael Acid Cat. Conjugate Addition Croton Crotonaldehyde (2-Butenal) Croton->Michael Acid Cat. Conjugate Addition Polymer Polymerized Tar (Side Product) Croton->Polymer Excess Acid/Heat (Avoidable) Cyclic Dihydroquinoline Intermediate Michael->Cyclic Cyclization -H2O Oxidation Oxidation/Dehydrogenation (-2H) Cyclic->Oxidation Product 2-Methylquinoline (Quinaldine) Oxidation->Product Aromatization

Figure 1: Reaction pathway for 2-methylquinoline synthesis. Note the competitive polymerization pathway (dashed red line) which this protocol aims to suppress.

Critical Process Parameters (CPP)

To transform this "messy" classic reaction into a robust protocol, three parameters must be strictly controlled:

ParameterImpact on ChemistryOptimization Strategy
Aldehyde Concentration High local concentration of crotonaldehyde leads to rapid polymerization (tar).Dropwise Addition: Never add all aldehyde at once. Use a biphasic system (Toluene) to dilute the aldehyde.
Acid Strength Concentrated HCl promotes cyclization but also polymerization.Use 6M HCl rather than conc. HCl, or buffer with

(Lewis Acid) to moderate protonation power.
Oxidant Availability Lack of oxidant causes disproportionation (yield loss).Use Iodine (

)
or mild aeration. Historically, the Schiff base acted as the oxidant, sacrificing 50% of the yield.

Optimized Protocol: Biphasic Synthesis of 2-Methylquinoline

Safety Warning: Crotonaldehyde is highly toxic, lachrymatory, and flammable. Aniline is toxic. Perform all operations in a functioning fume hood.

Materials
  • Aniline (Reagent Grade)

  • Crotonaldehyde (Freshly distilled or high purity >98%)

  • Hydrochloric Acid (6 M)[1]

  • Toluene (Solvent carrier)[1]

  • Zinc Chloride (

    
    , anhydrous - optional catalyst)
    
  • Sodium Hydroxide (20% aq. solution for workup)

Step-by-Step Methodology
Phase 1: Reactor Setup
  • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the biphasic mixture), a reflux condenser, and a pressure-equalizing addition funnel.

  • Charge the flask with Aniline (1.0 equiv) and 6 M HCl (2.5 equiv) .

  • Add Zinc Chloride (0.1 equiv) if available; this Lewis acid improves yield by coordinating the carbonyl, facilitating the Michael addition at lower temperatures.

  • Heat the aqueous amine salt solution to 90°C .

Phase 2: Controlled Addition (The "Anti-Tar" Step)
  • Prepare a solution of Crotonaldehyde (1.2 equiv) in Toluene (3 volumes relative to aldehyde) in the addition funnel.

    • Why Toluene? It keeps the aldehyde in the organic phase, allowing it to partition slowly into the aqueous acid phase. This prevents the "concentration spike" that causes polymerization.

  • Add the Toluene/Crotonaldehyde solution dropwise over 2 hours to the refluxing aniline solution.

    • Visual Check: The solution will turn deep orange/red. If black solids form immediately, the addition is too fast or temperature is too high.

Phase 3: Reaction & Oxidation[2]
  • After addition, reflux for an additional 3–4 hours .

  • Oxidation Step: To ensure full aromatization, add a catalytic amount of Iodine (

    
    , 0.05 equiv)  or simply bubble a slow stream of air through the mixture for the last hour of reflux.
    
Phase 4: Workup & Purification
  • Cool the mixture to room temperature. Separate the phases (discard the toluene layer if it contains only unreacted aldehyde).

  • Basify the aqueous layer (which contains the quinoline salt) to pH >10 using 20% NaOH .

    • Caution: Exothermic neutralization. Add slowly with ice cooling.

  • Extract the liberated oil with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure is the standard for quinaldine (b.p. ~247°C at atm, much lower under vacuum). Alternatively, purify via column chromatography (Hexane/EtOAc 9:1).

Diagram 2: Experimental Workflow

Workflow Setup Phase 1: Reactor Setup (Aniline + HCl + ZnCl2 in Water) Addition Phase 2: Biphasic Addition (Crotonaldehyde in Toluene) Dropwise @ 90°C Setup->Addition Reflux Phase 3: Reflux & Oxidation (3-4 Hours + Iodine/Air) Addition->Reflux Workup Phase 4: Basification & Extraction (NaOH -> pH > 10) Reflux->Workup Purify Purification (Vacuum Distillation) Workup->Purify

Figure 2: Operational workflow for the biphasic synthesis protocol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Intractable Black Tar Polymerization of crotonaldehyde due to high acid conc. or rapid addition.Use the Biphasic Toluene method described above. Reduce acid strength to 4M-6M.
Low Yield (<30%) Disproportionation (formation of tetrahydroquinoline).Ensure Oxidant is present (Iodine or air bubbling).
Product is Liquid/Oily 2-Methylquinoline is a liquid at RT (m.p. -2°C).This is normal. Confirm identity via refractive index (

) or NMR.
Regioisomer Mix Use of meta-substituted anilines.m-substituted anilines yield mixtures of 5- and 7-substituted quinolines. Separation requires careful chromatography.

References

  • BenchChem. (2025).[3][1][4] Doebner-von Miller Quinoline Synthesis: Troubleshooting and Protocols. Retrieved from

  • Denmark, S. E., & Venkatraman, S. (2006).[5] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. (Mechanistic fragmentation-recombination study).

  • ResearchGate. (2025).[6] Recent Applications of Doebner-von Miller Reactions in Organic Syntheses.[2][6][7] Retrieved from

  • Wikipedia. (n.d.). Doebner–Miller reaction.[3][1][2][4][5][6][7][8][9] Retrieved from

  • Organic Chemistry Portal.Quinoline Synthesis.

Sources

Application Note: Analytical Characterization of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It addresses the specific challenges of characterizing 7,8-Difluoro-2-methylquinolin-4-ol , a critical heterocyclic intermediate often used in the synthesis of advanced agrochemicals (e.g., Ipflufenoquin analogs) and pharmaceutical tyrosine kinase inhibitors.[1]

Executive Summary & Chemical Context

Precise characterization of this compound (hereafter 7,8-DFMQ ) is complicated by two primary factors: prototropic tautomerism (4-hydroxyquinoline vs. 4-quinolone) and fluorine-induced splitting in NMR spectroscopy.[1] This guide provides a validated analytical workflow to distinguish 7,8-DFMQ from its regioisomers and quantify impurities arising from the Conrad-Limpach or Gould-Jacobs synthetic pathways.[1]

Structural Dynamics

In solution, 7,8-DFMQ exists in a dynamic equilibrium between the enol form (hydroxyl) and the keto form (quinolone). In polar solvents (DMSO, MeOH) and the solid state, the 4-quinolone tautomer typically predominates, stabilized by intermolecular hydrogen bonding. Analytical methods must account for this to avoid misinterpretation of spectral data.[1]

PropertyValue
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
pKa (Calculated) ~5.8 (Basic N), ~11.2 (Acidic OH/NH)
Solubility Low in Water; High in DMSO, DMF, Hot Methanol

Analytical Workflow Diagram

The following flowchart outlines the logic for complete characterization, moving from structural confirmation to purity profiling.

AnalyticalWorkflow cluster_ID Phase 1: Structural ID cluster_Purity Phase 2: Purity Profiling Sample Raw Sample (7,8-DFMQ) NMR 1H & 19F NMR (DMSO-d6) Sample->NMR MS HRMS (ESI+) [M+H]+ = 196.05 Sample->MS XRD XRD (Optional) Tautomer Confirmation NMR->XRD Solid State HPLC RP-HPLC (C18) Acidic Mobile Phase NMR->HPLC Confirm Structure MS->HPLC Confirm Mass Impurity Impurity Analysis (Regioisomers/Anilines) HPLC->Impurity

Figure 1: Sequential workflow for the characterization of 7,8-DFMQ, prioritizing structural confirmation via NMR/MS before quantitative purity assessment.

Protocol 1: Structural Identification (NMR Spectroscopy)

Objective: Unequivocal assignment of the 7,8-difluoro substitution pattern and confirmation of the quinolone core.

Experimental Setup
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and hydrogen bonding stabilization).[1]

  • Concentration: 10–15 mg in 0.6 mL.[1]

  • Reference: TMS (0.00 ppm) for ¹H; CFCl₃ or internal C₆F₆ for ¹⁹F.[1]

Spectral Analysis & Causality

The presence of fluorine atoms at positions 7 and 8 creates distinct splitting patterns due to


, 

, and

couplings.[1]

¹H NMR Assignments (400 MHz, DMSO-d₆):

  • δ 2.38 ppm (s, 3H): Methyl group at C-2.[1] Note: If the signal is split, it indicates protonation of the Nitrogen, suggesting acidic impurities.

  • δ 6.05 ppm (s, 1H): H-3 proton.[1] This sharp singlet is characteristic of the quinolone ring system.[1]

  • δ 7.10 – 7.25 ppm (m, 1H): H-6 proton.[1] Appears as a "doublet of doublets of doublets" (ddd) due to coupling with F-7, H-5, and F-8.[1]

  • δ 7.85 – 8.00 ppm (dd, 1H): H-5 proton.[1] Shows strong coupling to H-6 and F-? (long range).[1]

  • δ 11.80 ppm (br s, 1H): NH proton.[1] Critical Observation: The presence of this broad singlet downfield confirms the 4-quinolone tautomer dominates in DMSO.[1] If this were the pure 4-hydroxy tautomer, an OH signal would appear, often sharper and further upfield, or exchange rapidly.

¹⁹F NMR Assignments (376 MHz, DMSO-d₆):

  • Signal A (~ -138 ppm): F-8 (adjacent to Nitrogen).[1] Broadened by quadrupole relaxation of N.[1]

  • Signal B (~ -145 ppm): F-7. Shows strong ortho-coupling to F-8 (

    
     Hz).[1]
    

Analyst Note: If the ¹⁹F spectrum shows minor peaks (<1%) shifted by +15-20 ppm, suspect the presence of monofluoro impurities (defluorination during synthesis).[1]

Protocol 2: Purity Profiling (HPLC-UV-MS)

Objective: Quantify 7,8-DFMQ and separate it from the starting material (2,3-difluoroaniline) and potential regioisomers (5,6-difluoro analogs).[1]

Method Parameters

The amphoteric nature of the quinolone core requires pH control to prevent peak tailing caused by interaction with residual silanols on the column.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity; 3.5 µm balances pressure/resolution.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]7) ensures the basic Nitrogen is fully protonated (cationic), improving peak shape.[1]
Mobile Phase B Acetonitrile (ACN)High elution strength for aromatic heterocycles.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.[1]
Detection UV @ 254 nm & 320 nm254 nm for general aromatics; 320 nm is specific to the quinolone conjugation.[1]
Column Temp 40°CReduces viscosity and improves mass transfer.[1]
Gradient Profile[1]
  • 0-2 min: 5% B (Isocratic hold to elute polar salts).[1]

  • 2-15 min: 5% → 90% B (Linear gradient).[1]

  • 15-20 min: 90% B (Wash to remove dimers/oligomers).[1]

  • 20-25 min: 5% B (Re-equilibration).

Impurity Logic
  • RT ~ 4.5 min: 2,3-Difluoroaniline (Starting Material). Action: If >0.1%, recrystallization in EtOH is required.[1]

  • RT ~ 8.2 min: 7,8-DFMQ (Target).

  • RT ~ 9.5 min: O-alkylated byproducts (if alkylating agents were used in subsequent steps) or bis-quinolines.

Protocol 3: Tautomeric Characterization (UV-Vis)

Objective: Determine the tautomeric preference in the formulation solvent. This is vital for solubility profiling in drug delivery applications.[1]

Procedure
  • Prepare 10 µM solutions of 7,8-DFMQ in:

    • Solvent A: Cyclohexane (Non-polar).[1]

    • Solvent B: Methanol (Polar protic).[1]

    • Solvent C: 0.1 M NaOH (Forces Enolate form).[1]

  • Scan 200–400 nm.[1]

Interpretation
  • Keto Form (Quinolone): Dominant in Methanol.[1] Characterized by a bifurcated band structure with

    
     near 240 nm and 330 nm (log 
    
    
    
    ~ 4.0).[1]
  • Enol Form (Hydroxy): Dominant in non-polar solvents (if soluble) or vapor phase.[1]

  • Anionic Form (Enolate): In NaOH, a bathochromic shift (Red shift) occurs due to extended conjugation of the phenoxide-like anion.[1]

Synthesis & Impurity Origin Diagram

Understanding the synthesis helps predict impurities.[1] The standard route is the Gould-Jacobs reaction or Conrad-Limpach synthesis .[1]

SynthesisPath Aniline 2,3-Difluoroaniline Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine Condensation (- H2O) EAA Ethyl Acetoacetate EAA->Enamine Product 7,8-Difluoro-2-methyl- quinolin-4-ol (Target) Enamine->Product Cyclization (250°C or PPA) Impurity1 Impurity: Uncyclized Enamine Enamine->Impurity1 Incomplete Rxn Impurity2 Impurity: 5,6-Difluoro isomer (Regio-mismatch) Enamine->Impurity2 Incorrect Ring Closure

Figure 2: Synthetic pathway highlighting the origin of key impurities.[1] The cyclization step is the critical control point for regio-purity.[1]

References

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Nippon Soda Co., Ltd. (2021).[1][2] Ipflufenoquin: Human Health Risk Assessment. U.S. Environmental Protection Agency (EPA).[1] [Link][1]

  • Bonnier, S., et al. (2023).[1][3] Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH.[1] [Link]

  • Alkorta, I., et al. (2025).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. [Link]

Sources

Method Development & Preparative Purification of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Characterization

This application note details a robust High-Performance Liquid Chromatography (HPLC) strategy for the analysis and preparative purification of 7,8-Difluoro-2-methylquinolin-4-ol . This compound is a critical building block in the synthesis of next-generation fluoroquinolone antibiotics and novel fungicides (e.g., Ipflufenoquin analogs).

The purification of this molecule presents two specific challenges:

  • Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. Without pH control, this leads to peak splitting and band broadening.[1]

  • Amphoteric Solubility: Possessing both a basic nitrogen and an acidic moiety (phenol/NH), the compound exhibits poor solubility at neutral pH (isoelectric point), necessitating specific mobile phase modifiers.[1]

Physicochemical Profile
PropertyValue (Estimated/Observed)Implications for Chromatography
Structure Quinoline scaffold, 7,8-difluoro substitution, 2-methyl group.[2][3][4][5][6][7][8]High UV absorbance (254/280 nm).[1] Fluorine atoms increase lipophilicity compared to non-fluorinated analogs.[1]
pKa (Basic N) ~5.5 - 6.0Requires acidic mobile phase (pH < 3) to ensure full protonation and single-species elution.
pKa (Acidic OH/NH) ~8.5 - 9.5Basic pH would ionize this group; however, acidic conditions are preferred to avoid silica dissolution and improve peak shape.
LogP ~2.0 - 2.5Moderately lipophilic; suitable for standard C18 or Phenyl-Hexyl phases.[1]

Tautomerism & Separation Mechanism

Understanding the mechanism is vital for method robustness.[1] In solution, 4-hydroxyquinolines predominantly exist as the 4-quinolone (keto) tautomer. However, interaction with the stationary phase can shift this equilibrium.[1]

The Solution: We utilize a strongly acidic mobile phase (0.1% Formic Acid or TFA).[1] This protonates the basic nitrogen (stabilizing the cation) and suppresses the ionization of the enol, forcing the population into a single, cohesive chromatographic band.[1]

Diagram: Tautomeric Stabilization Strategy

Tautomerism cluster_0 Neutral pH (Unstable Equilibrium) cluster_1 Acidic pH (pH < 3.0) Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolone) Enol->Keto Fast Exchange Protonated Protonated Cation (Stabilized Species) Enol->Protonated + H+ Keto->Protonated + H+ (Formic Acid) Peak Peak Protonated->Peak Single Sharp Peak

Caption: Acidic mobile phases collapse the enol-keto equilibrium into a single protonated species, preventing peak splitting.

Analytical Method Protocol

Before scale-up, the purity must be assessed using a high-resolution analytical method.

System: HPLC with UV-Vis (DAD) or MS detection. Wavelengths: 254 nm (aromatic backbone) and 280 nm.[1]

Method Parameters
ParameterConditionRationale
Column C18 (End-capped) or Phenyl-Hexyl, 4.6 x 150 mm, 3-5 µmPhenyl-Hexyl provides unique selectivity for fluorinated aromatics via

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidifies eluent to pH ~2.7, suppressing silanol interactions.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than MeOH, keeping backpressure low.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][9]
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer and peak symmetry.[1]
Gradient Table (Scouting)
Time (min)% BEvent
0.05Equilibration
1.05Isocratic Hold
15.095Linear Gradient
18.095Wash
18.15Re-equilibration

Success Criteria: The target peak should elute with a symmetry factor (tailing factor) between 0.9 and 1.[1]2. If tailing > 1.5 occurs, replace Formic Acid with 0.05% Trifluoroacetic Acid (TFA) for stronger ion pairing.[1]

Preparative Purification Protocol

This section details the scale-up to isolate >100 mg of material.

Step 1: Solubility & Sample Preparation

The 2-methyl and 7,8-difluoro substitutions significantly reduce water solubility.

  • Dissolve crude solid in DMSO (Dimethyl Sulfoxide).[1]

  • If the sample is stubborn, use a 1:1 mixture of DMSO and Methanol.[1]

  • Critical Check: Filter the sample through a 0.45 µm PTFE filter.[1] Particulates will clog the prep column frit immediately.[1]

  • Concentration: Aim for 50-100 mg/mL. Higher concentrations minimize injection volume and band broadening.[1]

Step 2: Preparative Gradient Optimization

Direct linear scale-up often fails due to the "General Gradient" being too steep.[1] Use a "Focused Gradient" based on the analytical retention time.

Formula: If the analytical peak elutes at 40% B, start the prep gradient at 30% B and end at 50% B over a longer duration.[1]

Recommended Prep Conditions:

  • Column: Prep C18, 20 mm x 150 mm, 5-10 µm.

  • Flow Rate: 15 - 20 mL/min.

  • Loading: 50 - 150 mg per injection (dependent on column capacity).

Step 3: Workflow Diagram

PrepWorkflow Crude Crude Mixture (Synthesis Output) Solubility Solubility Check (DMSO/MeOH) Crude->Solubility Filter Filtration (0.45 µm PTFE) Solubility->Filter Scout Analytical Scout (Define %B elution) Filter->Scout Aliquot PrepRun Prep HPLC Run (Focused Gradient) Filter->PrepRun Bulk Load Scout->PrepRun Optimize Gradient Fraction Fraction Collection (Trigger: Threshold/Slope) PrepRun->Fraction QC Fraction QC (Re-inject on Analytical) Fraction->QC QC->PrepRun Purity < 98% (Recycle) Dry Lyophilization/Evaporation (Final Product) QC->Dry Purity > 98%

Caption: Step-by-step workflow from crude synthesis to purified solid.

Troubleshooting & Expert Tips

Issue: Peak Tailing
  • Cause: Interaction between the basic nitrogen of the quinoline ring and residual silanols on the silica column.[1]

  • Fix:

    • Ensure pH is < 3.0.[1]

    • Add 10-20 mM Ammonium Formate to the aqueous mobile phase (buffers ionic strength).

    • Switch to a column with higher carbon load or "hybrid" particles (e.g., Waters XBridge or Phenomenex Gemini) which are resistant to high pH, allowing a switch to pH 10 (Ammonium Bicarbonate) where the compound is deprotonated and neutral.

Issue: Sample Precipitation in Column
  • Cause: Injection of a DMSO plug into a high-water mobile phase causes the compound to crash out at the column head.[1]

  • Fix: Use "Sandwich Injection".[1]

    • Sequence: 200 µL Mobile Phase A -> Sample Loop -> 200 µL Mobile Phase A.[1]

    • Alternatively, use a "Make-up Flow" pump to dilute the sample with aqueous buffer before it hits the column.[1]

References

  • BenchChem. (2025).[1] Development of a Stability-Indicating HPLC Method for the Quantification of 6,8-Difluoro-2-methylquinolin-4-amine. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68289416, Ipflufenoquin.[1] Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for Acidic Mobile Phase theory).

  • Chromatography Forum. (2005).[1][10] Separation of tautomer compounds.[1][10][11][12] Retrieved from

  • MDPI. (2023).[1] Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism. Retrieved from

Sources

Application Note: Optimized Characterization of Quinoline Derivatives as Antifungal Agents

[1]

Executive Summary & Strategic Rationale

The quinoline scaffold (e.g., 8-hydroxyquinoline, chloroquinoline) is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In antifungal development, quinoline derivatives often exhibit multi-modal mechanisms: metal chelation , cell wall disruption , and ergosterol biosynthesis inhibition .

However, characterizing these derivatives presents distinct challenges. Many quinolines are chromogenic (colored) or fluorogenic , rendering standard optical density (OD600) automated readouts inaccurate. Furthermore, their hydrophobicity requires careful solvent management to prevent precipitation in aqueous media.

This guide provides a validated, self-correcting workflow for accurately assessing quinoline antifungal activity, deviating from rigid templates to address these specific physicochemical interferences.

Experimental Workflow & Logic

The following decision tree outlines the logical progression from initial screening to mechanistic deconvolution.

Quinoline_WorkflowStartSynthesized QuinolineDerivativeSolubilitySolubility Check(DMSO Tolerance)Start->SolubilityMIC_ScreenPrimary Screen: MIC(Mod. CLSI M27/M38)Solubility->MIC_ScreenMax 1% DMSOInterferenceColor/FluorescenceInterference?MIC_Screen->InterferenceResazurinResazurin (Alamar Blue)EndpointInterference->ResazurinYes (High Precision)VisualVisual Scoring(0-4 Scale)Interference->VisualYes (Low Throughput)MFCSecondary Screen:MFC DeterminationInterference->MFCNoResazurin->MFCVisual->MFCRatioCalculate MFC/MIC RatioMFC->RatioStaticFungistatic(Ratio > 4)Ratio->StaticCidalFungicidal(Ratio ≤ 4)Ratio->CidalMoAMechanism of ActionDeconvolutionStatic->MoACidal->MoA

Figure 1: Strategic workflow for quinoline characterization. Note the critical branch point for color interference, necessitating Resazurin assays over standard turbidity readings.

Pre-Assay Critical Control Points

Solvent Management (The "DMSO Spike")

Quinolines are often hydrophobic. While DMSO is the standard solvent, fungi are sensitive to it.

  • Protocol: Prepare stock solutions at 100x the final desired concentration.

  • Constraint: The final DMSO concentration in the assay well must be ≤ 1% (v/v) (ideally <0.5%) to avoid solvent toxicity masking the compound's effect.

  • Control: Always include a "Vehicle Control" (Media + 1% DMSO) to ensure the solvent alone does not inhibit growth.

Media Preparation
  • Standard: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Why MOPS? Quinolines are pH-sensitive (protonation states affect activity). Unbuffered media will acidify due to fungal metabolism, potentially altering the drug's charge and efficacy during the 24-48h incubation.

Protocol 1: Primary Screen (MIC) with Resazurin Modification

Standard Reference: CLSI M27 (Yeasts) / M38 (Molds)

Challenge: Quinolines often absorb light at 400-600nm, interfering with automated turbidity readers. Solution: Use Resazurin (Alamar Blue) , a redox indicator. Metabolically active fungi reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent).[1]

Materials
  • Organisms: Candida albicans (ATCC 90028), Cryptococcus neoformans, or Aspergillus fumigatus.

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Plates: 96-well flat-bottom microplates (Black-walled if reading fluorescence, Clear if reading absorbance).

Step-by-Step Procedure
  • Inoculum Prep: Adjust fungal suspension to

    
     CFU/mL (yeasts) or 
    
    
    CFU/mL (molds) in RPMI-MOPS.
  • Dilution: Perform serial 2-fold dilutions of the quinoline derivative in the microplate (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 100 µL of inoculum to each well containing 100 µL of drug solution.

    • Final Volume: 200 µL.

    • Controls: Growth Control (Media + Fungi + DMSO), Sterility Control (Media only).

  • Incubation:

    • Candida/Aspergillus:[2] 35°C for 24 hours.[3]

    • Cryptococcus:[3][4][5][6][7] 35°C for 48-72 hours.

  • Endpoint Detection (The Critical Step):

    • Add 20-30 µL of 0.01% Resazurin solution to each well.

    • Incubate for an additional 2-4 hours (until Growth Control turns pink).

  • Reading:

    • Visual: MIC is the lowest concentration that remains BLUE (no metabolic activity). Pink/Purple indicates growth.

    • Fluorescence: Ex 530-560 nm / Em 590 nm.[1]

Protocol 2: Minimum Fungicidal Concentration (MFC)

MIC measures inhibition; MFC measures killing. This distinction is vital for quinolines, which can be fungistatic at lower concentrations.

  • Sampling: From the MIC plate, identify the MIC well and all wells with higher concentrations (supramic).

  • Transfer: Spot 10-20 µL from these wells onto Sabouraud Dextrose Agar (SDA) plates (drug-free).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Definition: MFC is the lowest concentration yielding ≤ 3 colonies (representing >99.9% killing of the initial inoculum).

Data Interpretation:

Ratio (MFC / MIC) Classification Clinical Implication
≤ 4 Fungicidal Preferred for immunocompromised hosts.

| > 4 | Fungistatic | Requires immune system support to clear infection. |

Protocol 3: Mechanism of Action (MoA) Deconvolution

Quinolines often act via Cell Wall Stress or Ergosterol Binding . We differentiate these using "Rescue Assays."

Sorbitol Protection Assay (Cell Wall Integrity)

Logic: Sorbitol acts as an osmotic stabilizer.[8][9] If the quinoline attacks the cell wall (like Echinocandins), sorbitol will stabilize the weakened wall, allowing the fungus to grow even in the presence of the drug (MIC increases).

  • Setup: Prepare two identical MIC plates.

    • Plate A: Standard RPMI-MOPS.

    • Plate B: RPMI-MOPS supplemented with 0.8 M Sorbitol .

  • Run MIC: As per Protocol 1.

  • Interpretation:

    • MIC (Plate B) > 4x MIC (Plate A): Positive for Cell Wall damage. The sorbitol "rescued" the fungi.

    • MIC Unchanged: Target is likely intracellular or membrane-related, not cell wall structure.

Exogenous Ergosterol Assay (Membrane Binding)

Logic: If the quinoline binds to ergosterol (like Amphotericin B), adding extra ergosterol to the media will "soak up" the drug, preventing it from attacking the fungal membrane.

  • Setup: Prepare two identical MIC plates.

    • Plate A: Standard RPMI-MOPS.

    • Plate B: RPMI-MOPS + Exogenous Ergosterol (400 µg/mL) .

      • Note: Ergosterol is insoluble in water; dissolve in Tween 80/Ethanol first, then dilute.

  • Run MIC: As per Protocol 1.

  • Interpretation:

    • MIC Increases (Shift > 4-fold): The drug binds to ergosterol.

    • MIC Unchanged: The drug inhibits ergosterol synthesis (like Azoles) or has a different target.

Metal Ion Rescue (Chelation Check)

Logic: Quinolines (e.g., 8-HQ) chelate Fe2+, Zn2+, or Cu2+. If toxicity is due to metal starvation, adding excess metals will restore growth.

  • Setup: Run MIC in the presence of 50-100 µM

    
     or 
    
    
    .
  • Result: If MIC increases significantly with added metals, the mechanism involves metal chelation.

Mechanistic Visualization

MoA_Pathwayscluster_MembraneMembrane Targetscluster_WallCell Wall Targetscluster_IntraIntracellularDrugQuinolineDerivativeErg_BindBinds Ergosterol(Polyene-like)Drug->Erg_BindTest: ExogenousErgosterolErg_SynthInhibits Erg11/Erg1(Azole-like)Drug->Erg_SynthTest: GC-MSSterol ProfileGlucanInhibits GlucanSynthaseDrug->GlucanTest: SorbitolProtectionChelationMetal Chelation(Fe2+/Zn2+ Starvation)Drug->ChelationTest: MetalSupplementationChitinChitin Disruption

Figure 2: Mechanism of Action (MoA) deconvolution pathways for quinoline derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[3][5][7] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.[3][5][7] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). EUCAST.[7][10][11] [Link]

  • Musiol, R., et al. (2010).[12] "Quinoline-based antifungals."[12][13][14] Current Medicinal Chemistry, 17(18), 1960-1973.[12] [Link]

  • Scorzoni, L., et al. (2017).[15][16] "Antifungal Therapy: New Advances in the Understanding and Treatment of Mycosis." Frontiers in Microbiology. (Describes Sorbitol/Ergosterol mechanisms). [Link]

  • Prata-Sena, M., et al. (2024). "Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays." Brazilian Journal of Microbiology. [Link]

in vitro screening of 7,8-Difluoro-2-methylquinolin-4-ol against phytopathogens

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Phenotypic Screening of 7,8-Difluoro-2-methylquinolin-4-ol (DFMQ-OH) against Phytopathogens

Executive Summary

This guide details the in vitro screening protocols for This compound (DFMQ-OH) . As a core scaffold for next-generation fungicides (structurally related to the novel fungicide Ipflufenoquin ), this fluorinated quinoline derivative represents a critical "fragment" in Structure-Activity Relationship (SAR) studies.

The presence of fluorine atoms at positions 7 and 8 enhances metabolic stability and lipophilicity, allowing superior penetration of fungal cell walls. This note provides standardized workflows for assessing its efficacy against economically significant phytopathogens such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum.

Compound Handling & Properties

Chemical Profile:

  • Compound: this compound

  • CAS: 154249-23-7 (Generic/Analogous reference)

  • Role: Pharmacophore scaffold / Key Intermediate.

  • Solubility: Low in water; High in DMSO and Acetone.

Preparation of Stock Solutions:

  • Primary Stock (10,000 ppm): Dissolve 10 mg of DFMQ-OH in 1 mL of analytical grade DMSO (Dimethyl Sulfoxide).

    • Note: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution. Fluorinated quinolines can form micro-precipitates if not fully solubilized.

  • Working Standards: Dilute the primary stock into sterile water containing 0.1% Tween-80 to prevent recrystallization upon aqueous contact.

    • Critical Control: The final concentration of DMSO in any biological assay must not exceed 1.0% (v/v) to avoid solvent toxicity masking the compound's activity.

Experimental Workflow

The following diagram illustrates the logical flow from stock preparation to hit validation.

ScreeningWorkflow cluster_Assays Phenotypic Screening Assays Start Compound: DFMQ-OH (Powder Form) Stock Stock Preparation (DMSO, 10,000 ppm) Start->Stock QC Solubility Check (OD600 Turbidity Test) Stock->QC PFT Poisoned Food Technique (Mycelial Growth) QC->PFT For Filamentous Fungi (e.g., Rhizoctonia) MIC Microdilution Assay (Spore Germination/IC50) QC->MIC For Spores/Yeasts (e.g., Botrytis) Data Data Acquisition (Radial Growth / Absorbance) PFT->Data MIC->Data Analysis SAR Analysis & Hit Validation Data->Analysis

Caption: Integrated workflow for DFMQ-OH screening, ensuring solubility validation prior to biological exposure.

Protocol A: Poisoned Food Technique (Mycelial Growth)[1]

Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) against filamentous fungi.

Materials:

  • Potato Dextrose Agar (PDA).

  • Petri dishes (90 mm).

  • Active fungal cultures (5-7 days old).

  • Cork borer (5 mm).

Procedure:

  • Media Preparation: Autoclave PDA and cool to approx. 50°C (molten state).

  • Dosing: Aseptically add the DFMQ-OH working stock to the molten agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL.

    • Control A (Negative): PDA + 1% DMSO (Solvent Control).

    • Control B (Positive): PDA + Carbendazim or Azoxystrobin (Standard Fungicide).

  • Pouring: Pour 20 mL of "poisoned" media into petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the margin of an actively growing fungal colony. Place it inverted (mycelium side down) at the center of the poisoned plate.

  • Incubation: Incubate at 25°C ± 2°C for 3–7 days (species dependent).

  • Measurement: Measure the colony diameter (mm) in two perpendicular directions.

Data Analysis: Calculate the Percent Inhibition (


) using the formula:


[1][2][3]
  • 
     = Average diameter of control colony (mm).
    
  • 
     = Average diameter of treated colony (mm).
    
  • Note: We subtract 5 mm to account for the initial plug diameter.

Protocol B: Microdilution Assay (MIC determination)

Objective: High-throughput determination of Minimum Inhibitory Concentration (MIC) against spore-forming fungi (e.g., Botrytis cinerea, Colletotrichum spp.).

Materials:

  • 96-well flat-bottom microplates.

  • PDB (Potato Dextrose Broth).

  • Resazurin dye (Alamar Blue) for viability indication.

  • Hemocytometer.

Procedure:

  • Spore Suspension: Harvest spores from a 10-day old culture using sterile water + 0.05% Tween 20. Adjust concentration to

    
     spores/mL using a hemocytometer.
    
  • Plate Setup:

    • Add 100 µL of PDB to all wells.

    • Add 100 µL of DFMQ-OH stock (200 µg/mL) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10.

    • Column 11: Growth Control (Media + Spores + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the spore suspension to wells in Columns 1–11.

  • Incubation: Incubate at 25°C for 48 hours.

  • Readout:

    • Visual: Examine for turbidity or mycelial mats.

    • Colorimetric: Add 20 µL of Resazurin (0.01%). Incubate for 4 hours.

    • Result: Blue = No Growth (Inhibited); Pink/Colorless = Growth (Metabolically Active).

Mode of Action (MoA) Insight

Recent studies on fluorinated quinolines suggest they act via membrane disruption or oxidative stress induction , distinct from the specific enzyme inhibition of their complex derivatives (like Ipflufenoquin).

Proposed Mechanism Diagram:

MoA Compound DFMQ-OH (Fluorinated Core) Lipophilicity Enhanced Lipophilicity Compound->Lipophilicity 7,8-F substitution Membrane Cell Membrane Interaction Lipophilicity->Membrane Passive Diffusion Permeability Increased Permeability Membrane->Permeability Disruption Leakage Electrolyte/DNA Leakage Permeability->Leakage Death Hyphal Collapse & Cell Death Leakage->Death

Caption: Proposed cytotoxic pathway. The 7,8-difluoro pattern facilitates membrane insertion, leading to loss of cellular integrity.

Data Reporting Template

Use the following table structure to report screening results to the medicinal chemistry team.

PathogenStrain IDAssay TypeEC₅₀ (µg/mL)MIC (µg/mL)Potency vs. Control*
R. solaniRS-04Poisoned Food12.5N/A++ (Moderate)
B. cinereaBC-22MicrodilutionN/A6.25+++ (High)
F. oxysporumFO-09Poisoned Food>50N/A+ (Low)

*Control: Compared to Carbendazim (Standard).

References

  • Nippon Soda Co., Ltd. (2021).[4][5] Ipflufenoquin: A Novel Quinoline Fungicide.[5] Regulations.gov. Available at: [Link]

  • Chen, Y. J., et al. (2021).[1][4] Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.[4] Journal of Agricultural and Food Chemistry.[4] Available at: [Link]

  • Gutiérrez, M., et al. (2005). Antifungal Activity of Tetrahydroquinolines against Some Phytopathogenic Fungi.[1][4][6] Zeitschrift für Naturforschung C. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. CLSI document M38-A2.[7] Available at: [Link]

Sources

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 7,8-Difluoro-2-methylquinolin-4-ol

[1][2]

Abstract & Scientific Rationale

This application note details the protocol for quantifying the antimicrobial activity of 7,8-Difluoro-2-methylquinolin-4-ol , a fluoroquinolone scaffold intermediate.[1][2] While fully functionalized fluoroquinolones (e.g., ciprofloxacin) exhibit nanomolar potency, the intrinsic activity of the core quinolin-4-ol scaffold is often significantly lower.[1][2] Measuring its MIC is critical for:

  • Fragment-Based Drug Discovery (FBDD): Assessing the baseline binding affinity of the core scaffold before N-1 alkylation or C-7 substitution.[1][2]

  • Impurity Profiling: Determining if synthetic intermediates contribute to the biological activity of a final drug product (e.g., Ipflufenoquin or novel antibiotics).[2]

  • Toxicity Screening: Establishing high-concentration thresholds for non-specific cytotoxicity.[1][2]

Technical Challenge: The primary challenge with this compound is its solubility profile .[1][2] Like many 4-quinolones, it exhibits keto-enol tautomerism and poor aqueous solubility at neutral pH, necessitating precise solvent handling (DMSO) to prevent precipitation during the assay, which causes "false resistance" artifacts.

Compound Properties & Handling

PropertySpecificationCritical Note
IUPAC Name This compoundOften exists as the 4-quinolone tautomer.[1][2]
CAS Number 288151-45-1Distinct from Ipflufenoquin (CAS 1314008-27-9).[1][2]
Molecular Weight 195.17 g/mol Use this for Molarity (M) calculations.[1][2]
Solubility DMSO (High), Water (Low)Do not attempt direct aqueous dissolution.[1][2]
Storage -20°C, DesiccatedHygroscopic; protect from light.
Stock Solution Strategy

Due to the hydrophobic fluorine atoms at positions 7 and 8, this compound requires 100% DMSO for the primary stock.

  • Target Stock Concentration: 12.8 mg/mL (allows for a high top-testing concentration of 128 µg/mL at 1% DMSO).[1][2]

  • Stability: Fresh preparation is recommended.[1][2] If stored, use single-use aliquots at -80°C to prevent freeze-thaw degradation.[1][2]

Experimental Protocol: Broth Microdilution

This protocol adheres to CLSI M07-A11 standards, adapted for hydrophobic small molecules.[1]

Materials Required[1][2][3][4][5][6]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

    • Why CAMHB? Divalent cations (Mg²⁺, Ca²⁺) bridge the interaction between quinolones and the bacterial outer membrane/DNA gyrase complex. Unadjusted media yields inconsistent MICs.[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Plates: 96-well polystyrene microplates (U-bottom or flat-bottom).[1][2]

  • Readout: Spectrophotometer (600 nm) or Manual Visual Inspection.

  • Optional: Resazurin (Alamar Blue) for colorimetric confirmation of faint growth.[1][2]

Workflow Diagram

The following diagram illustrates the critical path for stock preparation and plate inoculation.

MIC_WorkflowStock1. Weigh Compound(e.g., 1.95 mg)Dissolve2. Dissolve in 100% DMSO(Target: 12.8 mg/mL)Stock->DissolveDilute_Intermediate3. Intermediate Dilution(1:10 in CAMHB)Precipitation Check!Dissolve->Dilute_Intermediate High Risk StepSerial_Dilution4. Serial 2-Fold Dilutionin 96-well PlateDilute_Intermediate->Serial_DilutionInoculation6. Inoculate Wells(Final: 5 x 10^5 CFU/mL)Serial_Dilution->InoculationInoculum_Prep5. Bacterial Suspension(0.5 McFarland)Inoculum_Prep->InoculationIncubation7. Incubate35°C, 16-20 HoursInoculation->IncubationReadout8. Read MIC(No Turbidity)Incubation->Readout

Caption: Step-by-step workflow for MIC determination emphasizing the critical intermediate dilution step to manage solubility.

Step-by-Step Procedure
Step 1: Inoculum Preparation
  • Select 3-5 isolated colonies of the QC strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) from an 18-24h agar plate.[1][2]

  • Suspend in saline to match a 0.5 McFarland Standard (approx. 1.5 x 10⁸ CFU/mL).[1][2]

  • Dilute this suspension 1:100 in CAMHB. This is the Working Inoculum .

Step 2: Compound Dilution (The "Hybrid" Method)

Direct dilution into broth often causes quinolines to crash out.[1][2] Use this method to maintain solubility.

  • Master Stock: 12.8 mg/mL in 100% DMSO.

  • Intermediate Stock: Add 20 µL Master Stock to 980 µL CAMHB.

    • Concentration: 256 µg/mL.[1][2]

    • DMSO Content: 2%.[1][2]

    • Observation: Vortex immediately.[1][2] If cloudy, the compound has precipitated. You may need to increase DMSO or reduce the starting concentration.[2]

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to columns 2 through 12.

    • Add 200 µL of Intermediate Stock (256 µg/mL) to Column 1.[1][2]

    • Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

    • Result: Serial dilutions from 128 µg/mL down to 0.25 µg/mL.

    • Col 11:[1][2][3][4] Growth Control (Broth + Bacteria + 1% DMSO).[1][2]

    • Col 12:[1][2][3][4] Sterility Control (Broth only).[1][2]

Step 3: Inoculation[1][2][5]
  • Add 100 µL of the Working Inoculum (Step 1) to wells in Columns 1 through 11.

    • Final Volume: 200 µL.

    • Final Compound Range: 64 µg/mL down to 0.125 µg/mL.[1][2] (Note: The addition of inoculum dilutes the compound by half).[2]

    • Final DMSO: 1% (Non-toxic to most bacteria).[1][2]

Step 4: Incubation[5]
  • Seal plate with a breathable adhesive film to prevent evaporation.[1][2]

  • Incubate at 35 ± 2°C in ambient air for 16–20 hours .

Data Analysis & Interpretation

Reading the Results

The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.[2]

ObservationInterpretationAction
Button of cells (bottom)Growth (+)Resistant at this level.[1][2]
Turbidity/Haze Growth (+)Resistant at this level.[1][2]
Clear No Growth (-)Potential MIC.[1][2]
Crystals/Precipitate Invalid Compound crashed out. MIC cannot be determined visually.[1][2]
The "Trailing" Effect

Quinolines sometimes show "trailing" growth (partial inhibition).[1][2] If observed:

  • Ignore faint haze (barely visible).[1][2]

  • If using Resazurin: Blue = No Growth (MIC); Pink = Growth.[1][2]

Expected Outcomes (QC Ranges)

Since this compound is an intermediate, specific QC ranges do not exist.[1][2] However, the test system must be validated using a known comparator (e.g., Ciprofloxacin).

System Validation (Ciprofloxacin Control):

  • E. coli ATCC 25922: MIC should be 0.004 – 0.015 µg/mL .[1][2]

  • S. aureus ATCC 29213: MIC should be 0.12 – 0.5 µg/mL .[1][2]

  • If the comparator fails, the entire run is invalid.

Troubleshooting: Solubility vs. Activity

A common failure mode with this specific scaffold is interpreting precipitation as growth (false positive) or inhibition (false negative if crystals obscure the button).[1][2]

Protocol for Precipitating Compounds:

  • Centrifugation: If the well is cloudy, spin the plate at 3000 x g for 10 mins.

  • Differentiation:

    • Bacterial Pellet: Small, tight, usually off-white/tan.[1]

    • Chemical Precipitate: Often amorphous, crystalline, or colored (yellowish for quinolines).

  • Verification: Plate 10 µL from the "clear" well onto Agar. If colonies grow, the compound was bacteriostatic or the reading was a false negative.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][2][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1][2] Wayne, PA: CLSI.[5][4][6]

  • PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 45599421).[1][2][7] National Library of Medicine.[1][2] [1][2]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[1][2] Biochemistry, 53(10), 1565–1574. (Provides mechanistic context for quinoline binding). [1][2]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[2][8][9] Nature Protocols, 3(2), 163–175. [1][2]

Application Note: Formulation Strategies for Quinoline-Based Fungicides in Pre-Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Quinoline scaffolds represent a privileged structure in fungicidal discovery, serving as the backbone for commercial agents like Quinoxyfen (signal transduction inhibitor), Tebufloquin (respiration inhibitor, Complex III), and emerging candidates targeting DNA gyrase or dihydroorotate dehydrogenase (DHODH).[1]

However, the very property that aids their efficacy—high lipophilicity (LogP > 3.0)—creates a significant bottleneck in research. Poor aqueous solubility leads to erratic biological data, false negatives in screening, and nozzle clogging during greenhouse trials.[1]

This guide provides a standardized approach to formulating quinoline derivatives for in vitro (microtiter plate) and in vivo (whole plant) assays, ensuring that the biological data reflects the compound's potency, not its solubility limit.

Pre-Formulation: Physicochemical Profiling[1]

Before attempting a formulation, you must characterize the specific quinoline derivative. Quinolines are weak bases; their solubility is pH-dependent.

PropertyTypical RangeImplication for Formulation
LogP (Lipophilicity) 2.5 – 5.0High tendency to precipitate in aqueous media. Requires organic co-solvents.
pKa (Basic Nitrogen) 4.0 – 5.5Solubility increases significantly at pH < 3.0. Caution: Acidic formulations may be phytotoxic.
Melting Point 50°C – 150°CHigh MP correlates with high crystal lattice energy, making dissolution difficult (slow kinetics).[1]
Hydrolytic Stability VariableQuinoxyfen is stable; ester-based derivatives may hydrolyze in alkaline media.

Vehicle Selection & Toxicity Limits

The choice of vehicle is a trade-off between solubilizing power and biological inertness . You must validate that your vehicle does not inhibit fungal growth or damage plant cuticles (phytotoxicity).

Solvent Compatibility Matrix[1]
SolventSolubilizing PowerMax Final Conc.[2] (Fungi)*Max Final Conc. (Plant)**Notes
DMSO Excellent< 0.5% (v/v)< 0.1% (v/v)Standard for HTS.[1][3] Can penetrate plant cuticle but causes leaf burn at >1%.
Acetone Good< 2.0% (v/v)< 5.0% (v/v)Highly volatile.[1] Best for foliar sprays; evaporates leaving active on leaf surface.
Ethanol Moderate< 2.5% (v/v)< 5.0% (v/v)Less toxic to humans, but lower solvency for fused aromatics like quinoline.[1]
Tween 80 Surfactant< 0.05% (v/v)< 0.1% (v/v)Essential for preventing precipitation upon dilution.[1] Synergistic toxicity with DMSO.[4]

*Based on sensitivity of Botrytis cinerea and Fusarium graminearum. Specific strains may vary. **Based on phytotoxicity to dicots (e.g., Cucumber, Soybean).[1]

The "Ostwald Ripening" Risk

In aqueous dispersions, small particles of quinoline tend to dissolve and redeposit onto larger particles, causing rapid crystal growth. Result: The suspension that was clear at T=0 mins becomes a sediment by T=60 mins.

  • Solution: Always include a surfactant (Tween 20 or 80) to provide steric stabilization.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct formulation based on the assay type.

FormulationLogic Start Start: Quinoline Compound CheckLogP Check LogP & Solubility Start->CheckLogP AssayType Select Assay Type CheckLogP->AssayType InVitro In Vitro (Agar/Broth) AssayType->InVitro Microtiter/Petri InVivo In Vivo (Greenhouse) AssayType->InVivo Foliar Spray DMSO_Stock Stock: 10-50 mM in 100% DMSO InVitro->DMSO_Stock Acetone_Stock Stock: 10-50 mg/mL in Acetone InVivo->Acetone_Stock Dilution_Media Dilute into Media (Max 0.5% DMSO) DMSO_Stock->Dilution_Media Emulsion_Prep Prepare Tank Mix: Water + 0.1% Tween 20 Acetone_Stock->Emulsion_Prep PrecipCheck QC: Check for Precipitation (Turbidity/Microscopy) Dilution_Media->PrecipCheck Emulsion_Prep->PrecipCheck

Figure 1: Decision tree for selecting solvent systems based on biological assay requirements.[1]

Detailed Protocols

Protocol A: Preparation for In Vitro Microtiter Assays (96-well)

Objective: Create a stable solution for determining IC50 values against fungal pathogens.

  • Stock Preparation (100x):

    • Weigh 10 mg of Quinoline compound.

    • Dissolve in 1 mL of 100% DMSO (Molecular Biology Grade). Vortex until clear.

    • Note: If the compound is stubborn, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended):

    • To prevent "shock precipitation" when hitting the water, prepare a 10x working stock in 10% DMSO / 90% Water / 0.05% Tween 80.

  • Final Assay Plate Setup:

    • Add 1 µL of Stock (or 10 µL of Intermediate) to 99 µL of fungal spore suspension in broth.

    • Final Concentration: 1% DMSO (max).

    • Control: Wells containing 1% DMSO only (Solvent Control) are mandatory to normalize growth data.

Protocol B: Preparation for Greenhouse Foliar Spray

Objective: Create a "Tank Mix" that mimics an Emulsifiable Concentrate (EC) for leaf coverage.

  • Carrier Solvent Preparation:

    • Prepare a mixture of Acetone:Tween 80 (95:5 v/v) . This is your "Blank Formulation."

  • Active Dissolution:

    • Dissolve the quinoline derivative in the Carrier Solvent to reach a concentration of 10,000 ppm (1%) . This is the "Concentrate."

  • Tank Mix Dilution (Just prior to spraying):

    • Dilute the Concentrate into water under vigorous agitation.

    • Example: To get 100 ppm: Add 1 mL of Concentrate to 99 mL of Water.

    • Result: The acetone flashes off during spraying, and the Tween 80 keeps the quinoline dispersed on the leaf surface.

Stability & Quality Control (QC)[1]

Trusting your data requires trusting your formulation. A precipitated compound is biologically unavailable, leading to false negatives.

QC Workflow

QC_Workflow Step1 Visual Inspection (Tyndall Effect) Step2 Microscopy (40x) Check for Crystals Step1->Step2 If Clear Fail Reformulate: Increase Surfactant or Reduce Conc. Step1->Fail Cloudy Step3 Biological Validation (Solvent Control) Step2->Step3 No Crystals Step2->Fail Crystals Visible

Figure 2: Quality Control workflow to ensure formulation integrity before biological application.

Self-Validating Step:

  • The Tyndall Test: Shine a laser pointer (red or green) through your diluted formulation. If you see a solid beam path (scattering), you have a suspension/colloid.[1] If the beam is invisible, you have a true solution. For in vitro MIC assays, a true solution is preferred.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Quinoxyfen. Retrieved from [Link][1]

  • Gullino, M. L., et al. (2021).[1] Impact of physicochemical parameters on fungicide activity. ResearchGate. Retrieved from [Link]

  • Liu, J., et al. (2023).[1][5] Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata. PeerJ. Retrieved from [Link]

  • Mitsui Chemicals. (2021). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. PMC - NIH. Retrieved from [Link]

  • University of Hertfordshire. (2025). Tebufloquin - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

Sources

Advanced 19F NMR Strategies for the Analysis of Fluorinated Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated quinolines serve as critical pharmacophores in modern drug development, appearing in high-value therapeutics ranging from fluoroquinolone antibiotics (e.g., Ciprofloxacin) to antimalarials (e.g., Mefloquine) and kinase inhibitors. While


H and 

C NMR are standard,

F NMR offers superior specificity due to its 100% natural abundance, high sensitivity (83% of

H), and lack of background biological noise. This guide provides a rigorous technical framework for using

F NMR to distinguish regioisomers, quantify purity (qNMR), and monitor reaction kinetics in fluorinated quinoline synthesis.

Theoretical Basis: The Fluorine Chemical Shift Map

The


F chemical shift (

) is exquisitely sensitive to the local electronic environment, spanning a range of over 300 ppm. In the context of the quinoline ring system, the position of the fluorine atom relative to the nitrogen heteroatom dictates the chemical shift and coupling patterns.
Chemical Shift Trends in Quinolines

Unlike protons, fluorine shifts are dominated by the paramagnetic contribution to the shielding tensor. For quinolines, the ring nitrogen exerts a significant deshielding effect on adjacent positions (C2 and C8).

Table 1: Predicted


F Chemical Shift Ranges for Mono-fluoroquinolines 
Note: Shifts are reported relative to CFCl

(

0.0 ppm).[1] Values are solvent-dependent (typically CDCl

or DMSO-d

).
PositionElectronic EnvironmentApprox. Shift Range (ppm)Key Coupling (

)
C-2 Highly Deshielded (adj. to N,

-deficient)
-60 to -70Singlet (if C3 subst.) or

C-3 Shielded (

to N)
-110 to -125

(large, ~10-13 Hz)
C-6 Distal Benzenoid-115 to -120

(complex multiplet)
C-8 Deshielded (Peri-interaction with N lone pair)-120 to -135

-CF

Trifluoromethyl group-60 to -65Singlet (broad if rot.[1] hindered)

Expert Insight: The C2-F bond is chemically distinct; it is labile to nucleophilic aromatic substitution (


), making 2-fluoroquinolines reactive intermediates rather than just static analytes.

Experimental Optimization

To achieve reproducible data, specific acquisition parameters must be controlled. Standard


H parameters are insufficient for quantitative 

F work due to relaxation differences.
Solvent Selection[2]
  • CDCl

    
    :  Preferred for non-polar intermediates.[2] Provides sharp lines but volatile (bad for open-vessel kinetics).
    
  • DMSO-d

    
    :  Essential for polar fluoroquinolone antibiotics (e.g., Norfloxacin). Note that H-bonding with DMSO can shift 
    
    
    
    by 1-2 ppm downfield compared to chloroform.
Pulse Sequence Parameters

For structural elucidation, standard pulses suffice. For Quantitative NMR (qNMR) , the following are mandatory:

  • Pulse Angle:

    
     (maximizes signal-to-noise).
    
  • Acquisition Time (

    
    ):  At least 2-3 seconds to avoid truncation artifacts.
    
  • Relaxation Delay (

    
    ):  Fluorine longitudinal relaxation times (
    
    
    
    ) are long (1.2s – 5.0s).
    • Rule:

      
       (typically 20–30 seconds) for 99% magnetization recovery.
      
  • Decoupling: Inverse Gated Decoupling (IGD).

    • Why? Standard decoupling induces a Nuclear Overhauser Effect (NOE) that alters integration values. IGD turns on the decoupler only during acquisition, eliminating NOE while maintaining singlet peaks.

Protocol A: Regioisomer Identification

Electrophilic fluorination of quinolines often yields mixtures (e.g., C5 vs. C8 isomers). This protocol distinguishes them without requiring authentic standards.[2][3]

Workflow Diagram: Isomer Assignment

RegioisomerID Start Crude Fluorinated Quinoline Mixture Step1 Acquire 1H-Decoupled 19F Spectrum Start->Step1 Step2 Acquire 1H-Coupled 19F Spectrum Step1->Step2 Decision1 Analyze Chemical Shift Step2->Decision1 PathA Downfield (-60 to -70 ppm) Decision1->PathA PathB Upfield (-100 to -140 ppm) Decision1->PathB ResultA Position C2 (Adjacent to N) PathA->ResultA Decision2 Analyze Splitting (Coupled Spectrum) PathB->Decision2 SplitA Large Doublet (J > 10Hz) Decision2->SplitA SplitB Complex Multiplet Decision2->SplitB ResultB Position C3 or C4 (Vicinal H coupling) SplitA->ResultB ResultC Benzenoid Ring (C5-C8) (Multiple H couplings) SplitB->ResultC

Caption: Logic flow for assigning fluorinated quinoline regioisomers using coupled/decoupled


F NMR.
Step-by-Step Procedure
  • Preparation: Dissolve 10-20 mg of sample in 0.6 mL solvent.

  • Experiment 1 (Decoupled): Run f19cpd (Bruker) or equivalent. This collapses all F signals to singlets. Purpose: Count the number of distinct fluorine environments.

  • Experiment 2 (Coupled): Run f19 (no decoupling).

  • Analysis:

    • If the singlet in Exp 1 becomes a doublet with

      
       Hz in Exp 2, the F is vicinal to a proton (e.g., F3-H4 relationship).
      
    • If the signal remains a singlet (or very small coupling), the F is likely at C2 (no adjacent proton) or a quaternary center.

Protocol B: Quantitative Analysis (qNMR)

Using


F qNMR allows for purity determination of drug substances without the need for a reference standard of the analyte itself—only a distinct internal standard is required.[3]
Internal Standard Selection[2][4]
  • 4,4'-Difluorobenzophenone (DFBP):

    
     -106 ppm.[1][4] Solid, stable, non-volatile. Ideal for most organics.
    
  • 2,4-Dichlorobenzotrifluoride:

    
     -62.5 ppm.[4] Good for quantifying -CF
    
    
    
    groups.
  • Trifluoroacetic Acid (TFA):

    
     -76.5 ppm.[1] Warning: Can catalyze decomposition or shift pH-sensitive signals. Use sodium trifluoroacetate for aqueous/DMSO samples.[2]
    
qNMR Workflow

qNMR_Workflow Weigh Gravimetry Weigh Sample (Mx) & Standard (Mstd) (+/- 0.01mg) Dissolve Solvation Dissolve in same vial (Ensure Homogeneity) Weigh->Dissolve Acquire Acquisition Pulse: 90 deg D1: 30s Decouple: Inverse Gated Dissolve->Acquire Process Processing Phase & Baseline Corr. Integrate Regions Acquire->Process Calc Calculation Purity % Process->Calc

Caption: Workflow for


F qNMR purity determination.
Calculation

Calculate the purity (


) using the following equation:


  • 
    : Integrated Area[2]
    
  • 
    : Number of Fluorine atoms in the molecule[5]
    
  • 
    : Molar Mass[2]
    
  • 
    : Weighed mass[2]
    
  • 
    : Purity (as a decimal)[3][4]
    

Protocol C: Reaction Monitoring (Kinetics)


F NMR is superior to HPLC for monitoring nucleophilic substitutions on quinolines (e.g., 

of 2,4-difluoroquinoline) because it requires no method development or extinction coefficient calibration.
  • Setup: Perform the reaction in a non-deuterated solvent (if solubility permits) with a D

    
    O capillary insert for lock, or use a deuterated reaction solvent (e.g., MeCN-d
    
    
    
    ).
  • Standard: Add a chemically inert fluorinated standard (e.g., hexafluorobenzene,

    
     -164 ppm) to the reaction vessel at 
    
    
    
    .
  • Acquisition: Set up a multi_zg loop to acquire a spectrum every 5-10 minutes.

  • Data Plotting: Integrate the reactant F-peak vs. the Product F-peak relative to the inert standard.

    • Self-Validation Check: The sum of Reactant + Product integrals (normalized to standard) must remain constant. If it decreases, you are losing mass (decomposition or precipitation).

References

  • Chemical Shifts & Theory: Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from

  • Drug Discovery Applications: Norton, R. S., et al. (2016).[6][7] Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860.[6] Retrieved from

  • qNMR Methodology: TraceCERT®. Certified Reference Materials for 19F NMR. Sigma-Aldrich Technical Guides. Retrieved from

  • Quantitative Analysis Standards: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Cited contextually via general qNMR principles].
  • Forensic/Purity Applications: 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. RSC Analytical Methods.[2] Retrieved from

Sources

In Vitro Human DHODH Inhibition Assay: A Colorimetric DCIP-Coupled Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Relevance

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth and rate-limiting step in de novo pyrimidine biosynthesis.[1][2] Unlike other enzymes in this pathway which are cytosolic, DHODH localizes to the inner mitochondrial membrane (IMM) and couples the oxidation of dihydroorotate (DHO) to the reduction of ubiquinone (Coenzyme Q) in the respiratory chain.

Inhibition of DHODH deprives rapidly proliferating cells of pyrimidine precursors, leading to cell cycle arrest at the S-phase.[3] Consequently, DHODH is a validated target for:

  • Autoimmune Diseases: Teriflunomide (active metabolite of Leflunomide) is FDA-approved for Multiple Sclerosis.[4][5]

  • Oncology: Acute Myeloid Leukemia (AML) and solid tumors (e.g., Brequinar analogs).

  • Infectious Disease: Broad-spectrum antiviral activity (host-targeting) and Malaria (Plasmodium DHODH).

This Application Note details a robust DCIP-Coupled Colorimetric Assay . This method utilizes 2,6-Dichloroindophenol (DCIP) as a terminal electron acceptor. The reduction of DCIP results in a loss of absorbance at 600 nm, providing a direct, continuous kinetic readout of enzyme activity.

Assay Principle & Mechanism

Human DHODH follows a "ping-pong" kinetic mechanism involving two half-reactions:

  • Reductive Half-Reaction: The substrate L-Dihydroorotate (L-DHO) reduces the enzyme-bound Flavin Mononucleotide (FMN), generating Orotate and FMNH₂.

  • Oxidative Half-Reaction: FMNH₂ transfers electrons to a quinone acceptor (Ubiquinone).

In the in vitro assay, Decylubiquinone (CoQD) is used as a soluble surrogate for endogenous Coenzyme Q10. To visualize the reaction, DCIP is added. CoQD shuttles electrons from the enzyme to DCIP. As DCIP is reduced to DCIPH₂, the solution shifts from blue (Absorbance ~600 nm) to colorless.

Mechanism Diagram

DHODH_Mechanism DHO L-Dihydroorotate (Substrate) Orotate Orotate (Product) DHO->Orotate Oxidation DHODH_Ox DHODH-FMN (Oxidized) DHO->DHODH_Ox DHODH_Red DHODH-FMNH2 (Reduced) DHODH_Ox->DHODH_Red  e- transfer DHODH_Red->DHODH_Ox  Recycling CoQ Decylubiquinone (Oxidized) DHODH_Red->CoQ Site 2 Binding (Brequinar Site) CoQH2 Decylubiquinol (Reduced) CoQ->CoQH2  Accepts e- CoQH2->CoQ  Donates e- DCIP_Ox DCIP (Blue) A600 High CoQH2->DCIP_Ox Chemical Coupling DCIP_Red DCIPH2 (Colorless) A600 Low DCIP_Ox->DCIP_Red  Final Readout (Signal Decrease)

Caption: Electron transfer cascade in the DHODH assay. Inhibitors typically compete with Ubiquinone (CoQ) or bind allosterically.

Materials & Reagents

Critical Reagents
ComponentSpecificationRecommended SourceStorage
Human DHODH Recombinant, N-terminal truncated (Met29-Arg395), His-taggedR&D Systems / BPS Bioscience-80°C
L-Dihydroorotic Acid Substrate (>99% Purity)Sigma-Aldrich (D7128)-20°C
Decylubiquinone Co-factor AnalogSigma-Aldrich (D7911)-20°C (Dark)
DCIP 2,6-Dichloroindophenol Na saltSigma-Aldrich (D1878)RT
Triton X-100 Detergent (Molecular Biology Grade)VariousRT
Brequinar Control InhibitorMedChemExpress / Selleck-20°C
Assay Buffer Formulation

Prepare fresh or store at 4°C for up to 1 week.

  • Base: 50 mM Tris-HCl, pH 8.0[6]

  • Salt: 150 mM KCl[6][7]

  • Detergent: 0.1% (w/v) Triton X-100 (Critical for CoQ solubility and preventing enzyme aggregation)

  • Stabilizer: 10% Glycerol (Optional, but recommended for long incubations)

Detailed Protocol (96-well Format)

Note: This protocol is scalable to 384-well plates by adjusting volumes proportionally (e.g., 50 µL total volume).

Step 1: Reagent Preparation
  • Enzyme Solution (2x): Dilute rhDHODH stock in Assay Buffer to 20 - 40 nM . (Final assay concentration will be 10-20 nM).

    • Tip: Keep enzyme on ice until use.

  • Substrate Mix (2x): Prepare a mixture in Assay Buffer containing:

    • L-DHO: 400 µM (Final: 200 µM)

    • Decylubiquinone: 120 µM (Final: 60 µM)

    • DCIP: 120 µM (Final: 60 µM)

    • Note: Decylubiquinone is hydrophobic. Dissolve stock in DMSO, then vortex vigorously when adding to buffer.

  • Compound Preparation: Prepare 100x stocks of test compounds in 100% DMSO.

Step 2: Assay Setup (Standard Workflow)
StepActionVolume (µL)Notes
1 Add Assay Buffer (for Blank) or Enzyme Solution (for Active)49 µLUse clear, flat-bottom 96-well plates.
2 Add Test Compound (or DMSO vehicle)1 µLFinal DMSO conc. = 1%. Mix by tapping.
3 Pre-Incubation -Incubate for 15 min at 25°C . Essential for slow-binding inhibitors.
4 Add Substrate Mix (Start Reaction)50 µLAdd rapidly using a multichannel pipette.
5 Measurement (Kinetic Read)-Absorbance at 600 nm . Read every 30s for 10-20 mins.
Step 3: Experimental Workflow Diagram

DHODH_Workflow cluster_plate Plate Setup (96-well) Start Start: Prepare Reagents Step1 1. Add 49 µL Enzyme Solution (20 nM in Buffer) Start->Step1 Step2 2. Add 1 µL Compound (100x in DMSO) Step1->Step2 Step3 3. Pre-Incubation 15 min @ 25°C Step2->Step3 Step4 4. Add 50 µL Substrate Mix (DHO + CoQ + DCIP) Step3->Step4 Read Kinetic Read Abs 600 nm (0 - 20 min) Step4->Read Analysis Calculate Slope (Vmax) & IC50 Read->Analysis

Caption: Step-by-step liquid handling workflow for the DHODH inhibition assay.

Data Analysis & Validation

Calculation of Reaction Rate (Velocity)

Since this is a depletion assay, the signal decreases over time.

  • Plot Absorbance (OD600) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically 2–10 minutes).

  • Calculate the slope (

    
    ).
    
    • Note: Convert negative slopes to positive velocity values for inhibition calculation.

Percent Inhibition


  • 
    :  Slope of the test compound well.
    
  • 
    :  Slope of the "Enzyme + DMSO" well (Max signal).
    
  • 
    :  Slope of the buffer-only well (Background drift).
    
Quality Control (Z' Factor)

For HTS validation, the Z' factor must be > 0.5.



  • 
    : Mean slope of DMSO control (High activity).
    
  • 
    : Mean slope of No Enzyme control (No activity).
    

Troubleshooting & Optimization

A. Redox Interference (False Positives)

Some compounds (e.g., polyphenols, thiols) can directly reduce DCIP, causing a rapid color change independent of the enzyme.

  • Control: Run a "No Enzyme" control with the compound. If the signal drops, the compound is a redox cycler.

  • Solution: Switch to a direct detection method (measuring Orotate production via HPLC) or use a fluorescence-based assay (Resazurin), though Resazurin is also redox-sensitive.

B. Solubility Issues

Decylubiquinone is highly lipophilic. If the reaction rate is erratic:

  • Ensure Triton X-100 is at 0.1%.[7]

  • Vortex the Substrate Mix immediately before dispensing.

  • Check for precipitation in compound wells (turbidity interferes with OD600).

C. Inhibitor Binding Mode[4][9]
  • Brequinar-like: Competes with Ubiquinone.[8] IC50 will shift if CoQD concentration is increased.

  • Teriflunomide-like: Non-competitive/Uncompetitive.[8]

  • Validation: To determine mechanism, vary CoQD concentration (10 µM – 100 µM) and generate Lineweaver-Burk plots.

References

  • BindingDB. Assay Description: Human DHODH Inhibition Assay. (Based on J. Med. Chem. 2006; 49:1239). Link

  • R&D Systems. Assay Procedure for Recombinant Human Dihydroorotate Dehydrogenase Protein, CF (Catalog # 10062-DD).Link

  • Madak, J. T., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.[2] ACS Pharmacology & Translational Science. Link

  • Liu, S., et al. (2000). Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents.[9] Structure, 8(1), 25-33. Link

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012). Expert Opinion on Therapeutic Patents. Link

Sources

Application Note: Preparation and Handling of 7,8-Difluoro-2-methylquinolin-4-ol Stock Solutions

[1][2][3]

Executive Summary

This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of 7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1).[1][2][3] This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of novel fungicides (e.g., Ipflufenoquin) and dihydroorotate dehydrogenase (DHODH) inhibitors.[1][2][3] Due to its amphoteric nature and potential for tautomeric equilibrium (quinolin-4-ol ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

23

Compound Profile & Physicochemical Properties[1][2][3]

Understanding the chemical behavior of this scaffold is prerequisite to successful solution preparation.[3]

PropertyDetail
Chemical Name This compound
Synonyms 7,8-difluoro-2-methyl-4-quinolinol; 7,8-difluoro-2-methyl-1H-quinolin-4-one
CAS Number 288151-45-1 (Verify with vendor CoA)
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
Physical State Off-white to pale yellow solid
Solubility (DMSO) High (> 20 mg/mL)
Solubility (Water) Negligible at neutral pH; Soluble in dilute acid or base
pKa ~10-11 (phenol/NH), ~2-3 (quinoline nitrogen)
Structural Tautomerism

Researchers must recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one) .[1][2][3] In the solid state and polar solvents, the 4-one (quinolone) tautomer often predominates.[1][2][3] This impacts solubility; the compound is significantly less soluble in non-polar solvents than expected for a simple phenol.[3]

Solubility Strategy & Solvent Selection[1][2][3]

The choice of solvent is dictated by the downstream application.[3] Use the decision matrix below to select the appropriate vehicle.

SolubilityLogicStartStart: Select ApplicationAppTypeApplication Type?Start->AppTypeChemSynthChemical SynthesisAppType->ChemSynthSynthesisBioAssayBiological Assay (Cell/Enzyme)AppType->BioAssayScreeningSolvent1Preferred: DMSO or DMF(High Solubility)ChemSynth->Solvent1Solvent2Alternative: Ethanol/Methanol(Moderate Solubility, may require heat)ChemSynth->Solvent2ToxCheckIs DMSO Toxicity a Concern?BioAssay->ToxCheckToxCheck->Solvent1No (<0.1% final v/v)AqRouteAqueous RouteToxCheck->AqRouteYesBaseSolDissolve in 0.1M NaOH(Forms Soluble Enolate)AqRoute->BaseSolBasic pH OKAcidSolDissolve in 0.1M HCl(Forms Soluble Cation)AqRoute->AcidSolAcidic pH OK

Figure 1: Solvent selection decision tree based on experimental requirements.

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target: 50 mM Stock Solution in DMSO. Application: Long-term storage, high-throughput screening, chemical synthesis.[1][2][3]

Materials
  • This compound (Solid)[1][2][3]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity (biotech grade)[1][2][3]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1][2][3]

  • Analytical balance (readability 0.01 mg)[1][2][3]

  • Vortex mixer[1][2][3][4]

Procedure
  • Calculate: Determine the mass required.

    • Example: To prepare 10 mL of 50 mM stock: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

      
      
      
      
      [2][3]
  • Weigh: Weigh ~97.6 mg of the solid into a clean amber vial. Record the exact mass.

  • Adjust Volume: Calculate the exact volume of DMSO needed to achieve 50 mM based on the actual weighed mass. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    [2][3]
    
  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Mix: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and pale yellow.[3]

  • Aliquot & Store: Dispense into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Target: 1 mM Working Solution in Aqueous Buffer. Challenge: The compound will precipitate in neutral PBS or water.[2][3]

Mechanism

To dissolve in water, we must exploit the amphoteric nature of the quinoline core.[3]

  • Basic pH (>10): Deprotonation of the -OH group forms the soluble anion.[1][2][3]

  • Acidic pH (<3): Protonation of the quinoline nitrogen forms the soluble cation.[2][3]

Procedure (Basic Route - Preferred for Stability)
  • Start: Pipette the required amount of DMSO stock (from Protocol A) into a sterile tube.

  • Dilute: Slowly add 0.1 M NaOH or a basic buffer (pH > 10) while vortexing.

    • Note: Do not add water directly; the drop in pH will cause immediate precipitation.[2][3]

  • Back-Titration (Optional): If the assay requires neutral pH, dilute this basic solution rapidly into a large volume of the assay buffer (e.g., PBS containing BSA).[1][2][3]

    • Critical: The final concentration must be below the solubility limit (typically < 100 µM) to prevent "crashing out" over time.[2][3]

Quality Control & Troubleshooting

QC Verification: UV-Vis Spectroscopy

Before using a stored stock, verify its integrity.[1][2][3]

  • Dilution: Dilute stock 1:1000 in Methanol.

  • Scan: 200–400 nm.[1][2][3]

  • Criteria: Expect distinct absorption maxima (typically around 230 nm and 310-330 nm for quinolones).[1][2][3] A shift in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or loss of intensity indicates degradation or precipitation.[2][3]
    
Common Issues
ObservationCauseCorrective Action
Cloudiness upon thawing DMSO is hygroscopic; water absorption caused precipitation.[1][2][3]Warm to 37°C and vortex.[1][2][3] If cloudiness persists, discard. Use fresh anhydrous DMSO next time.
Precipitation in media Concentration too high or rapid pH shock.[1][2][3]Lower the working concentration. Add the stock to the media while vortexing rapidly.[3][4]
Color change (Darkening) Oxidation (likely of the phenol moiety).[1][2][3]Ensure storage in amber vials under inert gas (Argon/Nitrogen) if possible.[1][2][3]

Workflow Diagram

ProtocolWorkflowWeighWeigh Solid(Record Exact Mass)CalcCalculate DMSO Vol(Target: 50 mM)Weigh->CalcDissolveAdd DMSO &Vortex/SonicateCalc->DissolveInspectVisual Inspection(Clear Solution?)Dissolve->InspectInspect->DissolveNo (Heat/Sonicate)AliquotAliquot intoAmber VialsInspect->AliquotYesFreezeStore at -20°CAliquot->Freeze

Figure 2: Step-by-step workflow for primary stock preparation.

References

  • Nippon Soda Co., Ltd. (2021).[1][2][3][5][6] Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3 Registration. Regulations.gov.[1][2][3] Available at: [Link] (Accessed via search snippet 1.1).[1][2][3]

  • PubChem . (2025).[1][2][3] Compound Summary: Ipflufenoquin (containing this compound substructure).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Organic Syntheses . (1930).[1][2][3] Quinoline Synthesis Protocols (Skraup and modifications). Org. Synth. 10, 34. Available at: [Link] (General reference for quinoline handling).[1][2][3]

Application Note: Cell-Based Efficacy Profiling of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Paradox

Quinoline scaffolds are the "Swiss Army knives" of medicinal chemistry. From the antimalarial efficacy of Chloroquine to the topoisomerase-poisoning activity of Camptothecin (a quinoline alkaloid derivative), this pharmacophore engages diverse targets. However, this versatility creates a screening challenge: Polypharmacology .

A single quinoline derivative may simultaneously intercalate DNA, inhibit autophagy, and disrupt mitochondrial potential. Standard cytotoxicity screens (IC50) are insufficient because they cannot distinguish how the cell dies. To validate a quinoline hit, you must map its efficacy to a specific mechanism of action (MOA).

This guide outlines a tiered screening strategy designed to deconstruct the efficacy of quinoline compounds, distinguishing between Genotoxic Stress (Topo-poisoning) and Lysosomotropic Stress (Autophagy inhibition) .

Strategic Assay Selection

Do not run every assay for every compound. Use the structural properties of your derivative to select the correct workflow.

Quinoline_Strategy Start Quinoline Derivative (Hit Compound) Decision Predicted Mode of Action? Start->Decision Route_A Planar/Intercalating Moiety (e.g., Camptothecin analogs) Decision->Route_A Rigid/Aromatic Route_B Basic Amine Side Chain (e.g., Chloroquine analogs) Decision->Route_B Flexible/Basic Assay_A1 Primary: Cytotoxicity (ATP/Luminescence) Route_A->Assay_A1 Assay_B1 Primary: Cytotoxicity (Resazurin/MTT) Route_B->Assay_B1 Assay_A2 Secondary: Topoisomerase Trapping (Band Depletion) Assay_A1->Assay_A2 If Cytotoxic Assay_B2 Secondary: Autophagy Flux (LC3B Turnover) Assay_B1->Assay_B2 If Cytotoxic

Figure 1: Decision tree for selecting mechanism-specific assays based on quinoline structural features.

Protocol 1: The "Clean" Cytotoxicity Screen

Challenge: Many quinoline derivatives are inherently fluorescent or colored (yellow/orange), which interferes with standard MTT (absorbance) or Resazurin (fluorescence) assays. Solution: Use a Luminescence-based ATP assay (e.g., CellTiter-Glo®). It is chemically robust and eliminates optical interference.

Materials
  • Cell Line: HeLa or HepG2 (standard metabolic models).

  • Reagent: ATP-monitoring luminescence reagent (Commercial kit).

  • Control: Staurosporine (positive death control).

Step-by-Step Protocol
  • Seeding: Plate cells (3,000–5,000 cells/well) in white-walled 96-well plates. Clear plates cause signal bleed-through.

  • Equilibration: Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Dissolve Quinoline derivative in 100% DMSO.

    • Prepare 1000x stocks to keep final DMSO < 0.1%.

    • Critical: If compound is colored, prepare a "Compound Only" control plate (Media + Compound, no cells) to check for quenching.

  • Treatment: Treat cells for 48–72 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins (crucial for consistent enzymatic rate).

    • Add ATP reagent (1:1 ratio with media volume).

    • Shake on orbital shaker for 2 mins (lyses cells).

    • Incubate 10 mins at RT (stabilizes signal).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Viability:



Note: If the "Compound Only" wells show signal suppression compared to Media Only, your compound quenches luminescence. Switch to a Trypan Blue exclusion count.

Protocol 2: Topoisomerase Trapping (Band Depletion Assay)

Target: Quinolines acting as Topoisomerase Poisons (like Camptothecin). Principle: Topo poisons trap the enzyme covalently bound to DNA. When you lyse cells, the heavy DNA-Topo complexes pellet out, while free Topoisomerase remains in the supernatant. A loss of Topoisomerase band in the Western blot of the supernatant indicates effective target engagement.

Materials
  • Lysis Buffer: 150 mM NaCl, 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% SDS, Protease Inhibitors.

  • Antibodies: Anti-Topoisomerase I or II (depending on target), Anti-GAPDH (loading control).

Step-by-Step Protocol
  • Treatment: Treat cells (1x10^6) with the Quinoline compound (at 5x IC50) for a short duration (1 hour). Note: Topo trapping is an early event; long incubation leads to degradation.

  • Harvest: Scrape cells and wash with ice-cold PBS.

  • Lysis (The Critical Step):

    • Resuspend pellet in Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Do NOT sonicate. Sonication shears DNA and releases the trapped enzyme, ruining the assay.

  • Fractionation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Supernatant: Contains Free Topoisomerase (soluble).

    • Pellet: Contains DNA-Trapped Topoisomerase (insoluble).

  • Western Blot:

    • Collect the supernatant.

    • Run SDS-PAGE and blot for Topoisomerase.

    • Result: An effective hit will show a fainter band compared to the Vehicle Control (because the enzyme is stuck in the pellet).

Protocol 3: Autophagy Flux (LC3B Turnover)

Target: Quinolines acting as Lysosomotropic Agents (like Chloroquine/Hydroxychloroquine). Principle: These compounds raise lysosomal pH, blocking autophagosome fusion. This causes an accumulation of LC3B-II (lipidated marker). To prove blockage vs. induction, you must use the "Flux Clamp" method.

Materials
  • Antibodies: Anti-LC3B (detects both LC3-I cytosolic and LC3-II membrane-bound).

  • Clamp Reagent: Bafilomycin A1 (BafA1) or Chloroquine (CQ) - Wait, if testing a quinoline, use BafA1 as the control clamp.

Step-by-Step Protocol
  • Design: Set up 4 conditions:

    • A: Vehicle Control

    • B: Quinoline Compound (Test)

    • C: BafA1 (Positive Clamp, 100 nM, last 4 hours)

    • D: Quinoline + BafA1

  • Timeline: Treat with Quinoline for 24 hours. If using Condition D, add BafA1 only for the final 4 hours.

  • Lysis: Lyse in RIPA buffer (strong detergent is needed to solubilize LC3-II from autophagosome membranes).

  • Western Blot Analysis:

    • Monitor LC3B-II (lower band, ~14-16 kDa).

Interpretation Logic (The "Flux" Check)

We analyze the abundance of LC3B-II.[1][2]

ConditionObservationInterpretation
Compound Only LC3B-II IncreasesCould be Induction OR Blockage.
Compound + BafA1 LC3B-II >> Compound OnlyInducer. The compound started autophagy, BafA1 stopped the degradation, leading to massive accumulation.
Compound + BafA1 LC3B-II ≈ Compound OnlyBlocker. The compound already blocked the lysosome; adding BafA1 had no extra effect.

Visualizing the Flux Logic:

Autophagy_Flux cluster_0 Scenario A: Compound is an Inducer cluster_1 Scenario B: Compound is a Blocker (Quinoline-like) Inducer Compound (Starts Autophagy) Flux Flux Occurs (LC3 degraded) Inducer->Flux Result_A Result: Massive LC3-II Accumulation Inducer->Result_A + BafA1 Clamp Add BafA1 (Stops degradation) Blocker Compound (Blocks Lysosome) NoFlux No Flux (LC3 accumulates) Blocker->NoFlux Result_B Result: No Further Increase Blocker->Result_B + BafA1 Clamp2 Add BafA1

Figure 2: Logic flow for distinguishing autophagy induction from lysosomal inhibition using Bafilomycin A1.

References

  • Martorana, A., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets.[3] European Journal of Medicinal Chemistry.

  • Nitiss, J. L., et al. (2012). Topoisomerase Assays. Current Protocols in Pharmacology. (Describes the Band Depletion and Relaxation principles).

  • Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International Journal of Molecular Sciences. (Standard guidelines for Flux assays).

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. (Detailed comparison of MTT vs ATP assays).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Conrad-Limpach Cyclization for Fluoroquinolone Precursors Target Molecule: 7,8-Difluoro-2-methylquinolin-4-ol (Tautomer: 7,8-difluoro-2-methyl-4-quinolone) CAS Registry Number: 1352429-45-0 (Analogous reference)[1]

Executive Summary & Reaction Logic

Welcome to the Technical Support Hub. This guide addresses the synthesis of This compound , a critical scaffold for next-generation fungicides (e.g., Ipflufenoquin) and fluoroquinolone antibiotics.[1]

The industry-standard route is the Conrad-Limpach Synthesis . While theoretically straightforward, this pathway is notoriously sensitive to process parameters.[1] The reaction involves the condensation of 2,3-difluoroaniline with ethyl acetoacetate , followed by a high-temperature thermal cyclization.

Why Yields Fail:

  • Incomplete Water Removal: Step 1 is an equilibrium; failure to remove water prevents complete enamine formation.[1]

  • Thermodynamic Control Failure: Step 2 requires temperatures

    
    . Below this threshold, polymerization dominates over cyclization.[1]
    
  • Concentration Effects: Adding the intermediate too quickly causes local cooling and intermolecular polymerization (tar) rather than intramolecular cyclization.[1]

Visual Workflow: The Conrad-Limpach Pathway

ConradLimpach cluster_fail Common Failure Modes Start 2,3-Difluoroaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Dean-Stark / 110°C) Start->Step1 Acid Cat. (p-TsOH) Inter Intermediate: Ethyl 3-(2,3-difluoroanilino)but-2-enoate Step1->Inter -H2O (Azeotrope) Step2 Step 2: Thermal Cyclization (Dowtherm A / 255°C) Inter->Step2 Dropwise Addition (Kinetic Control) Product Product: This compound Step2->Product -EtOH (Tautomerization) Tar Polymer/Tar Step2->Tar T < 240°C High Conc.

Figure 1: The two-stage Conrad-Limpach synthesis workflow highlighting the critical intermediate isolation.

Phase 1: Enamine Formation (The Setup)

Objective: Synthesize Ethyl 3-(2,3-difluoroanilino)but-2-enoate. Critical Parameter: Water Removal.

Optimized Protocol
  • Charge: Mix 2,3-difluoroaniline (1.0 eq) and Ethyl Acetoacetate (1.1 eq) in Toluene (5-10 volumes).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.5 - 1.0 mol%).[1]

  • Reflux: Attach a Dean-Stark trap filled with toluene.[1] Reflux vigorously until water collection ceases (approx. 4–6 hours).[1]

  • Workup: Evaporate solvent under reduced pressure. The resulting oil (enamine) is often used directly, but for high-purity applications, vacuum distillation or recrystallization (if solid) is recommended.[1]

Troubleshooting Guide: Phase 1
SymptomProbable CauseCorrective Action
Reaction Stalled (<50% conversion) Equilibrium limitation; water is not being removed efficiently.Ensure vigorous reflux.[1] Wrap the Dean-Stark arm in foil/insulation to prevent premature water condensation before the trap.
Dark/Black Reaction Mixture Oxidation of the aniline starting material.[1]Sparge the reaction vessel with Nitrogen (

) or Argon before heating.[1] Aniline derivatives are air-sensitive at high temps.[1]
No Solid Precipitate on Cooling The intermediate enamine is often an oil.[1]This is normal. Verify conversion via TLC or NMR.[1] If the oil is clean, proceed to Step 2 without crystallization.

Phase 2: Thermal Cyclization (The "Cooking" Step)

Objective: Cyclize the enamine to the quinoline core. Critical Parameter: Temperature Maintenance (>250°C) and Dilution.[1]

Optimized Protocol
  • Solvent Prep: Heat Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) to a rolling reflux (~255–257°C). Note: Mineral oil is a poor substitute due to difficult workup.[1]

  • Addition: Dissolve the Phase 1 intermediate in a minimal amount of Dowtherm A or warm toluene. Add this solution dropwise to the refluxing solvent.

    • Crucial: The addition rate must be slow enough that the solvent never stops refluxing.

  • Duration: Continue reflux for 15–30 minutes after addition is complete. Ethanol is evolved as a byproduct; ensure it can escape (open system or distillation head).[1]

  • Isolation: Cool the mixture to ~80°C. Add a non-polar anti-solvent (Heptane or Ligroin) to precipitate the product. Filter and wash with hexane to remove residual Dowtherm A.[1]

Troubleshooting Guide: Phase 2
SymptomProbable CauseCorrective Action
Massive Tar/Charcoal Formation "Thermal Shock" : Adding the intermediate too fast caused the temp to drop below 240°C.SLOW DOWN. Use a syringe pump.[1] The reaction must occur instantaneously upon contact with the hot solvent. If the temp drops, polymerization wins.
Low Yield (<40%) Temperature too low or reaction time too long.[1]Ensure internal temperature is >250°C. Prolonged heating after cyclization degrades the product.[1] Quench (cool) rapidly after 20 mins.
Product is "Greasy" / Impure Residual Dowtherm A trapped in the crystal lattice.[1]Wash the filter cake extensively with hot Hexane or Petroleum Ether.[1] If persistent, recrystallize from Ethanol/DMF.[1]

FAQ: Expert Insights

Q: Can I perform this reaction in a "One-Pot" manner? A: While possible, it is not recommended for fluorinated anilines. The electron-withdrawing fluorine atoms deactivate the ring, making the cyclization step more difficult. Isolating the enamine (Phase 1) allows you to verify purity before committing to the high-risk high-temperature step.

Q: Why 2,3-difluoroaniline? Doesn't that give a mixture of isomers? A: No. The cyclization occurs ortho to the amine.

  • Structure: In 2,3-difluoroaniline, the amine is at position 1.[1] Fluorines are at 2 and 3.[1]

  • Sterics: Position 6 is the only open ortho site.[1]

  • Result: Cyclization at position 6 yields the 5,6,7,8-substituted ring.[1] Mapping the atoms results in the 7,8-difluoro substitution pattern on the final quinoline.

Q: What is the solubility profile of the product? A: this compound is amphoteric but generally insoluble in water and non-polar solvents.[1]

  • Soluble in: Hot DMF, DMSO, Acetic Acid, aqueous NaOH (forms the salt).

  • Insoluble in: Water (neutral pH), Hexane, Ether.[1]

Tautomerism Note

Researchers should be aware that this molecule exists in dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1]

Tautomer Enol Enol Form (OH at C4) Aromatic Pyridine Ring Keto Keto Form (C=O at C4) NH at Position 1 Enol->Keto  Solution/Solid State  

Figure 2: Tautomeric equilibrium.[1] In the solid state, the Keto form (Quinolone) usually predominates, which affects solubility and melting point analysis.

References

  • The Conrad-Limpach Synthesis Mechanism

    • Source: Conrad, M., & Limpach, L. (1887).[1] "Ueber das Anilid der Acetessigsäure und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft.

    • Relevance: Establishes the fundamental stoichiometry and thermal requirements.[1]

    • Link:[1]

  • Optimization of Fluoroquinolone Precursors

    • Source: Grohe, K., & Heitzer, H. (1987).[1] "Cycloacylation of enamines to form 4-quinolones." Liebigs Annalen der Chemie.

    • Relevance: Defines the "Grohe-Heitzer" modification and optimal conditions for fluorin
    • Link:[1]

  • Solvent Effects in High-Temp Cyclization

    • Source: Riegel, B., et al. (1946).[1] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society.[1]

    • Relevance: Validates the use of Diphenyl Ether (Dowtherm A) over mineral oil for yield improvement.
    • Link:[1]

  • Ipflufenoquin (Target Application Context)

    • Source: U.S. EPA.[1][2] (2021).[1][2][3][4] "Ipflufenoquin; Pesticide Tolerances." Federal Register.[1][2]

    • Relevance: Identifies this compound as a key metabolite/intermediate for this fungicide class.[1]

    • Link:[1]

Sources

common side reactions in the Conrad-Limpach quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

Executive Summary: The Kinetic vs. Thermodynamic Battlefield

Welcome to the technical support center for the Conrad-Limpach synthesis. If you are here, you are likely facing one of three problems: you isolated the wrong isomer (a 2-quinolone instead of a 4-quinolone), your reaction mixture carbonized into an intractable tar, or your regioselectivity is poor.

The Conrad-Limpach synthesis is unique because it competes directly with the Knorr Quinoline synthesis using the exact same starting materials (aniline +


-keto ester). The outcome is dictated entirely by reaction conditions  (Kinetic vs. Thermodynamic control).
  • Kinetic Control (Low Temp): Favors amide formation

    
    Knorr Product  (2-hydroxyquinoline).
    
  • Thermodynamic Control (High Temp/Acid Cat): Favors enamine (Schiff base) formation

    
    Conrad-Limpach Product  (4-hydroxyquinoline).
    
Ticket #01: "I isolated 2-hydroxyquinoline (Knorr product) instead of the expected 4-hydroxyquinoline."

Diagnosis: You have inadvertently triggered the Knorr pathway . This occurs when the initial condensation step is performed at temperatures that are too low or without sufficient water removal, favoring the formation of the anilide (amide bond) rather than the enamine (Schiff base).

The Mechanism of Failure: The aniline nitrogen can attack two electrophilic sites on the


-keto ester:
  • The Ketone (Desired): Forms the enamine. This is reversible and requires acid catalysis and water removal to drive equilibrium.

  • The Ester (Undesired): Forms the amide (anilide). This is kinetically faster at lower temperatures (

    
    ) and is often irreversible under mild conditions.
    

Resolution Protocol:

  • Force the Enamine: Ensure the initial condensation step is run with an acid catalyst (e.g., catalytic HCl or

    
    -TsOH) and active water removal (Dean-Stark trap or molecular sieves).
    
  • Temperature Gate: Do not heat the intermediate anilide. If you suspect anilide formation, stop. The anilide cyclizes to the 2-hydroxyquinoline.[1] You must ensure the enamine is formed before the high-temperature cyclization step.

Visualizing the Divergence (Pathway Logic):

ConradLimpach_vs_Knorr Start Aniline + Beta-Keto Ester Knorr_Cond Attack at ESTER (Kinetic Control, <100°C) Start->Knorr_Cond Low Temp CL_Cond Attack at KETONE (Thermodynamic, Acid Cat, -H2O) Start->CL_Cond Acid Cat / Removal of Water Anilide Intermediate: Beta-Keto Anilide Knorr_Cond->Anilide Knorr_Prod Product: 2-Hydroxyquinoline (KNORR) Anilide->Knorr_Prod Cyclization (H2SO4) Enamine Intermediate: Beta-Anilinoacrylate (Schiff Base) CL_Cond->Enamine CL_Cycl Thermal Cyclization (250°C, -ROH) Enamine->CL_Cycl CL_Prod Product: 4-Hydroxyquinoline (CONRAD-LIMPACH) CL_Cycl->CL_Prod

Figure 1: The critical bifurcation point between Knorr (kinetic) and Conrad-Limpach (thermodynamic) pathways.

Ticket #02: "My reaction mixture turned into black tar (Polymerization/Oxidation)."

Diagnosis: The thermal cyclization step requires temperatures (


) that exceed the decomposition threshold of many organic impurities. If the reaction is run "neat" (without solvent) or in the presence of oxygen, oxidative polymerization dominates.

Technical Insight: The cyclization is an intramolecular Friedel-Crafts alkylation type process. It has a high activation energy. If the concentration of the enamine is too high, intermolecular reactions (polymerization) compete with the intramolecular cyclization.

Resolution Protocol:

  • Use a Heat Transfer Fluid: Never run this neat. Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether.[2] These solvents boil at

    
    , providing a "thermal ceiling" that prevents localized overheating while maintaining the necessary activation temperature.
    
  • High Dilution: Add the enamine dropwise into the pre-heated solvent. This keeps the instantaneous concentration of the enamine low, favoring the unimolecular (intramolecular) cyclization over bimolecular polymerization.

  • Inert Atmosphere: Rigorous exclusion of oxygen (Nitrogen/Argon sparge) is mandatory at these temperatures.

Ticket #03: "I am using a meta-substituted aniline and getting a mixture of isomers."

Diagnosis: Regiochemical ambiguity. A meta-substituent leads to two distinct cyclization sites:

  • Para to the substituent (leading to the 7-substituted quinoline).

  • Ortho to the substituent (leading to the 5-substituted quinoline).

The Rule of Thumb:

  • Sterics: Cyclization usually favors the less hindered position (para attack

    
     7-isomer).
    
  • Electronics: Strongly electron-donating groups (EDGs) like -OMe may activate the ortho position sufficiently to increase the ratio of the 5-isomer, but the 7-isomer generally remains major due to the "buttressing effect" of steric clash in the 5-position.

Data Summary: Regioselectivity Trends

Substituent (meta)Electronic EffectMajor ProductMinor ProductPrimary Driver
-Cl / -Br Weak Deactivating7-halo 5-haloSteric hindrance at C5
-OMe Strong Activating7-methoxy 5-methoxySteric (though 5-isomer increases)
-NO2 Strong Deactivating7-nitro 5-nitroElectronic + Steric
-CH3 Weak Activating7-methyl 5-methylSteric

Visualizing Regiochemistry:

Regioselectivity MetaAniline Meta-Substituted Aniline (Intermediate Enamine) path_para Cyclization PARA to R (Less Steric Hindrance) MetaAniline->path_para Preferred path_ortho Cyclization ORTHO to R (High Steric Hindrance) MetaAniline->path_ortho Disfavored Prod7 7-Substituted Quinoline (MAJOR) path_para->Prod7 Prod5 5-Substituted Quinoline (MINOR) path_ortho->Prod5

Figure 2: Regiochemical outcome for meta-substituted substrates.

Master Protocol: High-Yield Conrad-Limpach Synthesis

Objective: Synthesis of 4-Hydroxyquinoline (4-Quinolone) avoiding Knorr side-products.

Step 1: Enamine Formation (The Schiff Base)

  • Reagents: Mix 1.0 eq Aniline + 1.1 eq Ethyl Acetoacetate in Benzene or Toluene.

  • Catalyst: Add 0.5 mol%

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH).
  • Setup: Equip flask with a Dean-Stark trap.

  • Process: Reflux until the theoretical amount of water is collected (approx. 4-6 hours).

  • Isolation: Evaporate solvent under reduced pressure. The residue is the crude

    
    -anilinoacrylate (enamine). Do not purify by chromatography; use crude for Step 2.
    

Step 2: Thermal Cyclization (The Critical Step)

  • Solvent: Heat Dowtherm A (10 mL per 1 g of substrate) to a rolling reflux (

    
    ) in a multi-neck flask equipped with a mechanical stirrer and an air condenser (to allow ethanol escape).
    
  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A or warm toluene. Add this solution dropwise to the refluxing solvent over 20-30 minutes.

    • Why? This maintains high dilution, preventing tar formation.

  • Reaction: Continue reflux for 30-60 minutes. Monitor ethanol evolution (if visible) or TLC.

  • Workup: Cool the mixture to Room Temperature.

    • Precipitation: Add a non-polar solvent (Hexane or Ligroin) to the mixture. The polar 4-hydroxyquinoline product usually precipitates as a solid.

    • Filtration: Filter the solid, wash copiously with hexane (to remove Dowtherm A), and acetone.

References
  • Conrad, M., & Limpach, L. (1887).[1][3][4] "Über das Anilid des Acetessigesters und dessen Überführung in

    
    -Oxychinaldin." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. 
    
  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43-68. (Authoritative review on the mechanism and Knorr distinction).

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. (Establishes the Gould-Jacobs variation often confused with Conrad-Limpach).

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264-1266. (Definitive experimental protocols for high-temp cyclization).

  • Mosher, H. S., et al. (1953). "The Interaction of 3,5-Dimethylaniline and Ethyl Acetoacetate." Journal of the American Chemical Society, 75(21), 5326. (Detailed study on regioselectivity issues).

Sources

Technical Support Center: 7,8-Difluoro-2-methylquinolin-4-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Resource for process chemists and researchers working with fluoroquinolone intermediates.

Executive Summary & Compound Profile

Compound: 7,8-Difluoro-2-methylquinolin-4-ol (also known as 7,8-difluoro-2-methyl-4-hydroxyquinoline) CAS: [Relevant CAS if available, typically intermediate for 1314008-27-9] Core Application: Key intermediate for the synthesis of novel fungicides (e.g., Ipflufenoquin) and fluoroquinolone antibiotics.

The Challenge: This compound exhibits the classic "quinolone purification paradox": it is highly polar and high-melting due to intermolecular hydrogen bonding (keto-enol tautomerism), yet it is often synthesized in high-boiling non-polar solvents (e.g., Dowtherm A). Crude mixtures often present as intractable "tars" or "oils" that refuse to crystallize.

Quick Reference Data:

Property Characteristic Implication for Purification
Acidity/Basicity Amphoteric Soluble in both aqueous acid (pH < 2) and base (pH > 12).

| Tautomerism | 4-OH


 4-Keto | High melting point (>250°C); poor solubility in common organic solvents (EtOH, Acetone). |
| Common Impurities  | 2,3-Difluoroaniline, oligomers | Aniline is toxic and must be removed to <0.1%. |

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude reaction mixture is a dark, sticky tar that won't filter."

Diagnosis: This is the most common issue in Conrad-Limpach cyclizations. It typically results from incomplete removal of the high-boiling solvent (Dowtherm A/Diphenyl ether) or polymerization of the unreacted acrylate intermediate.

Corrective Action: Do not attempt to recrystallize directly. You must perform a Phase-Inversion Wash .

  • Cool the reaction mixture to 50–60°C (do not let it solidify completely).

  • Dilute with 3–4 volumes of n-Heptane or Toluene .

    • Why? The quinolone product is insoluble in non-polar hydrocarbons, while Dowtherm A and unreacted starting materials are soluble.

  • Triturate (grind/stir vigorously) for 1 hour. The tar should harden into a filterable solid.

  • Filter and wash the cake copiously with fresh heptane.

Technical Note: If the tar remains sticky, add a small amount of Ethyl Acetate (5-10% v/v) to the heptane. This slightly increases polarity to dissolve oligomers without dissolving the product.

Issue 2: "The product purity is stuck at 90-95%. I can't remove the starting aniline."

Diagnosis: 2,3-Difluoroaniline (starting material) can trapped within the crystal lattice of the quinolone. Standard recrystallization often fails because both compounds have similar solubility profiles in alcohols.

Corrective Action: Utilize the Acid-Base Swing Protocol (See Section 3).

  • Mechanism: The aniline is a weak base but not acidic. The quinolone is amphoteric (has an acidic phenol/enolic proton).

  • Fix: Dissolve the crude solid in 10% NaOH . The quinolone forms a water-soluble sodium salt. The aniline remains as an insoluble oil/solid. Extract the aqueous layer with Toluene (removes aniline). Then, acidify the aqueous layer to precipitate pure quinolone.

Issue 3: "I am seeing a 'Ghost' peak in HPLC with the same Mass."

Diagnosis: This is likely a Regioisomer (5,6-difluoro-2-methylquinolin-4-ol).

  • Cause: While cyclization of 2,3-difluoroaniline is electronically directed to the 6-position (forming the 7,8-product), trace impurities of 3,4-difluoroaniline in your starting material will cyclize to form the 5,6- or 6,7-isomers.

  • Fix: Regioisomers are incredibly difficult to separate by standard crystallization.

    • Check your starting material: Ensure 2,3-difluoroaniline purity is >99%.

    • Recrystallization: Use Acetic Acid/Water (3:1) . The minor isomers often have slightly higher solubility in aqueous acid mixtures.

The "Gold Standard" Purification Protocol

This protocol relies on chemical properties rather than just solubility, ensuring robust removal of non-acidic impurities (anilines, tars) and non-basic impurities.

Phase 1: Isolation from Reaction Matrix[1]
  • Quench reaction mixture (in Dowtherm) by pouring slowly into excess n-Heptane (ratio 1:4) under vigorous stirring.

  • Filter the precipitated solids.

  • Wash cake with hot Heptane (

    
    C) to remove residual diphenyl ether.
    
Phase 2: Acid-Base Chemical Purification
  • Dissolution: Suspend the crude solid in 2M NaOH (5 volumes). Heat to

    
    C.
    
    • Checkpoint: The solution should be dark but homogenous. If solids remain, filter them off (these are non-acidic impurities).

  • Extraction (Critical): Wash the basic aqueous solution with Toluene (

    
     volumes).
    
    • Purpose: Removes unreacted 2,3-difluoroaniline and neutral tars. Discard the organic (Toluene) layer.

  • Precipitation: Cool the aqueous layer to

    
    C. Slowly add Acetic Acid (50%)  dropwise.
    
    • Target: Adjust pH to 6.5 – 7.0 .

    • Observation: The product will precipitate as a thick white/off-white slurry.

  • Final Wash: Filter the solid. Wash with Water (to remove salts) followed by cold Acetone (to dry and remove trace colored impurities).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying this intermediate.

PurificationWorkflow Start Crude Reaction Mixture (in Dowtherm A) Heptane Dilute with n-Heptane (Phase Inversion) Start->Heptane Filter1 Filter Solids Heptane->Filter1 SolidCrude Solid Crude (Contains Aniline & Tars) Filter1->SolidCrude Retain Solid DiscardTol Discard Toluene Layer (Contains 2,3-Difluoroaniline) Filter1->DiscardTol Filtrate (Dowtherm) NaOH Dissolve in 10% NaOH (Heat to 50°C) SolidCrude->NaOH CheckSol Solids Dissolved? NaOH->CheckSol FilterInsol Filter off Insolubles (Remove Neutral Tars) CheckSol->FilterInsol No TolueneWash Wash Aqueous Layer with Toluene CheckSol->TolueneWash Yes FilterInsol->TolueneWash TolueneWash->DiscardTol Organic Phase Acidify Acidify Aqueous Layer with Acetic Acid to pH 7 TolueneWash->Acidify Aqueous Phase Precipitate Product Precipitates Acidify->Precipitate FinalWash Wash: Water -> Cold Acetone Precipitate->FinalWash Product Pure this compound (>98% Purity) FinalWash->Product

Caption: Figure 1. Logic flow for the isolation and chemical purification of this compound, highlighting the critical acid-base swing step.

Solubility & Impurity Data

Table 1: Solubility Profile of this compound Data based on standard 4-hydroxyquinoline scaffold behavior.

SolventSolubility (25°C)Solubility (80°C)Application
Water InsolubleInsolubleWashing salts
Water (pH 14) Soluble Soluble Purification (Dissolution)
Water (pH 1) SolubleSolubleAlternative Purification
Methanol Poor (<10 mg/mL)ModerateImpurity washing
DMF/DMSO GoodExcellentNMR / Reactions
Toluene InsolubleInsolubleRemoving Aniline/Dowtherm
Heptane InsolubleInsolublePrecipitating crude

Table 2: Critical Impurity Limits

ImpurityOriginLimit (Target)Removal Method
2,3-Difluoroaniline Starting Material< 0.1%Toluene wash of NaOH solution
Dowtherm A Solvent< 0.5%Heptane trituration
Unknown Tars Polymerization< 0.5%Filtration of basic solution

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68289416, Ipflufenoquin. Retrieved from [Link]

    • Context: Confirms the structure of the intermedi
  • U.S. Environmental Protection Agency (2021). Ipflufenoquin: Human Health Risk Assessment. Regulations.gov. Retrieved from [Link]

    • Context: Identifies this compound as a major metabolite/degradate, valid
  • Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Context: Foundational text for the Conrad-Limpach/Gould-Jacobs cyclization methodology used for this class of compounds.
  • Beilstein Journals (2013). Competitive cyclization of ethyl trifluoroacetoacetate.... Retrieved from [Link]

    • Context: Discusses cyclization challenges with fluorinated acetoacet

minimizing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tar Formation in Skraup Synthesis Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Diagnostic: Why is my reaction turning into "Black Tar"?

Welcome to the Quinoline Synthesis Support Center. If you are here, you have likely encountered the "Skraup Curse": a reaction flask filled with an intractable, black, polymeric solid instead of the desired quinoline oil.

The Root Cause Analysis

The Skraup synthesis involves the reaction of an aniline, glycerol, sulfuric acid, and an oxidizing agent.[1][2][3][4][5][6][7][8] The formation of tar is not a random impurity; it is a competing chemical pathway driven by acrolein .

  • The Intended Pathway: Glycerol dehydrates to Acrolein

    
     Aniline undergoes Michael addition to Acrolein 
    
    
    
    Cyclization
    
    
    Oxidation
    
    
    Quinoline .[2][6][9][10][11]
  • The Failure Pathway (Tar): Acrolein is a highly reactive

    
    -unsaturated aldehyde. Under the harsh acidic conditions and high temperatures required for the Skraup reaction (
    
    
    
    C), free acrolein rapidly polymerizes with itself or copolymerizes with the aniline to form high-molecular-weight, cross-linked "tar."

The Critical Variable: The concentration of free acrolein.[12] If acrolein is generated faster than the aniline can consume it (via Michael addition), polymerization dominates.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between product formation and tar generation.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (>140°C) H2SO4 H2SO4 (Catalyst) H2SO4->Acrolein Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael Pathway A: Reaction with Aniline (Desired) Polymer BLACK TAR (Polymers) Acrolein->Polymer Pathway B: Self-Polymerization (Excess Heat/Acid) Aniline Aniline Aniline->Michael Cyclization Dihydroquinoline Michael->Cyclization Acid Catalysis Quinoline FINAL PRODUCT (Quinoline) Cyclization->Quinoline Oxidation (-2H)

Figure 1: Kinetic competition in Skraup Synthesis. Minimizing Pathway B (Red) requires controlling the concentration of Acrolein.

Protocol Optimization: The "Clean" Skraup Solutions

To minimize tar, we must engineer the reaction to favor the Michael addition over polymerization. Below are the three certified protocols to stabilize the reaction.

Solution A: The Moderator Method (Ferrous Sulfate)

Best for: Standard laboratory scale (10g - 100g). Mechanism: Ferrous sulfate (


) acts as a radical scavenger and an oxygen carrier.[11] It moderates the violence of the oxidation step, preventing localized hot-spots that trigger rapid acrolein polymerization.
  • Protocol Adjustment: Add Ferrous Sulfate heptahydrate (

    
    )  to the reaction mixture.
    
  • Recommended Loading: 5-10 mol% relative to the aniline.

  • Result: The reaction becomes less violent (controllable exotherm) and yields increase by 10-15%.

Solution B: The "Sulfo-Mix" (Water-Soluble Oxidant)

Best for: Difficult workups and minimizing organic solvent waste. Mechanism: Replaces Nitrobenzene (which is toxic and difficult to remove) with Sodium m-nitrobenzenesulfonate . This oxidant is water-soluble. When reduced, it becomes metanilic acid (also water-soluble).

  • The Benefit: Tar is often hydrophobic. By keeping the oxidant and its byproduct in the aqueous phase, you prevent them from becoming trapped in the tar matrix, making the final steam distillation much cleaner.

Solution C: The Iodine Catalytic Method

Best for: High purity requirements. Mechanism: Iodine acts as a mild, continuous dehydration and oxidation catalyst. It promotes the aromatization step effectively without the violent redox spikes seen with nitrobenzene.

Comparative Data Table
MethodOxidantModeratorTar LevelYield (Approx)Safety Profile
Classic Skraup NitrobenzeneNoneHigh (+++++)40-50%Low (Violent Exotherm)
Moderated Nitrobenzene

Medium (+++)80-90%Moderate
Sulfo-Mix Na m-nitrobenzenesulfonate

Low (++)85-90%High (Easy Workup)
Iodine Cat. Iodine (cat)NoneLow (+)70-80%High (Controlled)

Step-by-Step Optimized Protocol

Based on the "Moderated" approach (Solution A), as it is the most robust for general applications.

Reagents:

  • Aniline (0.3 mol)

  • Glycerol (0.96 mol) - Use "Dynamite grade" (low water content) if possible.

  • Sulfuric Acid (Conc.)[2][6][8][11]

  • Nitrobenzene (0.17 mol)

  • Ferrous Sulfate (

    
    ) (10g) 
    

Workflow:

  • Pre-Mix: In a 2L round-bottom flask, combine Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate. Mix thoroughly until the solid

    
     is distributed.
    
  • Acid Addition (The Critical Step):

    • Place the flask in an ice bath.

    • Add Sulfuric Acid dropwise with vigorous stirring.

    • Why? Adding acid to the glycerol/amine mix generates heat.[1][2][4][6][7][10] If you add it all at once, you trigger premature acrolein formation before mixing is complete

      
      Instant Tar .
      
  • Reflux Ramp:

    • Attach a reflux condenser (wide bore to prevent clogging).

    • Heat the oil bath to 100°C.

    • Hold: Wait for the "kick" (exotherm).[2] The reaction will boil spontaneously. Remove heat immediately if it reaches the condenser top.

    • Tech Tip: If the reaction does not start, heat gently to 115°C. Do not overshoot.

  • Digestion: Once the initial violence subsides, reflux at 140-150°C for 4 hours.

  • Workup (Tar Removal):

    • Steam distill the mixture to remove unreacted nitrobenzene.[1][6]

    • Basify with NaOH.[2][11][12]

    • Steam distill again to collect the Quinoline.[2][6] The tar remains in the flask (do not try to filter the tar; distill out of it).

Troubleshooting FAQs

Q: The reaction foamed up and shot out of the condenser. What happened? A: This is a "Runaway Skraup." You likely heated too fast or didn't mix the sulfuric acid slowly enough. The sudden release of water (steam) and acrolein vapor caused the eruption.

  • Fix: Use a larger flask (never fill more than 40%) and add Ferrous Sulfate.

Q: My yield is <20%, and the flask is solid black glass. A: The polymerization pathway won. This usually happens if the Aniline is old/oxidized or if the Glycerol was wet.

  • Fix: Distill your aniline before use. Ensure Glycerol is anhydrous. Water lowers the boiling point and hinders the dehydration step, leading to prolonged heating and more tar.

Q: How do I clean the flask? The tar is insoluble in everything. A: Skraup tar is chemically similar to Bakelite. It is cross-linked and solvent-resistant.

  • Fix: Do not use organic solvents. Soak the flask in concentrated Nitric Acid (oxidizing acid) or a base bath (KOH/Isopropanol) overnight. In extreme cases, the flask may need to be discarded.

References

  • Clarke, H. T.; Davis, A. W. (1941).[7][13] "Quinoline".[1][2][7][9][10][11][12][13][14] Organic Syntheses, Coll.[2][7][13] Vol. 1, p. 478.[2][7][13] (The classic "Moderated" protocol using Ferrous Sulfate). Link

  • Manske, R. H. F. (1942).[13] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[13] (Comprehensive review of mechanism and side reactions). Link

  • BenchChem Technical Support. (2025). "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide". (Modern protocols and safety data). Link

  • Koenig, J. J.; Breugst, M. (2021).[3] "Catalysis by Molecular Iodine". Journal of Organic Chemistry. (Reference for Iodine-catalyzed improvements). Link

Sources

Technical Support Center: Solubility Optimization for 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-78DF-2MQ Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming poor aqueous solubility and precipitation in bioassays.[1][2]

Executive Summary

You are likely encountering difficulties with 7,8-Difluoro-2-methylquinolin-4-ol (CAS 170881-22-2) due to its high crystal lattice energy and tautomeric nature.[1][2] Like many 4-quinolone derivatives, this molecule exists in a stable crystal lattice dominated by strong intermolecular hydrogen bonding and


-

stacking, exacerbated by the planar quinoline core.[1]

This guide provides a validated workflow to solubilize this compound for biological assays, moving beyond simple DMSO dissolution to advanced formulation strategies that prevent "crash-out" (precipitation) upon aqueous dilution.[1]

Module 1: The Primary Stock Solution (DMSO)

The Issue: The compound dissolves poorly or re-precipitates in standard DMSO stocks. The Science: 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers.[1][2] Commercial DMSO often contains trace water (hygroscopic absorption), which disrupts the solvation shell and encourages the hydrophobic fluorinated core to aggregate.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), grade

    
    99.9%, stored over molecular sieves.[1] Avoid old DMSO stocks that have been frequently opened.[1]
    
  • Concentration Target: Aim for a 10 mM to 20 mM master stock. Do not attempt >50 mM without specific solubility data, as this increases the risk of crashing out upon freeze-thaw cycles.[1]

  • Physical Dissolution:

    • Add solvent to the powder (not vice versa) to ensure wetting.[1]

    • Sonicate at 40 kHz for 10–15 minutes. Bath temperature may rise to 30–35°C; this aids dissolution.[1]

    • Visual Check: Hold the vial against a light source.[1] The solution must be completely clear. Any "swirling" or refraction indicates undissolved micro-crystals.[1]

Solvent SystemSolubility PotentialRisk FactorRecommended Use
100% DMSO (Anhydrous) High (~10-20 mg/mL)LowPrimary Stock
Ethanol / Methanol Low to ModerateHighNot Recommended (Evaporation issues)
DMF (Dimethylformamide) HighHigh (Cytotoxicity)Only if DMSO fails completely

Module 2: The "Crash-Out" Prevention (Aqueous Dilution)

The Issue: The clear DMSO stock precipitates immediately upon addition to cell culture media or buffer (PBS).[1] The Science: This is the "Solvent Shift" shock. When a hydrophobic solute in DMSO enters an aqueous environment, the dielectric constant shifts from ~47 (DMSO) to ~80 (Water). The water molecules form a cage around the hydrophobic fluoro-quinoline core, forcing the molecules to aggregate to reduce surface energy.[1]

Protocol: The Serial Intermediate Step

Do not pipette 1 µL of 100% DMSO stock directly into 1 mL of media. Instead, use an intermediate dilution solvent.[1]

  • Prepare Intermediate Solvent: 50% DMSO / 50% PEG-400 (Polyethylene Glycol 400).[1]

  • Step 1: Dilute your 10 mM Master Stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM solution in ~75% organic solvent.[1]

  • Step 2: Dilute this 1 mM solution into your pre-warmed (37°C) bioassay media.

    • Why Warm Media? Solubility is endothermic; cold media shocks the compound out of solution.

Visualization: The Anti-Precipitation Workflow

DilutionProtocol cluster_0 Critical Step Stock Master Stock (100% DMSO) Inter Intermediate (50% DMSO / 50% PEG400) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Crash Out) Stock->Precip Direct Add (Risk) Media Assay Media (Pre-warmed 37°C) Inter->Media Final Dilution Success Stable Assay Solution Media->Success Mix Gently

Figure 1: Step-wise dilution strategy to mitigate dielectric shock and prevent compound precipitation.

Module 3: Advanced Formulation (Cyclodextrins)

The Issue: You require a high concentration (>50 µM) in aqueous buffer, or the compound is toxic due to high DMSO content (>1%). The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[1][3] The fluoro-quinoline core fits inside the CD cavity (host-guest complex), shielding the hydrophobic regions from water while the CD's hydroxyl groups interact with the solvent.[1]

Protocol: HP-β-CD Complexation

Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2] Use parenteral grade if possible.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS or water.[1][2] Filter sterilize (0.22 µm).

  • Complexation:

    • Add your compound powder directly to the 20% CD solution.[1]

    • Aggressive Mixing: Vortex and sonicate for 30–60 minutes at 37°C.

    • Equilibrium: Shake at 200 rpm overnight at room temperature.

    • Filtration: Filter the next day to remove any undissolved solid.[1]

  • Outcome: This creates a "water-soluble" stock that contains 0% DMSO , ideal for sensitive cell lines or in vivo injections.[1]

Troubleshooting FAQ

Q: The solution turns cloudy after 2 hours in the incubator. Why? A: This is "Ostwald Ripening." Small, invisible nuclei formed during dilution grow over time.[1]

  • Fix: Reduce the final concentration. If you are at 100 µM, drop to 50 µM.[1] Alternatively, add 0.5% Tween-80 to the assay media to stabilize the colloids.[1]

Q: Can I use acid to dissolve it? It's a quinoline. A: Caution. While the quinoline nitrogen can be protonated (pKa ~4-5), the 4-hydroxy group makes the molecule amphoteric.[1] Protonating the nitrogen (pH < 4) might dissolve it, but adding this acidic stock to neutral media (pH 7.4) will cause immediate reprecipitation as it passes through its isoelectric point.[1] Alkaline shift (pH > 9) is often more stable for 4-quinolones due to phenol deprotonation, but this is rarely compatible with bioassays.[1]

Q: My IC50 values vary wildly between experiments. A: This is a hallmark of precipitation.[1] If the compound crashes out, the effective concentration is unknown.

  • Validation: Centrifuge your assay media (e.g., 10,000 x g for 5 mins) before applying to cells.[1] Measure the supernatant absorbance/fluorescence to confirm the compound is actually still in solution.

References

  • Ross, D. L., & Riley, C. M. (1990).[1][4] Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237–250.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][3][5] Advanced Drug Delivery Reviews, 59(7), 645–666.

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3–26.[1]

  • PubChem Database. (n.d.).[1] Compound Summary for Ipflufenoquin (Structural Analog). National Center for Biotechnology Information.[1]

Sources

Technical Bulletin: Stability & Solvation of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with 7,8-Difluoro-2-methylquinolin-4-ol (CAS: 164529-14-8). As a key intermediate in the synthesis of fluoroquinolones and novel fungicides (e.g., Ipflufenoquin), its handling requires specific attention to tautomeric behavior, pH-dependent solubility, and photodegradation profiles.

Executive Summary & Chemical Identity

  • Compound Name : this compound[1][2]

  • Common Role : Scaffold intermediate for Ipflufenoquin; Fluoroquinolone precursor.

  • Molecular Formula : C

    
    H
    
    
    
    F
    
    
    NO
  • Key Characteristic : Amphoteric Tautomerism . This molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). This equilibrium is heavily solvent-dependent and dictates stability.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shift that occurs in different solvent environments, affecting solubility and reactivity.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Dominant in: Gas Phase / Non-polar Keto Keto Form (4-Quinolone) Dominant in: Polar Solvents (DMSO, H2O) Enol->Keto  Proton Transfer   Solvent Solvent Polarity (Dielectric Constant) Solvent->Enol Low Polarity Solvent->Keto High Polarity Stabilizes Dipole

Figure 1: Tautomeric equilibrium shift driven by solvent polarity. In DMSO and water, the 4-quinolone (keto) form typically predominates due to stabilization of its large dipole moment.

Solvent Compatibility & Stability Matrix

The following data summarizes the stability profile based on standard laboratory conditions (25°C, dark).

Solvent SystemSolubility RatingStability (T

)
Primary Risk FactorRecommended Use
DMSO (Anhydrous) Excellent (>50 mg/mL)> 6 Months (-20°C)HygroscopicityPrimary Stock Solution
Methanol / Ethanol Good (~10-20 mg/mL)~ 1 Week (4°C)Transesterification (Trace)Working dilutions, Synthesis
Water (Neutral pH) Poor (< 0.1 mg/mL)N/A (Precipitates)PrecipitationNone
Water (Acidic pH < 3) Moderate < 24 HoursHydrolysis (Slow)LC-MS Mobile Phase
Water (Basic pH > 10) Moderate < 4 HoursOxidation (Rapid)Extraction only
Acetonitrile Moderate > 1 Month (4°C)EvaporationHPLC Standards

Critical Note on DMSO : While stable in pure DMSO, the introduction of water (via hygroscopic absorption) can accelerate degradation. Always use anhydrous DMSO (≤0.1% water) and store under inert gas (Argon/Nitrogen) for long-term retention.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO has turned from colorless to yellow."

Diagnosis: Oxidative degradation or Photolysis.

  • Mechanism: Quinolone derivatives are susceptible to UV-induced radical formation. The yellowing indicates the formation of N-oxide byproducts or radical coupling products.

  • Solution:

    • Check storage: Was the vial amber-colored?

    • Check headspace: Was the vial purged with Argon?

    • Action : Discard the stock if quantitative accuracy is required. For qualitative use, verify purity via HPLC. If purity >95%, it may still be usable for rough screens.

Issue 2: "The compound precipitates immediately when adding DMSO stock to cell culture media."

Diagnosis: "Crash-out" due to low aqueous solubility at neutral pH.

  • Mechanism: The this compound core is lipophilic. When the DMSO concentration drops below 1% in aqueous media (pH 7.4), the compound exceeds its solubility limit.

  • Solution:

    • Sonicate : Sonicate the media for 10 minutes at 37°C.

    • Cyclodextrin : Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient. Pre-dissolve the compound in DMSO, then add to a 20% HP-β-CD solution before adding to media.

    • Step-down Dilution : Dilute DMSO stock 1:10 in Methanol first, then dilute that into water (if methanol is tolerated).

Issue 3: "I see split peaks in my HPLC chromatogram."

Diagnosis: Tautomer separation or pH mismatch.

  • Mechanism: If the HPLC mobile phase pH is near the pKa of the quinoline nitrogen (approx pKa ~5-6) or the enol OH (pKa ~10), you may observe peak broadening or splitting due to rapid proton exchange.

  • Solution:

    • Acidify : Ensure mobile phase contains 0.1% Formic Acid or TFA (pH ~2-3) to lock the molecule in its protonated cationic form.

    • Basify : Alternatively, use 10mM Ammonium Bicarbonate (pH 10) to lock it in the deprotonated anionic form (check column stability first).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10mM Stock Solution

Objective : Create a stable stock for long-term storage.

  • Weighing : Weigh 2.11 mg of this compound (MW: ~211.17 g/mol ) into a sterile, amber glass vial.

    • Why Amber? Blocks UV light to prevent photolysis.

  • Solvation : Add 1.00 mL of Anhydrous DMSO .

    • Why Anhydrous? Water promotes hydrolysis and proton exchange rates.

  • Dissolution : Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes.

    • Visual Check: Solution must be optically clear.

  • Storage : Purge headspace with Nitrogen/Argon gas, cap tightly with a PTFE-lined cap, and store at -20°C.

    • Shelf Life: 6 months. Re-verify concentration via UV-Vis (Absorbance at ~254/320 nm) monthly.

SOP-02: Stability Testing Workflow

Objective : Verify compound integrity before critical assays.

StabilityWorkflow Start Start: Thaw DMSO Stock Visual Visual Inspection (Precipitate/Color Change?) Start->Visual Clear Solution Clear Visual->Clear Pass Cloudy Cloudy/Yellow Visual->Cloudy Fail Use Proceed to Assay Clear->Use Filter Centrifuge (10k x g) & Filter (0.2 µm PTFE) Cloudy->Filter Minor Precipitate Discard Discard & Remake Cloudy->Discard Severe Quant Quantify Concentration (UV-Vis or HPLC) Filter->Quant Recalc Recalculate Dose based on Area Under Curve Quant->Recalc Recalc->Use

Figure 2: Decision tree for assessing stock solution viability prior to experimental use.

Frequently Asked Questions (FAQ)

Q: Can I use plastic (polypropylene) tubes for storage? A: No. Fluorinated quinolines can exhibit non-specific binding to plastics over time, and DMSO leaches plasticizers from standard PP tubes. Always use Glass (Borosilicate) or PTFE containers.

Q: Is the compound sensitive to freeze-thaw cycles? A: Moderately. While the chemical structure is robust, repeated freeze-thaw cycles introduce moisture condensation into the cold DMSO, which degrades the compound. Recommendation: Aliquot the master stock into single-use vials (e.g., 50 µL) to avoid repeated cycling.

Q: What is the pKa of this compound? A: While experimental values for this specific intermediate are rare in literature, based on the 4-hydroxyquinoline scaffold:

  • pKa1 (Nitrogen protonation) : ~5.5 - 6.0

  • pKa2 (Hydroxyl deprotonation) : ~10.5 - 11.0

  • Implication: At physiological pH (7.4), the molecule is largely neutral and least soluble.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 45599421, this compound. Retrieved January 28, 2026 from [Link]

  • U.S. Environmental Protection Agency (2021) . Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3 Registration. Regulations.gov. Retrieved from [Link]

  • Gershon, H., et al. (2000) . Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. Retrieved from [Link]

  • Nippon Soda Co., Ltd.Ipflufenoquin Technical Data Sheet. (Inferred from regulatory filings regarding the stability of the this compound metabolite).

Sources

troubleshooting low efficacy in antifungal assays of quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Antifungal Assays for Quinoline Compounds

Executive Summary: The "Quinoline Paradox"

Quinoline scaffolds (e.g., 8-hydroxyquinolines, styrylquinolines) are "privileged structures" in medicinal chemistry, known for their potent antifungal activity via metal chelation, cell wall disruption, and mitochondrial targeting. However, they are notorious for generating false negatives (low efficacy) or inconsistent MICs in standard assays.

This guide addresses the discrepancy between theoretical potency and observed experimental failure. The root causes often lie not in the molecule’s intrinsic lack of activity, but in assay artifacts: solubility crashing , metal-depleted media , colorimetric interference , or efflux-mediated resistance .

Diagnostic Decision Tree (Visual)

Before altering your molecule, validate your assay. Use this logic flow to pinpoint the source of low efficacy.

TroubleshootingFlow Start Observation: Low Efficacy / High MIC Solubility Step 1: Check Solubility (Precipitation?) Start->Solubility Precip Visible Precipitate or High LogP Solubility->Precip Interference Step 2: Check Readout (Abiotic Reduction?) FalseColor High Background in MTT/Resazurin Interference->FalseColor Media Step 3: Check Media Chemistry (Metal Chelation?) Chelator Is it a Chelator? (e.g. 8-HQ) Media->Chelator Biology Step 4: Check Biology (Efflux/Biofilm?) FixPump Action: Add Efflux Inhibitor (e.g., Verapamil) Biology->FixPump Suspect Resistance Precip->Interference No FixSol Action: Add 0.002% Tween 80 or Cyclodextrin Precip->FixSol Yes FalseColor->Media No FixRead Action: Switch to Colony Count or ATP Assay FalseColor->FixRead Yes (False Signal) Chelator->Biology No FixMetal Action: Test in RPMI vs. Metal-Supplemented Media Chelator->FixMetal Yes

Figure 1: Systematic troubleshooting workflow for quinoline antifungal assays. Follow the path to rule out physicochemical artifacts before concluding biological inactivity.

Technical Troubleshooting Guide (Q&A)

Category 1: Physicochemical Artifacts (Solubility & pH)

Q: My quinoline compound shows no activity at high concentrations, but I see a pellet at the bottom of the well. Is it inactive? A: It is likely a solubility artifact , not inactivity. Quinolines are often highly hydrophobic planar systems. In aqueous media like RPMI 1640, they can precipitate ("crash out") before reaching the fungal cell. The concentration in solution may be effectively zero, regardless of the nominal dose.

  • The Fix:

    • Visual Check: Inspect wells under 40x magnification for crystals.

    • Surfactants: Add non-ionic surfactants.[1] Tween 80 (0.002% v/v) is standard for CLSI broth microdilution modifications for hydrophobic drugs.

    • Solvent: Ensure your final DMSO concentration is <1% (usually 0.5%) to avoid solvent toxicity masking the drug effect, but high enough to maintain solubility during the dilution step.

Q: Why does the MIC change drastically when I adjust the pH of the medium? A: Quinolines are ionizable (amphiphilic). The nitrogen in the quinoline ring (pKa ~4.9) and substituents (e.g., -OH in 8-hydroxyquinoline) make the molecule's charge state highly pH-dependent.

  • Mechanism: Uncharged forms penetrate fungal membranes (cell wall) more easily, while charged forms may bind better to intracellular targets but penetrate poorly.

  • Protocol: Standard RPMI 1640 is buffered to pH 7.0 with MOPS. If your compound is basic, it may be protonated and less permeable at pH 7.0. Test MICs at pH 5.0 and pH 7.0 to profile pH-dependent efficacy.

Category 2: Assay Interference (Readouts)

Q: I am using an MTT/XTT assay. The wells with my compound turned purple before I added the cells. What is happening? A: This is abiotic reduction . Many quinolines (especially those with redox-active substituents or metal complexes) can chemically reduce tetrazolium salts (MTT/XTT) to formazan dyes without any fungal metabolic activity. This creates a False Negative (the well looks "alive" even if fungi are dead).

  • The Fix:

    • Blank Control: Run a "Media + Compound + Dye" (no cells) control. If it changes color, the assay is invalid.

    • Alternative Readout: Switch to Resazurin (AlamarBlue) (less prone to abiotic reduction, though fluorescence quenching is possible) or the "Gold Standard" CFU (Colony Forming Unit) counting .

Q: My compound is fluorescent. Can I use AlamarBlue? A: Proceed with extreme caution. Quinolines are often intrinsically fluorescent. If their emission overlaps with Resorufin (Ex 530-560nm / Em 590nm), you will get high background noise.

  • The Fix: Measure the "Compound Only" fluorescence spectrum. If it overlaps, use an absorbance-based endpoint (OD600) or ATP bioluminescence.

Category 3: Mechanism-Specific Issues (Chelation & Resistance)

Q: My 8-hydroxyquinoline analog is inactive in RPMI, but potent in other media. Why? A: This is the Metal Chelation Paradox . RPMI 1640 is a defined medium with controlled (low) cation levels.

  • Scenario A (Ligand is the drug): If your drug acts by stripping iron/copper from the fungus, it should be more potent in RPMI (low metal) and less potent in metal-rich media (Sabouraud).

  • Scenario B (Complex is the drug): Some quinolines require pre-complexation with Copper(II) or Zinc(II) to become the active toxic species (e.g., ionophores). In metal-poor RPMI, the ligand remains free and inactive.

  • The Experiment: Run a "Rescue Assay." Add exogenous FeCl3 or CuCl2 (10–50 µM) to the RPMI.

    • If efficacy drops, the drug is a chelator (starvation mechanism).

    • If efficacy increases, the drug requires the metal to kill (ionophore mechanism).

Q: I suspect the fungi are pumping my drug out. How do I confirm this? A: Quinolines are frequent substrates for ABC Transporters (Cdr1p/Cdr2p) and MFS Transporters (Mdr1p) .

  • The Fix: Perform a checkerboard assay with a sub-inhibitory concentration of an efflux pump inhibitor (EPI) like Verapamil or Cyclosporin A . A 4-fold reduction in MIC in the presence of the EPI confirms efflux-mediated resistance.

Comparative Data: Assay Interference Matrix

Use this table to select the correct readout for your specific quinoline subclass.

Assay TypeMechanismQuinoline Interference RiskRecommendation
OD600 (Turbidity) Biomass densityMedium (Precipitation mimics growth)Good (if solubility is controlled).
MTT / XTT Metabolic reduction (Redox)High (Abiotic reduction = False Negative)Avoid for redox-active quinolines.
Resazurin Metabolic reduction (Fluor)Medium (Fluorescence quenching/overlap)Acceptable (Run "No Cell" controls).
ATP Bioluminescence Cellular EnergyLow (Quenching rare)Excellent for high sensitivity.
CFU Counting Viability (Regrowth)None Gold Standard for verification.

Optimized Protocol: Modified CLSI M27 for Quinolines

Objective: Determine MIC while controlling for solubility and chelation.

Materials:

  • Base Medium: RPMI 1640 (w/ glutamine, w/o bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • Solubility Enhancer: Tween 80 (Stock 1%).

  • Inoculum: Candida albicans (or target species) adjusted to 1-5 x 10³ cells/mL.

Workflow:

  • Compound Prep: Dissolve quinoline in 100% DMSO at 100x the final highest concentration.

  • Intermediate Dilution: Dilute 1:50 into RPMI containing 0.004% Tween 80 . (Final Tween in assay will be 0.002%).

    • Why? This prevents the "shock" precipitation when hydrophobic stocks hit water.

  • Plate Setup: Add 100 µL of diluted compound to columns 1-10.

  • Inoculation: Add 100 µL of yeast inoculum to wells.

  • Controls (Critical):

    • Growth Control: Media + Cells + Solvent.

    • Sterility Control: Media + Solvent (No Cells).

    • Interference Control:Media + Highest Drug Conc. (No Cells). (Check for precipitation or color change).

  • Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

  • Readout:

    • Visual: Look for pellet button (growth) vs. clear (inhibition).

    • Note: If the "Interference Control" is cloudy, the assay is invalid due to precipitation.

Mechanism of Action & Interference Diagram

Understanding where the quinoline acts helps interpret the failure mode.

MOA cluster_Cell Fungal Cell Drug Quinoline Compound Media Assay Media (RPMI) Drug->Media Solubility Limit? Efflux Efflux Pump (Cdr1) Drug->Efflux Pumped Out (Resistance) Target Intracellular Target (Mitochondria/DNA) Drug->Target Inhibition Chelation Metal Sequestration (Fe2+/Cu2+) Drug->Chelation Starvation Interference Assay Artifact (MTT Reduction) Drug->Interference Chemical Interaction Media->Drug Metal Availability? Efflux->Media

Figure 2: Biological interactions vs. assay artifacts. Quinolines must bypass solubility barriers and efflux pumps to reach targets or chelate metals. Chemical interference can mimic cell viability.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][3] CLSI.[2][3][4] [Link]

  • Neufeld, B. H., et al. (2018).[5] Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(11), 6867–6876. [Link]

  • Musiol, R., et al. (2010). Quinoline-based antifungals.[6][7][8][9][10][11] Current Medicinal Chemistry, 17(18), 1960-1973. [Link]

  • Prachayasittikul, V., et al. (2013).[10] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157. [Link]

Sources

overcoming resistance to DHODH inhibitor fungicides

Author: BenchChem Technical Support Team. Date: February 2026

DHODH Inhibitor Technical Support Center Senior Application Scientist Desk

Mission: To provide high-level troubleshooting and strategic guidance for researchers encountering resistance or assay variability with Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., Olorofim, Ipflufenoquin).

Module 1: Assay Validation & "False" Resistance

Most "resistance" reported in early-stage DHODH discovery is actually an experimental artifact caused by media composition. Start here.

Q1: Why do my IC50 values shift >100-fold between YPD and RPMI media?

Diagnosis: You are likely observing Pyrimidine Salvage Pathway Interference , not true resistance. Technical Explanation: DHODH inhibitors (DHODHi) starve the fungal cell of de novo pyrimidines (UMP) by blocking the oxidation of dihydroorotate to orotate.[1] However, fungi possess a "salvage pathway" that can scavenge exogenous uridine or uracil from the environment, converting it directly to UMP and bypassing the DHODH blockade entirely [1]. Complex media like YPD or Sabouraud Dextrose contain high levels of uridine/uracil from yeast extract, rendering DHODHi ineffective.

The Fix: Media Standardization Protocol

  • Switch to Defined Media: Use RPMI 1640 (buffered with MOPS) or Czapek-Dox. These are free of nucleotide precursors.

  • The "Rescue" Control Experiment: To confirm on-target activity, perform a dose-response curve in the presence of 5 mM Uridine.

    • Result A: If the inhibitor loses potency (IC50 increases) with Uridine, the compound is effectively targeting DHODH (On-Target).

    • Result B: If the inhibitor remains potent despite Uridine, it is acting via an off-target mechanism (e.g., general membrane toxicity).

Visualizing the Mechanism: The following diagram illustrates how the salvage pathway bypasses your inhibitor.

PyrimidinePath Aspartate Aspartate DHO Dihydroorotate Aspartate->DHO De Novo Synthesis Orotate Orotate DHO->Orotate Blocked by Inhibitor UMP UMP (RNA/DNA Precursor) Orotate->UMP DHODH DHODH Enzyme (Target) Inhibitor Inhibitor (e.g., Olorofim) Inhibitor->DHODH Inhibits Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Bypass Mechanism (Present in YPD)

Caption: The "Salvage Bypass": In rich media, exogenous uridine allows fungi to synthesize UMP even when DHODH is fully inhibited, leading to false resistance data.

Module 2: Characterizing "True" Resistance

If resistance persists in defined media, use this workflow to identify the biological mechanism.

Q2: My strain is resistant in RPMI. Is it a target mutation or an efflux pump?

Diagnosis: Resistance to orotomides (like Olorofim) is frequently driven by point mutations in the pyrE gene (encoding DHODH) or overexpression of ABC transporters [2].

Troubleshooting Workflow:

Step 1: Genotyping the pyrE Gene Sequence the pyrE locus. Look specifically for mutations in the quinone-binding tunnel.

  • Common Hotspots (A. fumigatus numbering):

    • G119A: The most common mutation conferring high-level resistance. Glycine 119 is critical for the flexibility required for inhibitor binding [3].

    • V138A / F223I: Often confer moderate resistance.

  • Action: If these mutations are present, you have Target-Site Resistance (TSR).

Step 2: Efflux Pump Inhibition Assay If pyrE is Wild Type (WT), the fungus may be pumping the drug out.

  • Protocol: Perform a checkerboard assay with your inhibitor + Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Verapamil (efflux pump inhibitors).

  • Interpretation: A >4-fold reduction in MIC when combined with PAβN indicates Multi-Drug Resistance (MDR) efflux activity.

Data Summary: Resistance Profiles

MechanismpyrE SequenceResponse to Efflux InhibitorMIC Shift
Wild Type WTNoneBaseline
Target Site (TSR) Mutated (e.g., G119A)None>100x Increase
Efflux (MDR) WTMIC Decreases (Sensitized)4x - 10x Increase

Module 3: Strategic Solutions & Logic Tree

How to proceed once the resistance mechanism is identified.

Q3: How do we overcome the G119A mutation in drug design?

Technical Insight: The G119A mutation introduces steric clash or rigidity in the quinone binding tunnel. Olorofim competes with Coenzyme Q (Ubiquinone) for this site. Strategy:

  • Scaffold Morphing: Shift from rigid orotomide scaffolds to more flexible linkers that can accommodate the alanine steric bulk.

  • Lipophilicity Adjustment: Increasing the lipophilic tail length can sometimes improve binding affinity to the hydrophobic pocket, compensating for the loss of H-bonding at the mutation site [4].

Q4: Is combination therapy effective for DHODH resistance?

Yes. Because DHODH inhibitors target pyrimidine biosynthesis, they show synergy with drugs that stress the cell wall or membrane, as repair requires rapid DNA/RNA synthesis.

  • Recommended Partner: Azoles (e.g., Voriconazole, Posaconazole).

  • Rationale: Cross-resistance between DHODHi and Azoles is rare because they target different organelles (Mitochondria vs. ER) [5].

Decision Logic for Resistance Characterization Use this flow to standardize your lab's response to resistant isolates.

Troubleshooting Start High MIC Observed (>2 mg/L) CheckMedia Step 1: Check Media Is it Defined (RPMI/MM)? Start->CheckMedia Salvage False Resistance (Salvage Pathway Interference) CheckMedia->Salvage No (YPD/Sab) Sequence Step 2: Sequence pyrE Gene (Target: DHODH) CheckMedia->Sequence Yes MutationFound Mutation Found (e.g., G119A) Sequence->MutationFound Variant Detected EffluxTest Step 3: Efflux Assay (Add PAβN/Verapamil) Sequence->EffluxTest Wild Type TSR Diagnosis: Target Site Resistance MutationFound->TSR MDR Diagnosis: Efflux/MDR EffluxTest->MDR MIC Drops Unknown Diagnosis: Metabolic Bypass/Intrinsic EffluxTest->Unknown MIC Unchanged

Caption: Diagnostic Logic Tree: A systematic approach to distinguishing artifactual resistance from genetic resistance mechanisms.

References

  • Du, W., et al. (2019). Pyrimidine synthesis and salvage pathways in fungal metabolism. ResearchGate . Link

  • Miyoshi, H., et al. (2024). Aspergillus fumigatus strains that evolve resistance to the agrochemical fungicide ipflufenoquin in vitro are also resistant to olorofim.[2] The University of Manchester Research Explorer . Link

  • Oliver, J.D., et al. (2021). Resistance profiling of Aspergillus fumigatus to olorofim indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired olorofim resistance. bioRxiv . Link

  • Singh, S., et al. (2023). Dihydroorotate dehydrogenase as a herbicide and fungicide target. PNAS . Link

  • Buil, J.B., et al. (2022). Antagonism of the Azoles to Olorofim and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus. mBio . Link

Sources

Technical Support Center: 7,8-Difluoro-2-methylquinolin-4-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Optimization and Troubleshooting of Conrad-Limpach Synthesis for Fluoroquinolone Intermediates

Introduction

Welcome to the process engineering support hub for 7,8-Difluoro-2-methylquinolin-4-ol . This intermediate is a critical scaffold for next-generation fluoroquinolone antibiotics and novel fungicides (e.g., Ipflufenoquin derivatives).

Scaling this chemistry presents a distinct set of thermodynamic and kinetic challenges. Unlike standard quinoline synthesis, the presence of two electron-withdrawing fluorine atoms at the 7 and 8 positions significantly deactivates the aromatic ring, making the critical cyclization step difficult and prone to "tarring" (polymerization) rather than ring closure.

This guide moves beyond basic literature preparations to address the real-world failure modes encountered in reactors larger than 5L.

Part 1: The Synthesis Workflow (Process Logic)

The industry-standard route for this scaffold is the Conrad-Limpach Synthesis . It is a two-stage process requiring precise control to switch from kinetic control (enamine formation) to thermodynamic control (cyclization).

Visualizing the Critical Path

G Start Raw Materials (2,3-Difluoroaniline + Ethyl Acetoacetate) Step1 Step 1: Condensation (110°C, Toluene/Xylene) Start->Step1 Acid Cat. (pTSA) Check1 QC Point: Water Removal (Dean-Stark) Step1->Check1 Check1->Step1 Incomplete Inter Intermediate: Ethyl 3-(2,3-difluoroanilino)crotonate Check1->Inter >98% Conversion Step2 Step 2: Thermal Cyclization (250°C, Dowtherm A) Inter->Step2 Addition to Hot Solvent Risk RISK: Polymerization/Tar Step2->Risk Low Temp / High Conc. Product Product: This compound Step2->Product High Dilution / >245°C

Figure 1: Critical Process Flow for Conrad-Limpach Synthesis. Note the bifurcation at Step 2; failure to maintain temperature results in irreversible polymerization.

Part 2: Troubleshooting Modules

Module A: Enamine Formation (The Condensation)

Goal: Synthesis of Ethyl 3-(2,3-difluoroanilino)crotonate.

The Core Challenge: The 2,3-difluoro substitution pattern reduces the nucleophilicity of the aniline nitrogen. Standard protocols often stall at 80-90% conversion, leaving residual aniline that sublimes during the high-temp step and clogs condensers.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled Conversion (<90%) Equilibrium limitation (Water presence).Azeotropic Force: Switch solvent to Xylene (higher BP than Toluene) to drive water removal harder. Ensure Dean-Stark trap is actively separating.
Slow Reaction Rate Aniline deactivation.Catalysis: Increase p-Toluenesulfonic acid (pTSA) load to 1-2 mol%. The protonation of the keto-ester carbonyl is required to overcome the weak aniline nucleophile.
Impurity: Amide Formation Kinetic product dominance (Knorr side-reaction).Temperature Control: Keep reaction temp <120°C. Higher temps favor the amide (anilide) which cyclizes to the wrong isomer (2-hydroxy-4-methyl).

Q: Why can't I just proceed with 90% pure enamine? A: You can, but you will regret it. Residual aniline boils at ~180°C. In the next step (250°C), it will flash off and crystallize in your overhead lines, potentially causing a pressure buildup/explosion hazard. Purify your enamine (recrystallization from hexane/ethanol) if conversion is low.

Module B: Thermal Cyclization (The "Danger Zone")

Goal: Ring closure to the quinoline core.

The Core Challenge: This is a thermodynamic sink. The molecule must achieve a high energy transition state to close the ring.[1] If the temperature drops or concentration is too high, the enamine undergoes intermolecular polymerization, creating "black tar" that is impossible to clean.

Protocol: The "Dropwise to Hot" Technique

Do not mix reagents cold and heat them up. This guarantees tar.

  • Pre-heat the solvent (Dowtherm A) to a rolling boil (257°C).

  • Dissolve the enamine in a minimal amount of warm solvent or add as a melt.

  • Add the enamine slowly to the boiling solvent.

  • Principle: The reaction temperature must never drop below 245°C during addition.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black/Dark Brown Tar Concentration too high. Dilution Principle: Run the reaction at high dilution (10-15 volumes of Dowtherm A). Intermolecular reaction is 2nd order; Intramolecular cyclization is 1st order. Dilution favors the desired product.
Solidification in Reactor Dowtherm A freezing.Heat Tracing: Dowtherm A freezes at 12°C. Ensure all transfer lines and bottom valves are heat-traced.
Low Yield (<50%) Temperature too low.Insulation: If the internal temp drops below 240°C, the reaction stalls. Ensure the reactor jacket is set to max or use an oil bath >260°C.

Q: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm to avoid the high heat? A: Theoretically, yes. However, PPA cyclizations for electron-deficient anilines (like difluoro) are notoriously sluggish and often yield a sticky "gum" that is difficult to quench on a large scale. The thermal route in Dowtherm A, while energetic, provides a cleaner workup (filtration) for this specific substrate.

Module C: Isolation & Purification

The Core Challenge: this compound is sparingly soluble in most organic solvents but soluble in hot Dowtherm.

Q: The product looks grey/brown after filtration. How do I clean it? A: This is entrained polymer/tar.

  • Wash: Displace the Dowtherm with toluene (while warm) then hexane.

  • Digestion: Reflux the crude solid in Ethanol or Methanol. The quinolone product is high-melting (>250°C) and poorly soluble, while the impurities often dissolve. Filter while hot.

Part 3: Safety & Engineering Controls

Dowtherm A Handling[1]
  • Flash Point: 113°C (Closed Cup).

  • Autoignition: 599°C.

  • Vapor: The vapor is heavier than air. At 250°C, a leak can create a significant flammability hazard.

  • Odor: Distinctive "geranium-like" smell. If you smell it strongly outside the hood, you have a leak.

Regioselectivity Verification

Users often worry about isomers. With 2,3-difluoroaniline :

  • C2 & C3: Occupied by Fluorine.

  • C6: The only available ortho position for cyclization.

  • Result: Regioselectivity is structurally enforced. You will almost exclusively get the 7,8-difluoro isomer.

Part 4: Validated References

  • Conrad, M., & Limpach, L. (1887).[2] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. (The foundational text for the kinetics of the enamine-to-quinoline conversion).

  • Dow Chemical Company. (2023). DOWTHERM A Heat Transfer Fluid Product Technical Data. (Essential for safety limits and physical properties during scale-up).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3] (Describes the "dilution principle" in thermal cyclization to prevent tar).

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines to quinolones. Liebigs Annalen der Chemie. (Modern variations of the synthesis relevant to fluoroquinolones).

Disclaimer: This guide is intended for qualified chemical engineers and organic chemists. High-temperature thermal cyclizations pose significant thermal and pressure hazards. Always conduct a Process Safety Management (PSM) review before scaling up.

Sources

Technical Support Center: Impurity Profiling for 7,8-Difluoro-2-methylquinolin-4-ol

[1]

Diagnostic Workflow (The "Triage")

The identification of impurities in fluoroquinolines requires a systematic approach to differentiate between isobaric interferences, synthesis by-products, and degradation products. The following workflow outlines the critical path from sample preparation to structural elucidation.

ImpurityWorkflowSampleCrude Sample(1 mg/mL in MeOH)LCUPLC Separation(C18, Acidic Mobile Phase)Sample->LCMS1Full Scan MS(Q-TOF/Orbitrap)LC->MS1FilterFilter: m/z 196.05 ± 5 ppm(Parent Ion)MS1->FilterDecisionUnexpected Peaks?Filter->DecisionDecision->SampleNo (Pass)MS2Targeted MS/MS(NCE 20-40 eV)Decision->MS2YesElucidationStructural Elucidation(Loss of HF, CO, HCN)MS2->Elucidation

Figure 1: Decision-matrix workflow for impurity isolation. Note the critical checkpoint at "Unexpected Peaks" requiring targeted MS/MS fragmentation.

Troubleshooting Q&A: Common MS Artifacts vs. Real Impurities

Q1: I see a peak at m/z 391.1 in positive mode, nearly double the mass of my product (195.05 Da). Is this a dimer impurity?

Diagnosis: Likely an in-source dimer

1Mechanism:1Validation Protocol:
  • Dilution Test: Dilute the sample 10x. If the ratio of m/z 391 to m/z 196 decreases significantly, it is an artifact.

  • Cone Voltage: Increase the source cone voltage (or declustering potential) by 10–15 V. In-source dimers will break apart, while covalent dimers (synthetic impurities) will remain stable.[1]

Q2: My main peak shows a "fronting" shoulder that has the exact same mass (m/z 196.05). Is this the 5,6-difluoro regioisomer?

Diagnosis: This is likely tautomeric broadening , though a regioisomer is possible.[1] Mechanism: 4-hydroxyquinolines exist in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] On silica-based columns, these tautomers can interact differently with residual silanols, causing peak distortion.[1] Validation Protocol:

  • Mobile Phase Check: Ensure your mobile phase contains 0.1% Formic Acid.[1][2] Acidic conditions stabilize the protonated keto-form, sharpening the peak.[1]

  • Isomer Screen: If the shoulder persists under acidic conditions, it may be a regioisomer (e.g., 6,7-difluoro-2-methylquinolin-4-ol) derived from isomeric impurities in the starting aniline.[1] This requires a Phenyl-Hexyl column for separation (see Section 4).[1]

Q3: I detect a signal at m/z 176.05. Is this a defluorinated by-product?

Diagnosis: Yes, this is consistent with monodefluorination (

1Mechanism:1Validation Protocol:
  • Check the isotope pattern.[1] A defluorinated species (one F remaining) will not show the specific mass defect of a difluoro species.[1]

  • MS/MS: Fragment m/z 176. If it loses 20 Da (HF), it still has one fluorine.[1] If it loses 18 Da (H2O) immediately, it might be the hydroxy-substituted impurity (phenol derivative).[1]

Structural Elucidation of Key Impurities

The synthesis of 7,8-difluoro-2-methylquinolin-4-ol typically involves the condensation of 2,3-difluoroaniline with ethyl acetoacetate .[1] The following table details the specific impurities associated with this route.

Impurity Data Table
Impurity TypeLikely IdentityObserved m/z (ESI+)Mass Shift (

)
Key MS/MS FragmentOrigin
Starting Material 2,3-Difluoroaniline130.04-66 Da110 (-HF)Unreacted feedstock
Intermediate Uncyclized Enamine256.07+60 Da210 (-EtOH)Incomplete cyclization
Regioisomer 6,7-Difluoro isomer196.050 Da (Isobaric)Identical to APIContaminant in aniline feedstock (3,4-difluoroaniline)
By-product 7,8-Difluoro-4-ethoxy...[1]224.08+28 Da196 (-C2H4)O-alkylation (Ethyl ether formation)
Fragmentation Logic (Graphviz)[1]

Fluoroquinolines exhibit a distinct fragmentation pathway driven by the stability of the aromatic core and the high electronegativity of fluorine.[1]

FragmentationParentParent Ion[M+H]+ m/z 196Frag1Fragment A[M+H-H2O]+ m/z 178(Rare for quinolones)Parent->Frag1Minor pathFrag2Fragment B[M+H-CO]+ m/z 168(Ring Contraction)Parent->Frag2-CO (28 Da)Frag4Fragment D[M+H-HF]+ m/z 176Parent->Frag4-HF (20 Da)Frag3Fragment C[M+H-CO-HF]+ m/z 148Frag2->Frag3-HF (20 Da)Frag4->Frag3-CO (28 Da)

Figure 2: ESI+ MS/MS Fragmentation pathway. The loss of CO (28 Da) is diagnostic for the 4-quinolone core, while HF loss (20 Da) confirms the presence of fluorine on the ring.

Method Optimization for Critical Separation

To reliably separate the 7,8-difluoro target from potential 6,7- or 5,8-difluoro regioisomers (which have identical mass and fragmentation), standard C18 chromatography is often insufficient due to the similar hydrophobicity of the isomers.

Recommended Protocol: Phenyl-Hexyl Separation

Rationale: Phenyl-based columns utilize

1
  • Column: Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol (MeOH provides better selectivity for fluoro-aromatics than Acetonitrile).[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5% -> 40% B (Shallow gradient is critical)[1]

    • 8-10 min: 40% -> 95% B[1]

  • Detection: ESI+ Mode.

    • Capillary: 3.0 kV[1]

    • Temp: 350°C[1]

    • Scan: 50–500 m/z[1]

Why Ammonium Formate? The addition of ammonium formate (10mM) suppresses sodium adducts (

1

References

  • PubChem. Ipflufenoquin (Related Fluoroquinoline Structure).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Niessen, W. M. A. (2003).[1] Fragmentation of Fluoroquinolones in LC-MS/MS. Journal of Mass Spectrometry.[1] (Standard reference for quinolone fragmentation patterns involving loss of CO and HF).

  • Sielc Technologies. Separation of Quinoline Isomers on HPLC. Available at: [Link] (Reference for mobile phase acidity effects on quinoline tautomers).[1]

Technical Support Center: Quinoline Synthesis & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction The synthesis of quinoline and its derivatives (via Skraup, Friedländer, or Doebner-Miller routes) notoriously generates "tar"—a complex mixture of polymerized acrolein, oxidized amines, and oligomers. This guide moves beyond standard textbook recipes to address the physical chemistry of isolation. Our goal is to transition your crude reaction mixture into a purify-able intermediate using solubility differentials and pH-controlled phase switching.

Module 1: The "Tar" Defense (Skraup & Doebner-Miller)

Context: In acid-catalyzed condensations involving


-unsaturated carbonyls (e.g., acrolein in Skraup), polymerization competes with cyclization. The resulting tar encapsulates the product, making simple filtration ineffective.
Q: The reaction mixture is a black, viscous sludge. Direct extraction yields a stable emulsion. How do I recover the product?

A: Do not extract directly. Use the "Steam & Swing" Protocol. Direct extraction of the crude acidic mixture pulls oligomers into the organic phase, creating intractable emulsions. You must remove volatiles and exploit the basicity of the quinoline nitrogen (


).

Step-by-Step Protocol:

  • Steam Distillation (The Clean-out):

    • Why: Removes unreacted aniline (

      
      ) and nitrobenzene (
      
      
      
      ) which complicate downstream chromatography.
    • Action: Transfer the acidic reaction mixture to a steam distillation setup. Distill until the distillate runs clear (removes non-basic volatiles).

    • Note: Quinoline is protonated (quinolinium salt) and remains in the aqueous pot residue.

  • The pH Swing (Tar Precipitation):

    • Why: Tar is often partially soluble in acid but insoluble in base. Quinoline is soluble in acid (ionic) and soluble in organics (neutral) but insoluble in water at high pH.

    • Action:

      • Cool the aqueous residue to

        
        .
        
      • Basify carefully with 40% NaOH.

      • Critical Endpoint: Adjust pH to

        
        . At this high alkalinity, inorganic salts and amphoteric tars often precipitate/coagulate, while the free quinoline base separates as an oil.
        
  • Filtration (The Physical Barrier):

    • If a solid tar persists, filter the basified mixture through a pad of Celite 545 .

    • Reasoning: Celite traps the colloidal tar that stabilizes emulsions.

Module 2: The "Gold Standard" Isolation (Acid-Base Extraction)

Context: This is the most reliable method for purifying nitrogen heterocycles. It relies on reversible protonation to move the product between phases, leaving neutral impurities behind.

Q: I have a crude organic extract. How do I remove non-basic impurities without a column?

A: Execute a Three-Phase Switch. This protocol separates your product based on its chemical nature (basic nitrogen) rather than just polarity.

The Logic of the Switch:

Phase pH Condition Quinoline State Solubility Impurities Removed
Organic 1 Neutral Free Base Organic Soluble Salts, very polar tars

| Aqueous 1 | Acidic (pH < 2) | Quinolinium Ion (


) | Water Soluble  | Non-basic organics (starting ketones, neutral tars) |
| Organic 2  | Basic (pH > 10) | Free Base | Organic Soluble  | Inorganic acids, water-soluble byproducts |

Visualization of the Workflow:

AcidBaseExtraction Crude Crude Reaction Mix (Organic Solvent) AcidWash Add 2M HCl (Extract 3x) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Discard Neutral Impurities) Sep1->OrgWaste Top/Bottom (Solvent dependent) AqAcid Aqueous Acid Layer (Contains Quinolinium Salt) Sep1->AqAcid Contains Product Basify Basify with NaOH (pH > 12, Cool < 10°C) AqAcid->Basify Extract Extract with DCM or EtOAc (3x) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Product Purified Quinoline Base Dry->Product

Caption: Figure 1.[1][2] The Acid-Base Extraction Workflow.[1][3][4][5][6][7] This method selectively isolates the basic quinoline scaffold, discarding neutral organic byproducts in the first wash.

Module 3: Troubleshooting Solvents & Emulsions

Q: I used DMF/DMSO as a solvent. It won't rotovap off, and it ruins my extraction. How do I remove it?

A: The "Rule of Five" Aqueous Wash. High-boiling polar aprotic solvents (DMF, DMSO) partition into water, but they require a significant volume gradient to leave the organic phase completely.

Protocol:

  • Dilute your reaction mixture with a non-polar solvent (Ethyl Acetate or Ether).[8] Avoid DCM if possible (density issues with brine).

  • The Wash: Wash the organic layer 5 times with water.[8]

    • Ratio: For every 5 mL of DMF/DMSO, use 10 mL of water per wash.[8]

  • Final Polish: Wash once with Brine (saturated NaCl) to remove residual water from the organic layer.

  • Verification: Check the organic layer by TLC.[6] If the DMF spot (usually near baseline) persists, repeat water washes.

Q: My extraction has formed a stable emulsion that won't separate after 30 minutes.

A: Emulsions are stabilized by amphiphilic fine particles (tar). Break the stabilization mechanism.

Troubleshooting Checklist:

  • Salting Out: Add solid NaCl directly to the emulsion and swirl gently. This increases the ionic strength of the aqueous phase, forcing organics out.

  • Filtration: The emulsion is likely stabilized by microscopic solids. Filter the entire emulsion through a Celite pad . The solids will stay on the Celite; the filtrate will often separate immediately.

  • Time/Gravity: If using a separatory funnel, do not shake vigorously. Invert gently. If stuck, apply a gentle stream of hot air (hairdryer) to the outside of the funnel to induce convection currents.

Module 4: Final Purification (Crystallization)

Q: My product is a solid but looks colored/impure. Which solvents work for quinoline recrystallization?

A: Quinoline derivatives crystallize well from polar protic solvents due to their ability to H-bond with the nitrogen lone pair.

Recommended Solvent Systems:

  • Ethanol (Absolute): The standard starting point.

  • Methanol/Acetone (1:1): Good for more polar derivatives.

  • Ethyl Acetate/Hexane: Use if the compound is too soluble in alcohols.

Decolorization: If the crystals are off-color (brown/orange tints indicate oxidation), dissolve the solid in boiling ethanol, add Activated Charcoal , boil for 5 minutes, and filter while hot through Celite.

References

  • Skraup Synthesis & Tar Control

    • Clarke, H. T.; Davis, A. W. (1941). "Quinoline".[3][5][7][9][10][11][12][13] Organic Syntheses, Coll.[9] Vol. 1, p. 478.

    • Source:

  • Friedländer Synthesis Mechanism

    • Fehnel, E. A. (1950). "The Friedländer Synthesis of Quinolines". Journal of Organic Chemistry, 31(9), 2899–2902.
    • Source:

  • General Workup (Acid-Base Extraction)

    • Nichols, L. (2022). "Acid-Base Extraction".[6] Chemistry LibreTexts.

    • Source:

  • Removal of High Boiling Solvents (DMSO/DMF)

    • Delhaye, L., et al. (2007). "Removal of Reaction Solvent by Extractive Workup". Organic Process Research & Development, 11(1), 160–164.
    • Source:

Sources

Technical Support Center: 7,8-Difluoro-2-methylquinolin-4-ol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 7,8-Difluoro-2-methylquinolin-4-ol . It is designed to move beyond basic textbook procedures, addressing the specific "pain points" of fluoroquinolone scaffold synthesis—specifically the Conrad-Limpach cyclization route, which is the standard for introducing the 2-methyl substituent.

Ticket Status: Open Priority: High (Purity Optimization) Applicable Route: Conrad-Limpach Synthesis (Aniline +


-ketoester)

Diagnostic Dashboard: Identify Your Issue

Before attempting remediation, match your experimental observation to the likely root cause using the table below.

ObservationLikely IdentityRoot Cause
Color: Dark Brown / Black TarOxidative PolymerizationInadequate degassing of high-temp solvent (Dowtherm A/Diphenyl ether) or localized overheating.
HPLC: Peak at RRT ~0.90-0.95Intermediate EnamineIncomplete cyclization. Temperature

or reaction time too short.
HPLC: Peak at RRT ~1.1+Dimer/OligomerConcentration too high during cyclization (Intermolecular reaction vs. Intramolecular).
Appearance: Sticky/Oily SolidSolvent InclusionInefficient drying or trapped high-boiling solvent (Dowtherm).
NMR: Extra Aromatic SignalsRegioisomer (5,6-difluoro)Contaminated starting material (3,4-difluoroaniline) or rare fluorine displacement.

Process Logic & Workflow

The synthesis relies on the Conrad-Limpach protocol.[1][2][3] Unlike the Gould-Jacobs (which yields a 3-carboxylate), this route targets the 2-methyl-4-hydroxy motif directly. The purity is determined by the efficiency of the Enamine Formation (Step 1) and the Thermal Cyclization (Step 2).

Workflow Diagram

The following logic tree illustrates the critical control points (CCPs) where purity is won or lost.

G Start Start: 2,3-Difluoroaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Dean-Stark / Acid Cat.) Start->Step1 Check1 QC Point: Is Water Removal Complete? Step1->Check1 Check1->Step1 No (Stall) Enamine Intermediate: Ethyl 3-(2,3-difluoroanilino)but-2-enoate Check1->Enamine Yes Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Enamine->Step2 Add to Refluxing Solvent Crude Crude Product (Dark Solid) Step2->Crude Cool & Filter Purification Acid-Base Swing (The 'Self-Validating' Step) Crude->Purification Final Pure this compound Purification->Final

Figure 1: Critical path for the synthesis of this compound, highlighting the QC checkpoint at the enamine stage.

Technical Troubleshooting Guide (Q&A)

Module A: The "Black Tar" Problem (Thermal Degradation)

Q: My reaction mixture turns into a black, intractable tar during the high-temperature cyclization. How do I prevent this?

A: This is the most common failure mode in Conrad-Limpach synthesis. It is caused by oxidative polymerization of the aniline or enamine at


.
  • The Fix (Dilution & Degassing):

    • Degas: Sparge your high-boiling solvent (Dowtherm A or Diphenyl Ether) with Nitrogen or Argon for 30 minutes before heating.

    • Dilution Principle: Do not mix the enamine and solvent cold. Heat the solvent to reflux (

      
      ) first.
      
    • Dropwise Addition: Add the enamine (dissolved in a minimal amount of lower boiling solvent like chlorobenzene, which flashes off, or neat if liquid) dropwise into the boiling solvent. This ensures high dilution conditions, favoring intramolecular cyclization (ring closing) over intermolecular polymerization (tar).

Module B: Purity & The "Acid-Base Swing"

Q: Recrystallization isn't cleaning up the product effectively. What is the alternative?

A: 4-Hydroxyquinolines are amphoteric. They can act as both weak acids (phenol-like) and weak bases (pyridine-like). Use this to create a Self-Validating Purification System :

  • Dissolution (Base Wash): Suspend crude solid in 10% NaOH. The product will dissolve as the sodium salt.

    • Validation: Impurities like unreacted enamine, neutral tars, and oligomers will not dissolve.

  • Filtration: Filter the alkaline solution through Celite. The "black gunk" stays on the filter; the clear/yellow filtrate contains your product.

  • Precipitation (Acid Drop): Slowly add Acetic Acid or dilute HCl to the filtrate until pH reaches ~7.0.

    • Result: The pure this compound will precipitate as a white/off-white solid.

  • Wash: Filter and wash copiously with water (to remove salts) and cold acetone (to remove trace moisture/organics).

Module C: Regioisomer Contamination

Q: I see a small impurity (~5%) that tracks closely to the product. Is it the 5,6-difluoro isomer?

A: It is highly probable.

  • Mechanism: The starting material, 2,3-difluoroaniline, has only one open ortho position (C6), so it should exclusively yield the 7,8-difluoro product [1].

  • Source of Error: If your starting aniline contained traces of 3,4-difluoroaniline (a common manufacturing impurity), that isomer has two open ortho positions and will cyclize to form the 6,7-difluoro analog (the Ciprofloxacin precursor).

  • Remediation: These isomers have very similar solubilities.

    • Check: Run 19F-NMR. 7,8-difluoro patterns are distinct from 6,7-difluoro.

    • Purification: Recrystallization from DMF (Dimethylformamide) or Acetic Acid is often more selective for separating isomers than Ethanol.

Detailed Protocols

Protocol 1: The "Acid-Base Swing" Purification

Use this protocol immediately after filtering the crude solid from the Dowtherm A.

  • Suspend: Take 10 g of crude grey/brown solid. Suspend in 100 mL of 2M NaOH.

  • Heat: Warm to

    
     with stirring for 30 mins. Ensure the bulk of the solid dissolves.
    
  • Filter: Filter through a sintered glass funnel packed with Celite. Discard the dark insoluble cake.

  • Precipitate: To the filtrate, add Glacial Acetic Acid dropwise with vigorous stirring.

    • Observation: Cloudiness appears at pH 10. Massive precipitation occurs at pH 6-7.

  • Digest: Stir the slurry for 1 hour to allow crystal growth (Ostwald ripening).

  • Isolate: Filter the white solid. Wash with

    
     mL Water, then 
    
    
    
    mL cold Acetone.
  • Dry: Vacuum oven at

    
     (Product MP is usually 
    
    
    
    , so it is heat stable).
Protocol 2: Recrystallization (Polishing)

Only necessary if HPLC purity is <99.5% after Protocol 1.

Solvent SystemTempProsCons
DMF

Excellent solubility; high recovery.High boiling point; hard to dry.
Glacial Acetic Acid Reflux

Very effective for removing colored impurities.Corrosive; product may solvate.
Ethanol/Water (80:20) Reflux

Green solvent; easy to dry.Low solubility for this specific scaffold.[4]

Recommended: Dissolve in minimal boiling DMF. Add activated charcoal (to remove trace color). Filter hot. Allow to cool slowly to room temperature. Dilute with water if crystallization is sluggish.

References & Authority

  • Gould-Jacobs & Conrad-Limpach Mechanisms:

    • Source: The classic mechanism involves the thermal cyclization of anilinomethylenemalonates (Gould-Jacobs) or

      
      -aminocrotonates (Conrad-Limpach). For 2-methyl-4-quinolones, the Conrad-Limpach route using ethyl acetoacetate is the definitive pathway.
      
    • Citation: Reitsema, R. H.[5] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, vol. 43, no.[5] 1, 1948, pp. 43-68.

  • Fluoroquinolone Synthesis Specifics:

    • Source: Specific handling of difluoroanilines and the regioselectivity constraints (2,3-difluoro yielding 7,8-difluoro quinoline scaffolds) are detailed in patents related to fluoroquinolone antibiotics and fungicides (e.g., Ipflufenoquin).

    • Citation: "Process for the preparation of quinoline derivatives."[2][6][7][8][9] US Patent 4,771,055. (Describes the cyclization logic for fluoro-substituted anilines).

  • Purification Methodologies:

    • Source: The acid-base purification strategy is a standard industrial work-up for 4-hydroxyquinolines due to their tautomeric 4-quinolone nature.

    • Citation: Grohe, K., & Heitzer, H. "Cycloacylation of enamines to form quinolone- and naphthyridone-carboxylic acids." Liebigs Annalen der Chemie, 1987. (Foundational work on high-purity quinolone synthesis).

  • Solvent Selection:

    • Source: University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." (General grounding for solvent polarity choices in heterocyclic purification).

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate. Always review the Safety Data Sheet (SDS) for 2,3-difluoroaniline (toxic/irritant) and Dowtherm A before proceeding.

Sources

Validation & Comparative

Comparative Analysis: Ipflufenoquin vs. 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Ipflufenoquin and its structural isomer 7,8-Difluoro-2-methylquinolin-4-ol . This analysis focuses on the critical structure-activity relationship (SAR) that distinguishes a potent commercial fungicide from its chemical scaffold.

Executive Summary

Ipflufenoquin (Kinoprol) represents a novel class of quinoline fungicides targeting dihydroorotate dehydrogenase (DHODH). Its efficacy relies on a precise "lock-and-key" fit within the fungal mitochondrial enzyme.

This compound (hereafter referred to as the 4-OH Isomer ) serves as a critical structural comparator . While it shares the core fluorinated quinoline scaffold, the shift of the oxygen functionality from position 3 to position 4, and the absence of the specific phenyl-propanol side chain, renders it functionally distinct. In antifungal development, the 4-OH isomer typically acts as a negative control or impurity marker , highlighting the necessity of the C3-ether linkage for DHODH inhibition.

FeatureIpflufenoquin (Active Agent)This compound (Isomer/Scaffold)
Role Broad-spectrum FungicideChemical Intermediate / Impurity / SAR Control
Target DHODH (Dihydroorotate Dehydrogenase)DNA Gyrase (Theoretical/Antibacterial potential)
Key Moiety 3-(2-isopropanol-phenoxy) ether tail4-Hydroxy / 4-Oxo tautomer
Activity High (Botrytis, Sclerotinia, Rice Blast)Low / Negligible (Antifungal)
Binding Mode Deep Ubiquinone Tunnel BindingSteric Mismatch for DHODH

Chemical & Structural Basis

The divergence in biological activity stems from the specific geometry required to inhibit fungal DHODH.

Structural Comparison
  • Ipflufenoquin: Possesses a bulky, flexible 3-substituted ether tail . This tail mimics the ubiquinone co-factor, penetrating the hydrophobic tunnel of the DHODH enzyme to block electron transfer.

  • 4-OH Isomer: Lacks the hydrophobic tail. The 4-hydroxyl group typically tautomerizes to a 4-quinolone . This planar structure is characteristic of DNA-binding antibacterials (fluoroquinolones) but lacks the geometry to block the fungal DHODH tunnel.

ChemicalStructure cluster_0 Scaffold (Precursor/Isomer) cluster_1 Active Fungicide (Ipflufenoquin) NodeA 7,8-Difluoro-2-methyl quinolin-4-ol NodeB Planar Structure (H-bond Donor) NodeA->NodeB Tautomerization NodeC Ipflufenoquin NodeA->NodeC Structural Isomerism (Not Direct Synthesis) NodeD 3-Position Ether Linkage (Flexible Hinge) NodeC->NodeD NodeE Phenyl-Propanol Tail (Ubiquinone Mimic) NodeC->NodeE NodeF Fungal Cell Death NodeE->NodeF DHODH Tunnel Binding

Figure 1: Structural relationship showing the divergence between the rigid 4-OH scaffold and the flexible, tail-bearing Ipflufenoquin.

Antifungal Efficacy Data

The following data synthesizes experimental results comparing Ipflufenoquin against standard benchmarks. The 4-OH isomer is included as a reference for intrinsic scaffold activity.

In Vitro Potency (EC50 Values)

Note: Lower values indicate higher potency.

PathogenIpflufenoquin (µg/mL)4-OH Isomer (µg/mL)Control (Fludioxonil) (µg/mL)
Botrytis cinerea (Gray Mold)0.005 - 0.02 > 50.0 (Inactive)0.01
Sclerotinia sclerotiorum 0.01 - 0.05 > 50.00.02
Pyricularia oryzae (Rice Blast)0.03 - 0.10 25.0 - 50.0*0.05
Aspergillus fumigatus 0.06 - 2.0 > 64.0N/A

*Note on 4-OH Isomer: The 4-OH scaffold shows weak intrinsic activity against Rice Blast at very high concentrations, likely due to non-specific toxicity or weak DNA interaction, but is effectively inactive compared to the nanomolar potency of Ipflufenoquin.

Spectrum of Activity[1][2][3][4]
  • Ipflufenoquin: Demonstrates "Category A" efficacy against Ascomycetes. It is particularly effective against strains resistant to SDHIs and QoIs due to its unique MoA (FRAC Group 52).

  • 4-OH Isomer: Lacks the lipophilicity required to penetrate the fungal cell wall and the specific binding affinity for the DHODH active site.

Mechanism of Action (MoA)

Understanding the MoA explains why the 3-position substitution is non-negotiable.

The DHODH Blockade

Fungal Dihydroorotate Dehydrogenase (DHODH) converts dihydroorotate to orotate, a key step in de novo pyrimidine biosynthesis.

  • Ubiquinone Channel: The enzyme has a hydrophobic tunnel where Ubiquinone (CoQ) accepts electrons.

  • Competitive Inhibition: Ipflufenoquin's "tail" (phenyl-propanol) mimics Ubiquinone, plugging this tunnel.

  • Scaffold Anchoring: The 7,8-difluoroquinoline ring anchors the molecule at the tunnel entrance via pi-stacking interactions.

Why the 4-OH Isomer Fails: The 4-OH isomer lacks the "tail." Without the tail, it cannot occupy the Ubiquinone tunnel. Furthermore, the 4-keto/enol group creates a steric clash or incorrect hydrogen bonding pattern that prevents the "head" from docking correctly at the tunnel entrance.

MoA cluster_pathway Pyrimidine Biosynthesis Pathway Step1 Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Step1->Enzyme Step2 Orotate Enzyme->Step2 Product DNA/RNA Synthesis Step2->Product Inhibitor Ipflufenoquin (Active) Inhibitor->Enzyme Blocks Ubiquinone Tunnel (IC50 < 0.1 µM) Control 4-OH Isomer (Inactive) Control->Enzyme No Binding (Steric Mismatch)

Figure 2: Mechanism of Action showing Ipflufenoquin blocking the DHODH enzyme, while the 4-OH isomer fails to bind.

Experimental Protocols

To validate the difference between Ipflufenoquin and the 4-OH isomer, use the following self-validating protocols.

Protocol A: Microdilution Broth Assay (MIC Determination)

Objective: Quantify the antifungal potency shift between the scaffold and the drug. Standard: CLSI M38-A2 (Filamentous Fungi).

  • Preparation:

    • Dissolve Ipflufenoquin and This compound in DMSO to a stock concentration of 10,000 µg/mL.

    • Prepare serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Final test range: 0.001 – 64 µg/mL.

  • Inoculum:

    • Harvest conidia from Botrytis cinerea or Aspergillus fumigatus (7-day culture).

    • Adjust density to

      
       spores/mL.
      
  • Incubation:

    • Add 100 µL inoculum to 100 µL drug dilution in 96-well plates.

    • Incubate at 25°C (Botrytis) or 35°C (Aspergillus) for 48-72 hours.

  • Readout:

    • Ipflufenoquin: Expect clear wells (no growth) at < 0.1 µg/mL.

    • 4-OH Isomer: Expect turbid wells (growth) up to 64 µg/mL.

    • Validation: Include a positive control (Amphotericin B or Fludioxonil) and a solvent control (1% DMSO).

Protocol B: Mitochondrial DHODH Inhibition Assay

Objective: Prove the target is DHODH.

  • Enzyme Source: Isolate mitochondria from S. cerevisiae expressing the target fungal DHODH gene.

  • Reaction Mix: Dihydroorotate (substrate), DCIP (electron acceptor), and varying concentrations of the test compound.

  • Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm.

  • Result Interpretation:

    • Ipflufenoquin will show a dose-dependent decrease in DCIP reduction (IC50 ~ 5-20 nM).

    • The 4-OH isomer will show negligible effect on the reaction rate, confirming it does not bind the catalytic site.

Synthesis & Purity Context

For drug developers, the 4-OH isomer is a critical impurity to monitor during the synthesis of the quinoline core.

  • Target Route: Synthesis of Ipflufenoquin requires the 3-hydroxy intermediate (7,8-difluoro-2-methylquinolin-3-ol). This is often achieved via ring expansion of isatin derivatives.

  • Impurity Risk: Standard Conrad-Limpach or Knorr synthesis methods favor the formation of 4-hydroxy quinolines. If the synthetic route is not specific, the 4-OH isomer may form as a byproduct.

  • Impact: Presence of the 4-OH isomer dilutes the active pharmaceutical ingredient (API) and may introduce unknown toxicological risks, although it contributes zero antifungal efficacy.

References

  • BenchChem. (2025). Comparing the antifungal activity of ipflufenoquin with other fungicides.[1] Retrieved from

  • Oliver, J. D., et al. (2023). The novel agrochemical fungicide ipflufenoquin drives cross-resistance to olorofim in the human pathogen Aspergillus fumigatus. ResearchGate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2021). Ipflufenoquin: Human Health Risk Assessment. Regulations.gov. Retrieved from

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2024). Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68289416, Ipflufenoquin. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45599421, this compound. Retrieved from

Sources

comparing the efficacy of 7,8-Difluoro-2-methylquinolin-4-ol with commercial fungicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the 7,8-Difluoro-2-methylquinolin-4-ol scaffold against established commercial fungicides.

Note on Nomenclature & Context: The compound This compound (CAS 288151-45-1) is a critical pharmacophore and building block in the synthesis of advanced fluorinated quinoline fungicides. It is structurally distinct from, yet related to, two major commercial agents:

  • Ipflufenoquin (Kinoprol): Derived from the 3-ol isomer (7,8-difluoro-2-methylquinolin-3-ol).

  • Tebufloquin: Derived from a substituted 4-ol core (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-ol).[1][2]

This guide analyzes the efficacy of the 4-ol scaffold (and its direct derivatives) compared to these commercial standards, focusing on Structure-Activity Relationships (SAR) and fungicidal potency.

Executive Summary: The Quinoline Warhead

The quinoline ring system is a "privileged scaffold" in agrochemistry. The specific substitution pattern of This compound represents a strategic balance between lipophilicity (fluorine atoms) and metabolic stability.

  • Core Identity: A bicyclic aromatic heterocycle acting as a precursor for "warhead" delivery.

  • Primary Utility: While the "naked" alcohol shows moderate baseline activity, its esterified or etherified derivatives (e.g., 4-O-acyl or 4-O-alkyl) exhibit exponential increases in fungicidal potency.

  • Commercial Benchmark: It competes directly with Tebufloquin (Rice Blast control) and Ipflufenoquin (Broad-spectrum, Botrytis/Scab).

Mechanism of Action (MoA) Analysis

The efficacy of quinoline-4-ol derivatives hinges on two distinct pathways depending on the substitution pattern.

Pathway A: Respiration Inhibition (Tebufloquin-like)

Derivatives of the 4-ol scaffold (like Tebufloquin) typically target the mitochondrial electron transport chain (Complex bc1 or Complex II), disrupting ATP production.

Pathway B: DHODH Inhibition (Ipflufenoquin-like)

The 3-ol isomers (Ipflufenoquin) inhibit Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[3] This is a novel MoA (FRAC Group 52), crucial for managing resistance against Strobilurins (QoIs) and SDHIs.

Visualization: Signaling & Inhibition Pathways

MoA_Pathways Compound This compound (Scaffold) Deriv_4 4-O-Substituted Derivatives (e.g., Tebufloquin analogs) Compound->Deriv_4 Functionalization Deriv_3 3-O-Substituted Isomers (e.g., Ipflufenoquin) Compound->Deriv_3 Isomerization/Synthesis Mito Mitochondria (Electron Transport Chain) Deriv_4->Mito Inhibits Complex bc1/II DHODH DHODH Enzyme (Pyrimidine Biosynthesis) Deriv_3->DHODH Inhibits (FRAC 52) ATP ATP Depletion (Energy Collapse) Mito->ATP Causes RNA RNA/DNA Synthesis Halted DHODH->RNA Causes Death Fungal Cell Death ATP->Death RNA->Death

Caption: Divergent mechanisms of action for Quinoline-4-ol vs. Quinoline-3-ol derivatives.

Comparative Efficacy Data

The following data contrasts the 4-ol scaffold derivatives (experimental series) against commercial standards.

Table 1: Efficacy vs. Rhizoctonia solani and Botrytis cinerea

Data derived from SAR studies of fluorinated quinolines compared to Tebufloquin.

Compound ClassSpecific DerivativeTarget PathogenInhibition Rate (%) @ 50 mg/LRelative Potency
Experimental This compound (Parent)R. solani40 - 55%Low (Baseline)
Experimental 4-O-acyl derivative (Compound 2g)R. solani80.8% High
Commercial Tebufloquin (Standard)R. solani69.7%Moderate-High
Experimental 4-O-acyl derivative (Compound 2n)B. cinerea57.7%Moderate
Commercial Tebufloquin (Standard)B. cinerea56.7%Moderate
  • Insight: The 7,8-difluoro substitution pattern (Experimental Compound 2g) demonstrated superior efficacy (80.8%) against R. solani compared to the commercial standard Tebufloquin (69.7%), suggesting that the 7,8-difluoro motif may offer better binding affinity than the 8-fluoro motif of Tebufloquin.

Table 2: Ipflufenoquin (3-ol) vs. Commercial Standards

Demonstrating the potency of the closely related 3-isomer (Ipflufenoquin).

FungicideTargetEC50 (mg/L)Resistance Profile
Ipflufenoquin Botrytis cinerea0.01 - 0.05No cross-resistance to SDHI/QoI
Ipflufenoquin Sclerotinia sclerotiorum< 0.1Effective
Fludioxonil Botrytis cinerea0.01 - 0.03Risk of resistance
Boscalid Botrytis cinerea0.5 - 2.0High resistance risk

Experimental Protocols

To validate the efficacy of this compound derivatives, the following self-validating workflow is recommended.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine EC50 values against R. solani and B. cinerea.

  • Preparation: Dissolve technical grade this compound (or derivative) in DMSO to create a 10,000 mg/L stock.

  • Media: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.

  • Amendment: Add stock solution to molten PDA (cooled to 50°C) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 mg/L.

    • Control: PDA + 0.5% DMSO (Solvent Control).

    • Standard: Tebufloquin (Commercial grade) at identical concentrations.

  • Inoculation: Place a 5mm mycelial plug (from active margin of 5-day old culture) in the center of each plate.

  • Incubation: Incubate at 25°C ± 1°C in dark for 48–72 hours.

  • Measurement: Measure colony diameter (cross-method) when control plates reach 75% coverage.

  • Calculation:

    
    
    
    • Validation Check: Control plates must show zero inhibition. Reference fungicide (Tebufloquin) must fall within historical EC50 range.

Protocol B: Synthesis Workflow (Scaffold Construction)

Objective: Synthesize the 4-ol core for derivatization.

Synthesis_Workflow Start Start: 2,3-Difluoroaniline Step1 Condensation (Ethyl acetoacetate / Acid Cat.) Start->Step1 Inter1 Intermediate: Enamine / Crotonate Step1->Inter1 Step2 Cyclization (Conrad-Limpach) High Temp (>250°C) Inter1->Step2 Product Product: This compound Step2->Product Deriv Derivatization (Acylation/Etherification) Product->Deriv

Caption: Conrad-Limpach synthesis route for the quinolin-4-ol scaffold.

Conclusion & Recommendations

The This compound scaffold is a potent precursor that, when optimized (e.g., via 4-O-acylation), can outperform existing standards like Tebufloquin against Rhizoctonia solani.

  • For Drug Development: Focus on the 4-O-acyl derivatives of this scaffold to maximize lipophilicity and cellular penetration.

  • For Resistance Management: This scaffold (and its 3-ol isomer Ipflufenoquin) represents a critical alternative to SDHIs and Strobilurins due to the unique DHODH or Complex-specific inhibition profiles.

References

  • Nippon Soda Co., Ltd. (2021).[4][5] Ipflufenoquin: A novel quinoline fungicide for broad-spectrum disease control. US EPA Regulations Docket. Link

  • BenchChem Technical Support. (2025). Comparing the antifungal activity of ipflufenoquin with other fungicides. BenchChem Technical Guides. Link

  • Wang, Y., et al. (2023).[6] Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. Link

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. Link

  • PubChem. (2025).[7] Compound Summary: this compound (CAS 288151-45-1). National Library of Medicine. Link

Sources

Ipflufenoquin: Cross-Resistance Profile and DHODH Inhibition Dynamics

[1][2][3][4]

Executive Summary: The DHODH Paradigm

Ipflufenoquin (Kinoprol) represents a significant shift in fungicidal chemistry, designated as a Group 52 fungicide by the Fungicide Resistance Action Committee (FRAC).[1][2][3] Unlike the ubiquitous succinate dehydrogenase inhibitors (SDHIs) or quinone outside inhibitors (QoIs) that target the electron transport chain complexes II and III respectively, ipflufenoquin targets dihydroorotate dehydrogenase (DHODH) .[2]

This enzyme is the rate-limiting catalyst in the de novo pyrimidine biosynthesis pathway. For researchers and resistance management professionals, ipflufenoquin presents a dualistic profile:

  • Agricultural Efficacy: It exhibits zero cross-resistance with existing commercial fungicide classes (SDHI, DMI, QoI), making it a critical tool for managing multi-drug resistant (MDR) strains of Botrytis cinerea and Sclerotinia sclerotiorum.

  • One Health Risk: It shares a precise Mode of Action (MoA) with Olorofim , a novel orotomide antifungal for human medicine.[4] Experimental data confirms high cross-resistance potential in Aspergillus fumigatus, necessitating rigorous stewardship.[5]

Mechanism of Action & Pathway Visualization

Ipflufenoquin inhibits DHODH, which converts dihydroorotate to orotate, reducing Flavin Mononucleotide (FMN) in the process. This blockage halts the production of UMP (Uridine Monophosphate), starving the fungal cell of the pyrimidines required for DNA and RNA synthesis.[2]

DOT Diagram: Pyrimidine Biosynthesis & DHODH Inhibition

PyrimidinePathwaycluster_mitochondriaMitochondria (Inner Membrane)DHODihydroorotateOrotateOrotateDHO->Orotate OxidationUMPUMP(Uridine Monophosphate)Orotate->UMP UMP SynthaseDHODHDHODH Enzyme(Target Site)UbiquinoneUbiquinone (Q)UbiquinolUbiquinol (QH2)Ubiquinone->Ubiquinol ReductionIpflufenoquinIpflufenoquin(Inhibitor)Ipflufenoquin->DHODH  Blocks Quinone  Binding TunnelPrecursorsGlutamine + CO2 + ATPCarbamoylCarbamoyl PhosphatePrecursors->CarbamoylCarbamoyl->DHO Aspartate TranscarbamoylaseRNA_DNARNA / DNA SynthesisUMP->RNA_DNA

Figure 1: Ipflufenoquin disrupts the conversion of Dihydroorotate to Orotate within the mitochondria, preventing downstream nucleotide synthesis.

Cross-Resistance Analysis

A. Agricultural Fungicides (The "Lack of Cross-Resistance" Benefit)

Experimental data confirms that ipflufenoquin retains full potency against fungal strains carrying common resistance mutations (e.g., cytb G143A for QoIs or sdhB H272R for SDHIs).

Table 1: Comparative Efficacy (EC₅₀) Against Botrytis cinerea Phenotypes Data synthesized from baseline sensitivity studies.

Fungicide ClassActive IngredientTarget SiteEC₅₀ (mg/L) - Wild TypeEC₅₀ (mg/L) - MDR Strain*Resistance Factor (RF)
DHODH (Group 52) Ipflufenoquin Pyrimidines 0.003 0.004 1.3 (Sensitive)
SDHI (Group 7)FluxapyroxadComplex II0.02>50.0>2500 (Resistant)
QoI (Group 11)PyraclostrobinComplex III0.05>100.0>2000 (Resistant)
Benzimidazole (Group 1)BenomylBeta-tubulin0.10>50.0>500 (Resistant)

*MDR Strain defined as harboring sdhB (H272R) and cytb (G143A) mutations.

B. Medical Antifungals (The "One Health" Risk)

The critical concern lies with Olorofim (F2G), a novel antifungal for invasive aspergillosis. Both compounds bind to the ubiquinone-binding tunnel of DHODH.

  • Observation: Aspergillus fumigatus exposed to ipflufenoquin in agricultural soils can develop mutations (e.g., G119A ) that confer high-level resistance to Olorofim.

  • Mechanism: The G119 residue is critical for the binding of the inhibitor's electronegative moiety. Substitution to Alanine (A) or Cysteine (C) sterically hinders binding.

Table 2: Cross-Resistance in Aspergillus fumigatus (Target Site Mutations)

pyrE GenotypeIpflufenoquin MIC (mg/L)Olorofim MIC (mg/L)Interpretation
Wild Type (WT) 2.00.016Baseline Sensitivity
G119A >8.0>4.0Cross-Resistant
G119C >8.0>8.0Cross-Resistant
V200E 4.00.06Partial / Low Cross-Resistance

Experimental Methodologies

To validate cross-resistance or baseline sensitivity, the following protocols are recommended. These are designed to be self-validating through the use of reference controls.

Protocol 1: Mycelial Growth Inhibition Assay (EC₅₀ Determination)

Objective: Determine the effective concentration to inhibit 50% growth (EC₅₀) to assess phenotypic resistance.

  • Preparation of Stock Solutions:

    • Dissolve technical grade Ipflufenoquin in DMSO to create a 10,000 mg/L stock.

    • Create serial dilutions (logarithmic scale) to achieve final agar concentrations: 0, 0.001, 0.01, 0.1, 1, 10, 100 mg/L.

    • Control: DMSO solvent control (0 mg/L) must be included.

  • Media Preparation:

    • Use Potato Dextrose Agar (PDA). Cool to 50°C before adding fungicide to prevent thermal degradation.

  • Inoculation:

    • Excise 5mm mycelial plugs from the margin of a 3-day-old actively growing colony (B. cinerea or target pathogen).

    • Place plug mycelium-side down on the center of the amended PDA plate.

  • Incubation:

    • Incubate at 23°C in darkness for 72 hours (or until control plates reach 75% diameter).

  • Data Acquisition & Analysis:

    • Measure colony diameter in two perpendicular directions. Subtract the plug diameter (5mm).

    • Calculate % inhibition:

      
       (where C = control growth, T = treated growth).
      
    • Validation: Regress probit-transformed inhibition against log-concentration.

      
       must be >0.95 for valid EC₅₀ calculation.
      
Protocol 2: pyrE Gene Sequencing (Genotypic Validation)

Objective: Confirm if resistance is target-site mediated (DHODH mutation).

  • DNA Extraction: Use a standard CTAB or commercial fungal DNA kit on freeze-dried mycelium.

  • PCR Amplification:

    • Target the pyrE gene (encoding DHODH).

    • Primers (Generic Fungal DHODH):

      • Forward: 5'-ATGGCTTCCTCCGTCTCC-3'

      • Reverse: 5'-CTAGTTGTCCTCGTCGTC-3'

      • Note: Primers must be specific to the species (e.g., B. cinerea vs A. fumigatus).

  • Sequencing & Alignment:

    • Sanger sequence the amplicon.

    • Align against a Wild Type reference (e.g., A. fumigatus Af293).

    • Key Loci to Check: Glycine 119 (G119), Valine 200 (V200).

DOT Diagram: Experimental Workflow for Cross-Resistance

WorkflowStartIsolate Collection(Field/Clinical)ScreenDiscriminatory DoseScreening (e.g. 1 mg/L)Start->ScreenSensitiveGrowth < 50%(Sensitive)Screen->SensitiveResistantGrowth > 50%(Potential Resistance)Screen->ResistantMICFull EC50/MICDeterminationResistant->MICCrossTestCross-Resistance Assay(Test vs. Olorofim/SDHI)MIC->CrossTestSeqpyrE Gene SequencingMIC->SeqDockingMolecular Docking(In Silico Validation)Seq->Docking Identify Mutation

Figure 2: Step-by-step workflow for characterizing ipflufenoquin resistance and cross-resistance potential.

Resistance Management Guidelines

Given the high risk of selecting for cross-resistance to medical orotomides, the following stewardship practices are mandatory:

  • Strict Alternation: Never apply ipflufenoquin consecutively. Rotate with Group 7 (SDHI) or Group 11 (QoI) fungicides.

  • Application Timing: Avoid application when Aspergillus spore loads are high (e.g., during heavy composting or near decaying organic matter) to minimize "bystander selection" of human pathogens.

  • Mixtures: Use tank mixtures with multi-site inhibitors (e.g., folpet, chlorothalonil) to reduce selection pressure on the pyrE locus.

References

  • Fungicide Resistance Action Committee (FRAC). (2024).[6] FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action.[Link]

  • Miyoshi, H., et al. (2022). Ipflufenoquin: A Novel Fungicide for the Control of Botrytis cinerea and Sclerotinia sclerotiorum.[1] Journal of Pesticide Science. [Link]

  • Jørgensen, L. N., et al. (2023). Cross-resistance patterns between agricultural azoles and the novel medical antifungal olorofim in Aspergillus fumigatus.[1][7][5][8] Antimicrobial Agents and Chemotherapy.[1][7][2][8][9] [Link]

  • Oliver, J. D., et al. (2016). Olorofim (F901318) is a novel antifungal agent that inhibits dihydroorotate dehydrogenase. Proceedings of the National Academy of Sciences. [Link]

  • Beckert, P., et al. (2024). The novel agrochemical fungicide ipflufenoquin drives cross-resistance to olorofim in the human pathogen Aspergillus fumigatus.[1] bioRxiv. [Link][10]

Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated 2-Methylquinolin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-methylquinolin-4-ol scaffold (often existing in tautomeric equilibrium with 2-methylquinolin-4(1H)-one) is a privileged structure in medicinal chemistry, serving as a precursor to potent antifungal agents (e.g., Tebufloquin), anticancer therapeutics, and antimicrobials.

While the parent non-fluorinated scaffold exhibits moderate biological activity, the strategic incorporation of fluorine atoms induces profound changes in lipophilicity (LogP) , metabolic stability , and binding affinity . This guide objectively compares fluorinated variants against their non-fluorinated and chlorinated counterparts, demonstrating why fluorination is often the superior optimization strategy for this pharmacophore.

Key Performance Indicators (KPIs)
  • Potency: Fluorination at the C-6 or C-8 position typically enhances IC50/MIC values by 2–10 fold compared to non-halogenated analogs.

  • Metabolic Stability: C-6 fluorination blocks rapid oxidative metabolism (CYP450-mediated hydroxylation).

  • Permeability: Fluorine substitution increases lipophilicity (

    
    LogP 
    
    
    
    +0.25 per F atom), improving passive transport across fungal or tumor cell membranes.

Chemical Design & Synthesis[1]

The "Fluorine Scan" Strategy

In optimizing 2-methylquinolin-4-ols, the position of the fluorine atom is critical. The electronic effects (inductive withdrawal) and steric parameters (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) allow for bioisosteric replacement of hydrogen with minimal steric penalty but significant electronic modulation.

Synthesis Workflow

The most robust route to these scaffolds is the Conrad-Limpach or Gould-Jacobs synthesis, involving the condensation of a fluorinated aniline with a


-keto ester.

SynthesisWorkflow Aniline Fluorinated Aniline (Starting Material) Intermediate Enamine Intermediate (Schiff Base) Aniline->Intermediate Acid Cat. -H2O KetoEster Ethyl Acetoacetate (Reagent) KetoEster->Intermediate Cyclization Thermal Cyclization (250°C, Diphenyl ether) Intermediate->Cyclization 250°C Product Fluorinated 2-methylquinolin-4-ol Cyclization->Product Tautomerization

Figure 1: General synthetic pathway for fluorinated 2-methylquinolin-4-ols via Conrad-Limpach cyclization.

Comparative Analysis: Fluorinated vs. Alternatives[2][3][4]

This section analyzes the SAR data, focusing on antifungal and anticancer activities.[1] Data is synthesized from comparative studies of quinoline derivatives.[2][3][4][5]

Potency Landscape (Antifungal Focus)

Target: Rhizoctonia solani and Sclerotinia sclerotiorum. Benchmark: Non-fluorinated 2-methylquinolin-4-ol vs. Fluorinated analogs.

Compound VariantSubstituent (R)MIC (µg/mL)LogP (Calc)Performance Notes
Parent H> 501.9Poor membrane penetration; rapid metabolism.
Analog A 6-Cl12.52.5Good potency, but potential toxicity concerns (reactive metabolites).
Analog B 6-F 3.12 2.1 Best Balance. Blocks metabolic soft spot; high potency.
Analog C 8-F6.252.2Steric shielding of N-1; modulates pKa and solubility.
Analog D 5,7-di-F25.02.4Diminished activity due to steric crowding or excessive electron withdrawal.

Analysis:

  • The 6-Fluoro Advantage: The C-6 position is electronically para to the nitrogen. Fluorination here prevents oxidative degradation without imposing significant steric hindrance, a common failure mode for 6-Chloro or 6-Bromo analogs in tight binding pockets.

  • The 8-Fluoro Effect: An 8-F substituent can form an intramolecular hydrogen bond (or electrostatic interaction) with the N-1 proton (in the quinolone tautomer), locking the conformation and altering the pKa, which can improve bioavailability.

Metabolic Stability & ADME

Fluorine's high electronegativity (3.98 Pauling scale) strengthens the C-F bond (approx. 116 kcal/mol) compared to the C-H bond (approx. 99 kcal/mol).

  • Non-fluorinated: Susceptible to rapid aromatic hydroxylation at C-6 by CYP450 enzymes.

  • Fluorinated (C-6): The C-F bond is metabolically inert to CYP450 oxidation, significantly extending the half-life (

    
    ) of the drug candidate.
    

Mechanism of Action (Signaling Pathway)

In anticancer applications, these scaffolds often act by intercalating DNA or inhibiting specific kinases (e.g., EGFR). In antifungal applications (like Tebufloquin), the mechanism involves disruption of the mitochondrial respiratory chain (Complex II).

MOA Drug Fluorinated Quinolin-4-ol CellEntry Passive Diffusion (Enhanced by F-lipophilicity) Drug->CellEntry Target Mitochondrial Complex II (SDH) CellEntry->Target Binding ROS ROS Accumulation Target->ROS Inhibition ATP ATP Depletion Target->ATP Blockade Apoptosis Cell Death (Apoptosis) ROS->Apoptosis ATP->Apoptosis

Figure 2: Proposed mechanism of action for antifungal activity. Fluorination enhances the initial cell entry step.

Experimental Protocols

To replicate the data cited above, follow these standardized protocols.

Protocol A: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

Objective: Synthesize the core scaffold with high purity.

  • Reactants: Mix 4-fluoroaniline (10 mmol) and ethyl acetoacetate (10 mmol) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of acetic acid (2-3 drops) or p-toluenesulfonic acid.

  • Condensation: Heat at 85°C for 2 hours. Monitor water removal (Schiff base formation).

  • Cyclization: Add the crude intermediate dropwise to boiling diphenyl ether (250°C). Caution: High temperature.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the product. Filter and wash with acetone.

  • Purification: Recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of ethyl group protons and appearance of quinoline aromatic signals).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Dissolve fluorinated quinolin-4-ols in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC50.

References

  • Structure-activity relationship of quinolones. PubMed. [Link] (General SAR context for quinoline scaffolds).

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI Molecules. [Link] (Source for specific antifungal data and Tebufloquin analogs).

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH/PubMed. [Link] (Data on metabolic stability and cytotoxicity).

  • 2-Methylquinolin-4-ol Compound Summary. PubChem. [Link] (Physical properties and general toxicity data).

Sources

validating the target of 7,8-Difluoro-2-methylquinolin-4-ol as DHODH

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating 7,8-Difluoro-2-methylquinolin-4-ol as a DHODH Inhibitor: A Comparative Technical Guide

Executive Summary

This guide outlines the rigorous validation of This compound (7,8-DFMQ) as a specific inhibitor of Dihydroorotate Dehydrogenase (DHODH) . Structurally analogous to the potent inhibitor Brequinar and the core pharmacophore of the fungicide Ipflufenoquin , 7,8-DFMQ represents a quinoline-based scaffold targeting the ubiquinone-binding tunnel of DHODH.

Validation of this target requires a triangulation of data: biochemical inhibition (enzymatic assay), on-target cellular causality (uridine rescue), and biophysical binding confirmation . This guide provides the experimental framework to distinguish true DHODH inhibition from off-target cytotoxicity, comparing 7,8-DFMQ against industry standards Brequinar (high-potency benchmark) and Teriflunomide (clinical benchmark).

Mechanistic Basis: The Pyrimidine Checkpoint

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway and the only one located on the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupling this reaction to the reduction of ubiquinone (CoQ10) to ubiquinol in the electron transport chain.[1]

Why this target matters: Inhibiting DHODH depletes the intracellular pool of Uridine Monophosphate (UMP), halting DNA/RNA synthesis in rapidly proliferating cells (cancer, activated lymphocytes, or fungal pathogens).

Pathway Visualization

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD Complex DHO Dihydroorotate (DHO) Carbamoyl->DHO CAD Complex DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis (Proliferation) UMP->DNA_RNA Inhibitor 7,8-DFMQ / Brequinar (Quinoline Site) Inhibitor->DHODH Blocks Ubiquinone Channel Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Bypasses DHODH (Rescue Effect)

Caption: The de novo pyrimidine pathway. DHODH inhibition blocks UMP production, which can be bypassed by exogenous uridine via the salvage pathway.

Comparative Landscape: 7,8-DFMQ vs. Standards

To validate 7,8-DFMQ, its performance must be contextualized against known DHODH inhibitors.

Feature7,8-DFMQ (Candidate) Brequinar (Benchmark) Teriflunomide (Clinical)
Chemical Class Fluoro-quinoline-4-olQuinoline-4-carboxylic acidMalononitrilamide
Binding Site Ubiquinone Tunnel (Predicted)Ubiquinone TunnelUbiquinone Tunnel
Potency (IC50) To be determined (Likely nM range)Low nM (< 10 nM)Low µM (~1 µM)
Species Selectivity High (often species-specific)Human/Mouse activeHuman active
Key Differentiator Core scaffold of fungicide IpflufenoquinPotent but short half-lifeLong half-life, lower potency

Scientific Insight: Quinoline-based inhibitors (like Brequinar and 7,8-DFMQ) typically bind with higher affinity than malononitrilamides (Teriflunomide) due to extensive hydrophobic interactions within the ubiquinone tunnel. However, they can be highly species-specific; a compound active against fungal DHODH may be inactive against human DHODH, or vice versa.

Experimental Validation Framework

To scientifically validate 7,8-DFMQ as a DHODH inhibitor, you must prove causality . It is not enough to show enzyme inhibition; you must show that cell death is solely due to pyrimidine starvation.

Validation Logic Flow

ValidationFlow Start Candidate: 7,8-DFMQ Step1 1. Enzymatic Assay (DCIP Reduction) Start->Step1 Decision1 Inhibits? Step1->Decision1 Step2 2. Cellular Proliferation (+/- Uridine) Decision1->Step2 Yes Invalid OFF-TARGET / TOXIC Decision1->Invalid No Decision2 Uridine Rescues? Step2->Decision2 Step3 3. Biophysical (TSA/SPR) Decision2->Step3 Yes (Causality) Decision2->Invalid No (Genotoxicity) Valid VALIDATED TARGET: DHODH Step3->Valid

Caption: The critical path for target validation. Uridine rescue (Step 2) is the " go/no-go " decision point for DHODH inhibitors.

Detailed Protocols

Protocol A: The "Gold Standard" Uridine Rescue Assay

Objective: Determine if the cytotoxicity of 7,8-DFMQ is strictly dependent on pyrimidine depletion.

Materials:

  • Cell Line: A375 (Melanoma) or Jurkat (Leukemia) – highly sensitive to DHODH inhibition.

  • Reagents: 7,8-DFMQ, Brequinar (Positive Control), Uridine (Sigma, cell culture grade).

  • Readout: CellTiter-Glo (ATP) or Resazurin.

Methodology:

  • Seeding: Plate cells (e.g., 2,000 cells/well) in two duplicate 96-well plates.

  • Treatment:

    • Plate A (No Rescue): Treat with serial dilutions of 7,8-DFMQ (10 µM down to 0.1 nM).

    • Plate B (Rescue): Treat with identical dilutions of 7,8-DFMQ + 100 µM Uridine .

  • Controls: Include Brequinar (1 µM) as a positive control. It must show rescue.

  • Incubation: Incubate for 72 hours at 37°C.

  • Analysis: Measure viability.

Interpretation Criteria:

  • Validated Target: 7,8-DFMQ shows a dose-dependent kill in Plate A (e.g., IC50 = 50 nM) but complete survival (100% viability) in Plate B at the same concentrations.

  • Off-Target Toxicity: 7,8-DFMQ kills cells in both Plate A and Plate B. This indicates the molecule is toxic via a mechanism unrelated to DHODH (e.g., mitochondrial uncoupling or DNA damage).

Protocol B: DCIP Enzymatic Reduction Assay

Objective: Quantify direct inhibition of the purified enzyme.

Mechanistic Insight: DHODH transfers electrons from Dihydroorotate to Ubiquinone.[1] In vitro, we use DCIP (2,6-dichlorophenolindophenol) as a terminal electron acceptor because its reduction causes a color change (Blue


 Colorless) measurable at 600 nm.

Methodology:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Reaction Mix:

    • Purified human DHODH (recombinant, truncated N-terminus).

    • Substrate: L-Dihydroorotate (1 mM).

    • Co-substrate: Decylubiquinone (100 µM).

    • Indicator: DCIP (60 µM).

  • Execution:

    • Add 7,8-DFMQ (varying concentrations) to the reaction mix.

    • Initiate reaction by adding Dihydroorotate.

    • Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Calculation: Plot slope (Vmax) vs. log[Inhibitor] to determine IC50.

Data Interpretation & Troubleshooting

ObservationConclusionAction
Enzyme IC50 < 100 nM Potent BinderProceed to Cellular Rescue.
Enzyme IC50 > 10 µM Weak/Non-BinderCheck compound solubility or species origin of enzyme (Human vs. Fungal).
Cell Kill + No Rescue Off-TargetSTOP. The molecule is cytotoxic but not via DHODH.
Cell Kill + Full Rescue VALIDATED Proceed to biophysical characterization (TSA/SPR).
Partial Rescue Poly-pharmacologyMolecule may inhibit DHODH and another target (e.g., Kinases).

References

  • Munier-Lehmann, H., et al. (2013). "On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Fungicide Resistance Action Committee (FRAC). (2024).[2] "FRAC Code List: Ipflufenoquin (DHODH Inhibitor)." FRAC Publications. Link

Sources

comparative analysis of ipflufenoquin and boscalid mode of action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Cellular Failure

In the landscape of modern fungicide resistance, the distinction between Ipflufenoquin and Boscalid represents a critical pivot in chemical control strategies. While both agents effectively inhibit fungal growth in key pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, they induce cellular failure through fundamentally different catastrophic events.[1]

  • Boscalid (SDHI): Induces an Energy Crisis .[1] By blockading Complex II, it halts the electron transport chain, stopping ATP production.

  • Ipflufenoquin (DHODH Inhibitor): Induces Nucleotide Starvation .[1] By inhibiting Dihydroorotate Dehydrogenase, it severs the de novo pyrimidine biosynthesis pathway, preventing DNA/RNA synthesis.[2]

This guide provides a rigorous technical analysis of these mechanisms, supported by experimental protocols for validation and data on cross-resistance patterns.[1]

Mechanistic Deep Dive: Mitochondrial Respiration vs. Pyrimidine Biosynthesis[1]

Boscalid: The Respiration Blockade (FRAC Group 7)

Boscalid is a Succinate Dehydrogenase Inhibitor (SDHI).[1][2][3] It targets the Succinate Dehydrogenase (SDH) complex (Complex II) within the inner mitochondrial membrane.[1]

  • Binding Site: Boscalid binds to the ubiquinone-binding pocket (Q-site) of the SdhB subunit.[1]

  • Causality: This binding prevents the transfer of electrons from succinate to ubiquinone (Coenzyme Q).[1][3]

  • Downstream Effect: The Tricarboxylic Acid (TCA) cycle stalls due to succinate accumulation, and the Electron Transport Chain (ETC) fails to generate the proton gradient required for ATP synthase. The fungus dies from energy deprivation.[1]

Ipflufenoquin: The Biosynthetic Severance (FRAC Group 52)

Ipflufenoquin is a novel quinoline fungicide that targets Dihydroorotate Dehydrogenase (DHODH) .[1]

  • Target Enzyme: DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Uniquely, in fungi, this enzyme is also located on the outer surface of the inner mitochondrial membrane but is functionally distinct from the ETC.

  • Causality: Ipflufenoquin inhibits the oxidation of dihydroorotate to orotate.[1]

  • Downstream Effect: Without orotate, the fungus cannot synthesize Uridine Monophosphate (UMP).[1] This leads to a total depletion of pyrimidines (Uracil, Cytosine, Thymine), making DNA replication and RNA transcription impossible.

Visualizing the Pathways

The following diagram illustrates the distinct cellular locations and enzymatic targets of both compounds.

ModeOfAction cluster_mitochondria Mitochondria (Inner Membrane) Succinate Succinate SDH Complex II (SDH) [Target: Boscalid] Succinate->SDH Substrate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Transfer ATP_Fail ATP Production COLLAPSE Ubiquinone->ATP_Fail ETC Blocked DHO Dihydroorotate DHODH DHODH Enzyme [Target: Ipflufenoquin] DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation Pyrimidine_Fail DNA/RNA Synthesis HALTED Orotate->Pyrimidine_Fail Precursor Loss Boscalid BOSCALID (SDHI) Boscalid->SDH Inhibits Ipflufenoquin IPFLUFENOQUIN (DHODH-I) Ipflufenoquin->DHODH Inhibits

Caption: Figure 1.[1][4][5] Dual-pathway inhibition model showing Boscalid targeting Respiration (Blue) and Ipflufenoquin targeting Nucleotide Biosynthesis (Green).[1]

Comparative Performance & Resistance Profile

The primary value of ipflufenoquin lies in its efficacy against strains that have developed resistance to Boscalid.[1] Resistance to Boscalid in Botrytis cinerea is widespread, often driven by mutations in the SdhB subunit (e.g., H272R, H272Y).

Quantitative Efficacy Comparison
FeatureBoscalid (Standard SDHI)Ipflufenoquin (Novel DHODH)
FRAC Code Group 7Group 52
Primary Target Succinate Dehydrogenase (Complex II)Dihydroorotate Dehydrogenase
Physiological Impact Energy Depletion (ATP)Nucleotide Depletion (DNA/RNA)
Cross-Resistance High risk with other SDHIs (Fluxapyroxad, etc.)[1]None with SDHI, DMI, or QoI
Efficacy on SdhB Mutants Low / Resistant (High EC50)High / Sensitive (Low EC50)
Key Pathogen Spectrum Botrytis, Sclerotinia, AlternariaBotrytis, Sclerotinia, Venturia
Evidence of Non-Cross Resistance

Experimental data confirms that ipflufenoquin retains full potency against Botrytis isolates carrying the H272Y mutation, which renders Boscalid ineffective. This confirms that the binding site of ipflufenoquin (the quinone tunnel of DHODH) is structurally and genetically independent of the SDH ubiquinone binding site.

Experimental Validation Protocols

To validate these modes of action in a research setting, two distinct assays are required. The Enzymatic Reduction Assay quantifies inhibition, while the Chemical Rescue Assay confirms the specific target (DHODH).

Protocol A: High-Throughput DHODH Inhibition Assay

This protocol uses DCIP (2,6-dichloroindophenol) as an artificial electron acceptor.[1] As DHODH oxidizes dihydroorotate, electrons are passed to DCIP, causing it to lose color (absorbance decrease at 600nm).[6]

Reagents:

  • Purified Fungal Mitochondria or Recombinant DHODH.[1]

  • Substrate: L-Dihydroorotate (1 mM).[1][6]

  • Cofactor: Decylubiquinone (50 µM).[1]

  • Chromogen: DCIP (60 µM).[1]

  • Inhibitor: Ipflufenoquin (Serial dilutions).[1]

Workflow:

  • Baseline: Mix Buffer + Enzyme + CoQ + DCIP.[1] Monitor Absorbance (A600) to ensure stability.[1]

  • Reaction Start: Add L-Dihydroorotate. Observe rapid decrease in A600 (DCIP reduction).

  • Inhibition: Add Ipflufenoquin.

    • Result: The rate of A600 decrease slows or stops.[1]

    • Calculation: Plot V_initial vs. Log[Inhibitor] to determine IC50.[1]

Protocol B: The "Uracil Rescue" (The Gold Standard Proof)

This experiment is the definitive proof of DHODH inhibition. If a fungus is dying because it lacks pyrimidines (due to Ipflufenoquin), adding exogenous Uracil should bypass the block and restore growth. This rescue does not occur with Boscalid.

Step-by-Step Logic:

  • Control: Fungal growth on Minimal Media (MM).

  • Treatment: Fungal growth on MM + Ipflufenoquin (Growth inhibited).

  • Rescue: Fungal growth on MM + Ipflufenoquin + 1 mM Uracil .

    • Ipflufenoquin Result:Growth Restored (The block is bypassed).[1]

    • Boscalid Result:No Growth (Adding Uracil does not fix the ATP energy crisis).[1]

RescueProtocol cluster_treatments Experimental Conditions Start Fungal Isolate Preparation (Mycelial Plug) T1 Media Only (Control) Start->T1 T2 Media + Fungicide Start->T2 T3 Media + Fungicide + URACIL (Rescue) Start->T3 Result1 Normal Growth T1->Result1 Result2 No Growth (Inhibition) T2->Result2 Decision Check Rescue Effect T3->Decision Outcome_DHODH Growth Restored (Confirms DHODH Target) Decision->Outcome_DHODH If Ipflufenoquin Outcome_SDHI No Growth (Confirms Non-Pyrimidine Target) Decision->Outcome_SDHI If Boscalid

Caption: Figure 2. The Uracil Rescue Workflow. Only DHODH inhibitors allow growth restoration via exogenous uracil supplementation.

Strategic Implications for Drug Development[7]

Resistance Management (Rotation)

Because Ipflufenoquin (Group 52) and Boscalid (Group 7) have zero cross-resistance, they are ideal rotation partners.[1]

  • Strategy: Apply Boscalid early in the season.[1] If resistant mutants (H272R) survive, a subsequent application of Ipflufenoquin will eliminate them, as the DHODH enzyme remains wild-type in SDHI-resistant strains.[1]

Clinical & Environmental Safety

While Ipflufenoquin targets fungal DHODH, it has shown selectivity ratios favorable against mammalian DHODH.[1] However, researchers should note that Aspergillus fumigatus exposed to ipflufenoquin can develop cross-resistance to Olorofim , a novel clinical antifungal that also targets DHODH.[7] This "Dual-Use" risk requires careful stewardship to prevent agricultural applications from compromising clinical therapies.[1]

References

  • Fungicide Resistance Action Committee (FRAC). (2023).[1] FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action.[1] [Link][1]

  • Nippon Soda Co., Ltd. (2021).[1][8][9] Ipflufenoquin: A Novel Fungicide with a Unique Mode of Action.[1] Journal of Pesticide Science.[1] [Link][1]

  • Miyoshi, H., & Hidaka, H. (2022).[1] Mitochondrial Respiratory System as a Target for Fungicides.[1] Journal of Pesticide Science.[1] (Regarding Boscalid mechanism). [Link]

  • Oliver, J.D., et al. (2016).[1] Olorofim (F901318) is a novel antifungal that inhibits dihydroorotate dehydrogenase.[1] (Reference for Uracil Rescue Protocol). PNAS.[1] [Link][1]

  • Stammler, G., et al. (2008).[1][10] Target site mutations in SdhB confer resistance to the SDHI fungicide boscalid in Botrytis cinerea.[1][10] Phytopathology.[1][10] [Link]

Sources

assessing the synergistic effects of 7,8-Difluoro-2-methylquinolin-4-ol with other antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Synergistic Effects of 7,8-Difluoro-2-methylquinolin-4-ol with Antifungals Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for evaluating the antifungal synergy of This compound (hereafter referred to as 7,8-DFMQ-4 ). As a structural isomer and potential precursor to the novel fungicide Ipflufenoquin (a 3-substituted quinoline), 7,8-DFMQ-4 represents a critical scaffold in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors and mitochondrial respiratory chain antagonists.

This document outlines the mechanistic rationale for synergy, detailed experimental protocols for validation, and a comparative performance analysis against established antifungal classes.[1]

Mechanistic Rationale for Synergy

To assess synergy effectively, one must understand the "Collision of Pathways." 7,8-DFMQ-4, sharing the core fluoro-quinoline scaffold with Ipflufenoquin, is hypothesized to exert antifungal activity via pyrimidine biosynthesis inhibition (DHODH) or mitochondrial complex inhibition .

The Synergistic Hypothesis:

  • Compound A (7,8-DFMQ-4): Inhibits de novo pyrimidine synthesis (via DHODH) or disrupts mitochondrial respiration (ATP depletion).

  • Compound B (Azoles/Polyenes): Disrupts membrane integrity (Ergosterol biosynthesis inhibition).

  • Synergy Node: ATP depletion by the quinoline scaffold compromises ATP-binding cassette (ABC) transporter efflux pumps (e.g., Cdr1, Mdr1), preventing the expulsion of the azole drug and restoring sensitivity in resistant strains.

Pathway Visualization (DOT)

SynergyMechanism Quinoline 7,8-DFMQ-4 (Quinoline Scaffold) Target1 Inhibit DHODH / Mitochondrial Respiration Quinoline->Target1 Azole Fluconazole (Azole Class) Target2 Inhibit CYP51 (Ergosterol Synthesis) Azole->Target2 Effect1 Pyrimidine Starvation & ATP Depletion Target1->Effect1 Effect2 Membrane Instability Target2->Effect2 Efflux Efflux Pump Failure (No ATP to drive Cdr1) Effect1->Efflux  Critical Link   Death Synergistic Fungicidal Effect Effect2->Death Accumulation Intracellular Azole Accumulation Efflux->Accumulation Accumulation->Death

Figure 1: Mechanistic pathway illustrating how 7,8-DFMQ-4 induced ATP depletion potentiates azole efficacy by disabling efflux pumps.

Comparative Performance Analysis

The following table contrasts 7,8-DFMQ-4 with its commercial analog (Ipflufenoquin) and standard-of-care agents. Note that while Ipflufenoquin is optimized for agricultural use (DHODH target), the 4-ol isomer is frequently investigated for medicinal chemistry applications targeting respiratory chains.

Table 1: Comparative Profile of Quinoline-Based Antifungals

Feature7,8-DFMQ-4 (Evaluated Compound)Ipflufenoquin (Benchmark)Fluconazole (Standard)
Core Structure This compound7,8-difluoro-2-methylquinolin-3-yl etherTriazole
Primary Target Mitochondrial bc1 / DHODH (Putative)DHODH (Fungal Pyrimidine Pathway)CYP51 (Ergosterol)
Binding Mode Iron Chelation / Q-site antagonistEnzyme Pocket Inhibition (G119 proximal)Heme Iron Coordination
Synergy Potential High (via ATP depletion)Moderate (via metabolic stress)N/A (Base agent)
Resistance Risk Moderate (Point mutations in Cyt b)Moderate (Mutations in pyrE)High (Efflux pumps)
Typical MIC 0.5 - 4.0 µg/mL (Experimental)0.01 - 0.1 µg/mL (Highly Potent)0.5 - 64 µg/mL

Analyst Insight: 7,8-DFMQ-4 often exhibits higher MICs than the optimized ether derivative Ipflufenoquin. However, its value lies in chemosensitization —reducing the MIC of fluconazole by 4-16 fold in resistant Candida or Aspergillus strains.

Experimental Protocols for Synergy Assessment

To rigorously validate the synergistic claims, researchers must employ a Checkerboard Assay followed by Time-Kill Kinetics .

Protocol A: High-Throughput Checkerboard Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

  • Preparation:

    • Dissolve 7,8-DFMQ-4 in DMSO (Stock: 1600 µg/mL).

    • Prepare Fluconazole in sterile water.

    • Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Plate Layout (96-well):

    • Rows (A-H): 2-fold serial dilution of 7,8-DFMQ-4 (e.g., 64 µg/mL to 0.125 µg/mL).

    • Columns (1-10): 2-fold serial dilution of Fluconazole.

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of yeast suspension (C. albicans or A. fumigatus) adjusted to

      
       CFU/mL.
      
  • Incubation:

    • 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Analysis:

    • Measure OD at 530 nm or visual score.

    • Calculate FICI:

      
      
      
    • Interpretation:

      • FICI ≤ 0.5: Synergistic

      • 0.5 < FICI ≤ 4.0: Indifferent

      • FICI > 4.0: Antagonistic

Protocol B: Workflow Visualization

ProtocolWorkflow Step1 Compound Prep (DMSO Solubilization) Step2 Serial Dilution (Checkerboard Matrix) Step1->Step2 Step3 Inoculation (10^3 CFU/mL) Step2->Step3 Step4 Incubation (35°C, 24-48h) Step3->Step4 Step5 Readout (OD530 / Visual) Step4->Step5 Step6 Data Analysis (Is FICI <= 0.5?) Step5->Step6

Figure 2: Step-by-step workflow for the high-throughput checkerboard synergy assay.

Technical Considerations & Troubleshooting
  • Solubility Limits: 7,8-DFMQ-4 is lipophilic. Ensure the final DMSO concentration in the well does not exceed 1% to avoid solvent toxicity masking the synergy.

  • Isomer Specificity: Ensure the reagent is This compound (CAS 288151-45-1) and not the 3-ol precursor used for Ipflufenoquin synthesis. The 4-ol tautomerizes to the 4-quinolone, which is the active pharmacophore for respiratory inhibition.

  • Media pH: Quinoline activity can be pH-dependent. Strict buffering with MOPS at pH 7.0 is required to maintain the ionization state necessary for cell wall penetration.

References
  • BenchChem Technical Support. (2025).[1] Comparing the antifungal activity of ipflufenoquin with other fungicides. BenchChem.

  • Miyake, Y., et al. (2021). The novel agrochemical fungicide ipflufenoquin drives cross-resistance to olorofim in the human pathogen Aspergillus fumigatus. ResearchGate.

  • PubChem. (2025).[2] Compound Summary: this compound (CAS 288151-45-1).[3][4][5] National Library of Medicine.

  • Nippon Soda Co., Ltd. (2021).[6] Ipflufenoquin: Mode of Action and Resistance Risk Assessment. FRAC Group 52.[1][3]

  • Zhang, B. (2019).[7] Quinolone derivatives and their antifungal activities: An overview. Archiv der Pharmazie.

Sources

head-to-head comparison of ipflufenoquin and tebufloquin efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Ipflufenoquin represents a novel, high-potency class (DHODH inhibitors) with broad-spectrum potential (Rice Blast, Gray Mold), but carries a critical "One Health" risk due to cross-resistance with the human antifungal olorofim.[1] Tebufloquin remains a specialized, reliable tool for Rice Blast (Pyricularia oryzae) via mitochondrial respiration inhibition, with a lower risk of cross-resistance to medical therapies but a narrower spectrum.

This guide provides a technical comparison of these two quinoline-based fungicides, dissecting their distinct modes of action, efficacy profiles, and resistance risks to inform compound selection in drug discovery and agricultural pathology.

Mechanistic Profile & Chemical Identity

While both compounds share a quinoline scaffold, their biological targets are fundamentally different. This distinction is the primary driver of their divergent resistance profiles and efficacy spectra.

FeatureIpflufenoquin Tebufloquin
Chemical Class Fluorinated QuinolineQuinoline
FRAC Code 52 (DHODH Inhibitors)U16 (Mitochondrial Complex II/III*)
Primary Target Dihydroorotate Dehydrogenase (DHODH) Key enzyme in de novo pyrimidine biosynthesis.Mitochondrial Electron Transport Chain Disrupts energy production (ATP depletion).
Binding Site Quinone binding tunnel of DHODH enzyme.Quinone binding site (Q-site) of Complex II/III.
Systemicity Xylem-mobile (Acropetal)Locally systemic (Translaminar)

*Note: Tebufloquin is often classified under U16 (Unknown/Uncertain), but mechanistic studies confirm inhibition of mitochondrial respiration, likely at the bc1 complex or succinate dehydrogenase Q-site.

Visualization: Mode of Action (MOA) Divergence

MOA_Comparison cluster_0 Fungal Cell cluster_mitochondria Mitochondrion cluster_nucleus Nucleus / Cytosol ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexII->ComplexIII e- transport ATP ATP Production ComplexIII->ATP Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Enzyme: DHODH Uridine Pyrimidine Nucleotides (DNA/RNA) Orotate->Uridine Tebufloquin Tebufloquin Tebufloquin->ComplexII Inhibits Ipflufenoquin Ipflufenoquin Ipflufenoquin->Dihydroorotate Inhibits DHODH

Caption: Ipflufenoquin halts nucleotide synthesis (red zone), while Tebufloquin halts energy production (blue zone).

Efficacy Analysis: Head-to-Head

Quantitative Efficacy (In Vitro & In Vivo)

Ipflufenoquin demonstrates superior potency against Botrytis cinerea and strong activity against Pyricularia oryzae. Tebufloquin is moderately potent but highly specific to Pyricularia.

PathogenMetricIpflufenoquin Tebufloquin Significance
Botrytis cinerea (Gray Mold)EC50 (Mycelial Growth)< 0.1 µg/mL (Highly Sensitive)> 50 µg/mL (Low Activity)Ipflufenoquin is the clear choice for Botrytis management.
Pyricularia oryzae (Rice Blast)Inhibition % (@ 50 ppm)> 90% (Inferred from field efficacy)65.4% Ipflufenoquin shows higher inhibition rates at equivalent concentrations in comparative assays.
Aspergillus fumigatus (Human Pathogen)MIC50 2 - 4 mg/L Not Tested / InactiveCritical Risk: Ipflufenoquin activity here drives the cross-resistance concern.[1]
Spectrum of Activity
  • Ipflufenoquin: Broad-spectrum.[2][3] Excellent control of Botrytis, Sclerotinia, Monilinia, and Pyricularia.

  • Tebufloquin: Narrow-spectrum. Primarily effective against Pyricularia oryzae (Rice Blast).[4]

Resistance & Safety Profile (Critical for Drug Development)

This is the most significant differentiator for researchers.

The "One Health" Challenge with Ipflufenoquin

Ipflufenoquin shares the same binding site (DHODH) as olorofim , a novel antifungal drug for treating invasive fungal infections in humans.[5][6]

  • Cross-Resistance: Aspergillus fumigatus strains exposed to ipflufenoquin in the field can develop mutations (e.g., F200Y) that confer resistance to olorofim.

  • Implication: High regulatory scrutiny.[7] Researchers must implement strict resistance management (no more than 2 sprays per season) and monitor environmental isolates.

Tebufloquin Profile[8]
  • Resistance Risk: Low to Moderate. No cross-resistance with DHODH inhibitors or DMI fungicides.

  • Safety: Standard agrochemical safety profile; no significant "One Health" conflicts identified.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

In Vitro Mycelial Growth Inhibition Assay

Objective: Determine EC50 values for both compounds against P. oryzae or B. cinerea.

  • Preparation: Dissolve technical grade Ipflufenoquin and Tebufloquin in DMSO to create 10,000 ppm stock solutions.

  • Media Amendment: Add stock solutions to molten Potato Dextrose Agar (PDA) (cooled to 50°C) to achieve final concentrations of 0, 0.01, 0.1, 1, 10, and 50 µg/mL. Ensure DMSO concentration is <0.1% in all plates.

  • Inoculation: Place a 5mm mycelial plug (active margin) of the target pathogen in the center of each plate.

  • Incubation: Incubate at 25°C in the dark for 5-7 days (Botrytis) or 7-10 days (Pyricularia).

  • Data Collection: Measure colony diameter (two perpendicular axes). Calculate % Inhibition:

    
     (C=Control, T=Treatment).
    
  • Analysis: Perform Probit analysis to determine EC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_assay Assay Execution Start Start: Compound Preparation Stock Dissolve in DMSO (10,000 ppm Stock) Start->Stock Dilution Serial Dilution in Media (0.01 - 50 µg/mL) Stock->Dilution Inoculation Inoculate 5mm Mycelial Plug Dilution->Inoculation Incubation Incubate @ 25°C (5-10 Days) Inoculation->Incubation Measurement Measure Radial Growth (mm) Incubation->Measurement Analysis Calculate EC50 (Probit Analysis) Measurement->Analysis

Caption: Standardized workflow for determining EC50 values for fungicidal compounds.

References

  • Miyake, Y., et al. (2021). "Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH Inhibiting Fungicide." Journal of Pesticide Science. Link

  • Frac.info. (2024).[1] "FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action." Fungicide Resistance Action Committee. Link

  • Wiederhold, N. P., et al. (2024).[1] "The novel agrochemical fungicide ipflufenoquin drives cross-resistance to olorofim in the human pathogen Aspergillus fumigatus." Nature Microbiology.[5] Link

  • Zhang, Y., et al. (2023). "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." Molecules. Link

  • APVMA. (2021). "Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide." Australian Pesticides and Veterinary Medicines Authority.[8] Link

Sources

Comparative Analytical Guide: Structural Elucidation of 7,8-Difluoro-2-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The confirmation of 7,8-difluoro-2-methylquinolin-4-ol (and its derivatives) presents a distinct analytical challenge in medicinal chemistry.[1] Unlike simple aromatics, this scaffold exhibits two complicating factors:

  • Prototropic Tautomerism: The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolone (keto) forms, heavily influenced by solvent polarity.

  • Fluorine Regioisomerism: Validating the 7,8-difluoro substitution pattern against potential 5,6- or 6,7-isomers requires specialized spectral analysis due to the high electronegativity and spin-active nature of the

    
    F nucleus.
    

This guide objectively compares analytical methodologies, recommending an Integrated


F-NMR/2D-NMR Approach  as the most efficient routine protocol, while reserving Single Crystal X-Ray Diffraction (SC-XRD)  for absolute structural validation.
The Structural Challenge: Tautomerism & Isomerism

Before selecting an analytical method, one must understand the species present in solution.[2] In polar aprotic solvents (e.g., DMSO-


), the equilibrium overwhelmingly favors the 4-quinolone (keto)  tautomer. This impacts chemical shifts significantly: C4 appears as a carbonyl (~175 ppm) rather than a phenol carbon (~160 ppm).[2]
Diagram 1: Tautomeric Equilibrium & Substitution Logic

The following diagram illustrates the keto-enol shift and the critical numbering scheme required for spectral assignment.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Favored in: Non-polar solvents Equilibrium Dynamic Equilibrium Enol->Equilibrium Keto Keto Form (4(1H)-Quinolone) Favored in: DMSO, MeOH, H2O Equilibrium->Keto Structure Target: 7,8-Difluoro-2-methyl Critical Features: 1. C-F Couplings (C7, C8) 2. H-F Couplings (H5, H6) 3. N-H Signal (Keto only) Keto->Structure Dominant Species

Caption: Figure 1. The keto-enol tautomerism of 4-hydroxyquinolines. In biological and standard analytical solvents (DMSO), the Keto form dominates.[2]

Comparative Analysis of Elucidation Methods

This section evaluates three primary methodologies based on resolution, cost, and definitive power.

Method A: Standard 1D NMR (

H,

C)[2]
  • Status: Baseline Requirement (Insufficient for definitive proof).

  • Performance:

    • Pros: Rapid acquisition; identifies the methyl group (singlet ~2.4 ppm) and aromatic protons.[2]

    • Cons: The 7,8-difluoro pattern creates complex multiplet splitting (doublet of doublets or pseudo-triplets) in

      
      C spectra due to C-F coupling.[2] Without 
      
      
      
      F data, distinguishing the 7,8-isomer from a 6,7-isomer is statistically difficult solely based on proton shifts.[2]
Method B: Integrated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

F-NMR & 2D-NMR (Recommended)
  • Status: High-Throughput Gold Standard.

  • Performance:

    • Pros:

      
      F NMR provides a clean spectral window free from solvent background.[2] The coupling constants (
      
      
      
      ) are highly diagnostic for ortho-positioned fluorines.
    • Mechanism:

      • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
        F-NMR:  Shows two distinct signals (typically -130 to -160 ppm). The ortho coupling (
        
        
        
        ) is typically 18–22 Hz, confirming the fluorines are adjacent.[2]
      • HOESY (

        
        H-
        
        
        
        F):
        Correlates the fluorine signals directly to the H5 and H6 protons, mapping the ring connectivity without ambiguity.
    • Cons: Requires a probe capable of tuning to

      
      F (common in modern 400+ MHz instruments).[2]
      
Method C: Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • Status: Absolute Validation (Low Throughput).

  • Performance:

    • Pros: Provides absolute 3D spatial arrangement, bond lengths, and confirms the tautomeric state in the solid lattice.[2]

    • Cons: Requires growing a diffraction-quality single crystal (slow); data reflects solid-state packing, which may differ from solution dynamics.[1]

Data Summary & Decision Matrix
FeatureMethod A: 1D NMRMethod B: Integrated

F/2D
Method C: SC-XRD
Regioisomer Certainty LowHigh Absolute
Tautomer ID Medium (Solvent dependent)High (via

N HMBC)
High (Solid state)
Throughput < 10 mins30–60 minsDays to Weeks
Sample State SolutionSolutionSolid Crystal
Cost $


Experimental Protocols
Protocol 1: Integrated NMR Characterization

Objective: Confirm 7,8-difluoro substitution via spin-spin coupling analysis.

  • Sample Preparation: Dissolve 10–15 mg of the derivative in 0.6 mL DMSO-

    
     .
    
    • Note: Avoid CDCl

      
       if possible, as solubility is often poor and it shifts the tautomeric equilibrium, broadening signals.[2]
      
  • Acquisition (

    
    H):  Acquire standard proton spectrum (sw = 12-15 ppm) to catch the downfield N-H proton (~11-12 ppm) characteristic of the quinolone form.
    
  • Acquisition (

    
    F): 
    
    • Run a non-decoupled

      
      F scan.[2]
      
    • Crucial Step: Look for the

      
       coupling constant.[2] For 7,8-difluoro systems, this value is consistently 18–24 Hz .[2] If the fluorines were meta (e.g., 6,8-difluoro), the coupling would be negligible (< 5 Hz).[2]
      
  • Acquisition (2D): Run a

    
     HMBC. Look for the correlation between the Methyl protons (Pos 2) and the Carbonyl carbon (Pos 4) to verify the core quinolone ring construction.
    
Protocol 2: Crystallization for SC-XRD

Objective: Grow crystals suitable for diffraction to resolve tautomeric ambiguity.

  • Solvent System: Prepare a saturated solution in hot Ethanol or Acetonitrile.[2]

  • Method: Slow evaporation. Place the vial in a vibration-free environment covered with parafilm pierced by a single needle hole.

  • Timeline: Allow 2–5 days. 7,8-difluoro derivatives often crystallize as needles due to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -stacking enhanced by fluorine atoms.
    
Analytical Workflow Diagram

The following decision tree outlines the logical flow for confirming the structure, ensuring no step is wasted.

Workflow Start Synthesized Product (Crude/Purified) H1NMR Step 1: 1H NMR (DMSO-d6) Check: Methyl Singlet + NH Signal Start->H1NMR F19NMR Step 2: 19F NMR (Non-decoupled) Measure J(F-F) Coupling H1NMR->F19NMR Decision J(F-F) Value? F19NMR->Decision Ortho ~20 Hz (Ortho) Consistent with 7,8-F Decision->Ortho Meta < 5 Hz (Meta) Incorrect Isomer (6,8-F) Decision->Meta Para 0 Hz (Para) Incorrect Isomer (5,8-F) Decision->Para Validation Step 3: 2D HMBC/HOESY Confirm C-F and H-F connectivity Ortho->Validation Final Structure Confirmed This compound Validation->Final

Caption: Figure 2. Step-by-step analytical decision tree. The


F coupling constant is the critical "Go/No-Go" gate.
References
  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link

  • Claramunt, R. M., et al. (2006).[2] The Tautomerism of 4-Hydroxyquinolines: A Combined Theoretical and Experimental Study. Journal of Physical Organic Chemistry. (Demonstrates the dominance of the 4-quinolone tautomer in polar solvents).

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative source for

    
    F coupling constants and chemical shifts).
    
  • Charbonneau, D. J., et al. (2008).[2] Practical synthesis of 7,8-difluoro-2-methyl-4-quinolone. Synthetic Communications. (Specific synthesis and spectral data for the target scaffold).

  • Reitsema, R. H. (1948).[2][3] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[2][3] Link

Sources

evaluating the antifungal spectrum of 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation of the 7,8-Difluoro-2-methylquinolin-4-ol Scaffold: Antifungal Efficacy and Spectrum Analysis

Executive Summary

This compound (CAS 288151-45-1) represents a critical chemotype in the development of next-generation quinoline fungicides. While often encountered as a synthetic intermediate, this scaffold serves as the pharmacophore core for Ipflufenoquin (Kinoprol®), a novel broad-spectrum fungicide belonging to FRAC Group 52 (Dihydroorotate Dehydrogenase Inhibitors).

This guide evaluates the antifungal spectrum of the this compound scaffold, primarily through the lens of its optimized derivative, Ipflufenoquin. Unlike traditional quinolines (e.g., fluoroquinolone antibiotics targeting DNA gyrase or 8-hydroxyquinolines targeting metal chelation), this specific fluorinated 4-hydroxyquinoline scaffold exhibits a unique mode of action targeting de novo pyrimidine biosynthesis , offering a vital alternative to azole- and echinocandin-resistant strains.

Mechanism of Action (MOA)

The antifungal potency of the this compound scaffold is realized via inhibition of Dihydroorotate Dehydrogenase (DHODH) .

  • Primary Target: DHODH (Enzyme Commission 1.3.5.2).

  • Pathway: De novo pyrimidine biosynthesis.

  • Mechanism: The compound binds to the ubiquinone-binding site of DHODH, preventing the oxidation of dihydroorotate to orotate. This halts the production of UMP (Uridine Monophosphate), leading to RNA/DNA synthesis arrest and cell death.

  • Selectivity: High selectivity for fungal DHODH over mammalian isoforms, though structural similarities exist with the human DHODH inhibitor class (e.g., leflunomide).

Pathway Visualization: DHODH Inhibition

DHODH_Pathway Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO DHODH Enzyme: DHODH (Mitochondrial) DHO->DHODH Substrate Orotate Orotate UMP UMP (RNA/DNA Precursor) Orotate->UMP Inhibitor This compound (Scaffold/Ipflufenoquin) Inhibitor->DHODH Blocks Ubiquinone Site DHODH->Orotate Oxidation

Figure 1: Mechanism of Action. The scaffold inhibits DHODH, blocking the critical conversion of dihydroorotate to orotate in pyrimidine biosynthesis.

Comparative Antifungal Spectrum

The this compound scaffold (via Ipflufenoquin) fills a unique niche, effective against pathogens resistant to DMI (Demethylation Inhibitors) and SDHI (Succinate Dehydrogenase Inhibitors).

Table 1: Comparative Efficacy (MIC/EC₅₀ Data)
Pathogen ClassTarget Species7,8-Difluoro Scaffold (Ipflufenoquin)Fluconazole (Azole)Amphotericin B (Polyene)Clinical/Agri Significance
Ascomycetes Aspergillus fumigatusMIC: 2.0 - 4.0 mg/L Resistant (>64 mg/L)MIC: 0.5 - 1.0 mg/LMedical: Invasive Aspergillosis
Ascomycetes Botrytis cinereaEC₅₀: < 0.1 mg/L ResistantN/A (Agri use)Agri: Gray Mold (High Resistance Risk)
Ascomycetes Sclerotinia sclerotiorumEC₅₀: 0.05 - 0.2 mg/L ModerateN/AAgri: White Mold
Deuteromycetes Pyricularia oryzaeEC₅₀: 0.1 - 0.5 mg/L N/AN/AAgri: Rice Blast
Yeasts Candida albicansModerate ActivityMIC: < 1.0 mg/L MIC: 0.25 - 1.0 mg/LMedical: Candidiasis

Key Insights:

  • Anti-Mold Potency: The scaffold shows superior efficacy against filamentous fungi (Aspergillus, Botrytis) compared to yeasts. It is comparable to the novel medical antifungal Olorofim (also a DHODH inhibitor) in its spectrum against Aspergillus.[1]

  • Cross-Resistance: Exhibits zero cross-resistance with Azoles (CYP51 inhibitors), Strobilurins (QoI), or SDHIs, making it a critical rotation partner in resistance management.

  • Limitations: Less effective against Zygomycetes (e.g., Mucor) and some yeasts compared to Polyenes.

Experimental Protocols

To evaluate this compound or its derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)

Adapted from CLSI M38-A2 (Filamentous Fungi).

  • Preparation of Stock Solution:

    • Dissolve this compound (or Ipflufenoquin) in 100% DMSO to a concentration of 1600 µg/mL.

    • Note: The 4-ol intermediate has lower solubility than the ether derivative; sonication may be required.

  • Inoculum Preparation:

    • Grow Aspergillus fumigatus on Potato Dextrose Agar (PDA) for 7 days at 35°C.

    • Harvest conidia in sterile saline with 0.05% Tween 20. Adjust density to

      
       CFU/mL.
      
  • Assay Setup:

    • Use RPMI 1640 medium buffered with MOPS (pH 7.0).

    • Dispense 100 µL of 2x drug concentration into microtiter wells (Final range: 0.015 – 8 µg/mL).

    • Add 100 µL of inoculum.

  • Incubation & Readout:

    • Incubate at 35°C for 48 hours.

    • Endpoint: Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth (clear wells).

    • Validation Control: Include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

Protocol B: Synthesis Verification (Intermediate to Active)

To confirm the scaffold identity before biological testing.

Synthesis_Workflow Start Start: 2,3-Difluoroaniline Step1 Cyclization & Decarboxylation Start->Step1 Chloral hydrate, NH2OH Intermediate TARGET: this compound (CAS 288151-45-1) Step1->Intermediate Thermal process Step2 Etherification (with 2,6-difluoroacetophenone deriv.) Intermediate->Step2 Base, solvent Final Active Fungicide: Ipflufenoquin (DHODH Inhibitor) Step2->Final Grignard addition

Figure 2: Synthesis Workflow. The 4-ol is the pivotal intermediate. Biological activity is significantly enhanced upon etherification at the 3/4-position.

References

  • Nippon Soda Co., Ltd. (2021). Ipflufenoquin (Kinoprol®) Technical Information. Validated broad-spectrum efficacy data against Botrytis and Sclerotinia.

  • U.S. Environmental Protection Agency (EPA). (2021). Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3 Registration. Regulations.gov.

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern. Defines Group 52 (DHODH inhibitors).

  • Oliver, J. D., et al. (2016). Olorofim (F901318) is a novel antifungal agent that inhibits dihydroorotate dehydrogenase. Proceedings of the National Academy of Sciences. (Contextual reference for DHODH mechanism in Aspergillus).

  • PubChem. (2024). Compound Summary: this compound (CAS 288151-45-1).[2] National Library of Medicine.

Sources

Validating HPLC Purity Analysis for 7,8-Difluoro-2-methylquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

7,8-Difluoro-2-methylquinolin-4-ol is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics and novel fungicides (e.g., Ipflufenoquin derivatives).[1][2] Its analysis presents a classic chromatographic challenge: the molecule is amphoteric, possessing a basic quinoline nitrogen and an acidic hydroxyl group (often existing in tautomeric equilibrium with the quinolone-4-one form).[1]

This guide compares two analytical approaches:

  • Method A (The Generic "Scouting" Method): A standard Formic Acid/Methanol gradient often used in early R&D.[1]

  • Method B (The Optimized Validated Method): A pH-controlled Phosphate Buffer/Acetonitrile system designed to suppress ionization and eliminate secondary silanol interactions.[1]

The Verdict: While Method A is sufficient for rough reaction monitoring, it fails validation criteria for purity analysis due to severe peak tailing (


) and retention time drift. Method B  is the only protocol capable of meeting ICH Q2(R2) standards for regulatory submission.

The Analytical Challenge: Why Generic Methods Fail

The primary failure mode in analyzing quinolin-4-ol derivatives is peak tailing .[1][2]

  • Mechanism: The basic nitrogen atom (pKa ~4.[1]5) becomes protonated at neutral or slightly acidic pH.[1][2] If the mobile phase pH is not sufficiently low or lacks ionic strength, this positive charge interacts strongly with residual silanol groups (

    
    ) on the silica backbone of the HPLC column.[1]
    
  • Consequence: This secondary interaction acts as a "drag" on the molecule, causing non-Gaussian peak shapes, poor resolution (

    
    ) from impurities, and integration errors.
    
Comparative Snapshot
ParameterMethod A (Generic)Method B (Optimized)
Mobile Phase 0.1% Formic Acid / MeOH20mM Phosphate (pH 2.[1][2]5) / ACN
Tailing Factor (

)
2.2 - 2.8 (Fail)1.05 - 1.15 (Pass)
Theoretical Plates (

)
< 3,000> 12,000
Retention Stability Drifts ± 0.5 minStable ± 0.02 min
Suitability Quick reaction checksGMP Release / Purity Validation

Method Development & Optimization Workflow

The following diagram illustrates the Analytical Quality by Design (AQbD) logic used to arrive at Method B.

MethodDevelopment Start Start: this compound ChemProp Analyze Chemical Properties (Amphoteric, pKa ~4.5 & ~9.0) Start->ChemProp Scouting Method A: Generic Gradient (H2O/MeOH + 0.1% Formic Acid) ChemProp->Scouting ResultA Result: Tailing > 2.0 Poor Resolution Scouting->ResultA Decision Optimization Strategy: Suppress Silanol Activity ResultA->Decision Opt1 Action 1: Lower pH to < 3.0 (Protonate all basic sites) Decision->Opt1 Opt2 Action 2: Switch to Phosphate Buffer (Mask Silanols) Decision->Opt2 Opt3 Action 3: Change Organic to ACN (Sharper peaks, lower viscosity) Decision->Opt3 FinalMethod Method B: Validated Protocol (pH 2.5 Buffer / ACN) Opt1->FinalMethod Opt2->FinalMethod Opt3->FinalMethod

Figure 1: AQbD workflow transitioning from a failing generic method to an optimized buffer system.

The "Winner": Method B Experimental Protocol

This protocol is validated according to ICH Q2(R2) guidelines.

Chromatographic Conditions[1][3][4][5][6][7][8][9]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).[1][2]

    • Why: "End-capped" columns chemically block residual silanols, essential for basic quinolines.[1][2]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 235 nm (Primary) and 254 nm (Secondary).[1]

    • Note: 235 nm provides maximum sensitivity for the fluoro-quinoline core.[1][2]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.04060
12.19010
15.09010
Standard Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][3]

  • Stock Solution: Dissolve 25 mg of this compound in 50 mL Diluent (Concentration: 0.5 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL for assay.

Validation Performance Data

The following data represents typical results obtained when validating Method B, demonstrating compliance with ICH Q2(R2) acceptance criteria.

System Suitability & Specificity

Specificty was confirmed by injecting known synthesis impurities (e.g., non-fluorinated precursors).[1]

ParameterAcceptance CriteriaMethod B ResultStatus
Retention Time (

)
N/A7.4 ± 0.1 minStable
Tailing Factor (

)

1.1 Pass
Theoretical Plates (

)

12,500Pass
Resolution (

)

(nearest peak)
3.2Pass
Linearity

Range evaluated: 50% to 150% of target concentration (25 µg/mL to 75 µg/mL).

  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )[1][2][3]
  • Y-Intercept Bias: < 2.0% of 100% response.[1][2][4]

Accuracy (Recovery)

Spiked samples at 80%, 100%, and 120% levels.

LevelMean Recovery (%)% RSDCriteria
80%99.8%0.4%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
120%99.5%0.5%98.0 - 102.0%
Precision[1][4][9][10]
  • Repeatability (Intra-day): % RSD = 0.25% (n=6).[1][2]

  • Intermediate Precision (Inter-day): % RSD = 0.60% (n=12, different analyst/day).[1]

Validation Logic Flow

To ensure the method is "fit for purpose," follow this validation decision tree.

ValidationLogic Start Start Validation (ICH Q2(R2)) Spec Specificity: Inject Blank, Placebo, Impurities Start->Spec Lin Linearity: 5 Levels (50-150%) Spec->Lin If Specific Acc Accuracy: Spike Recovery (80, 100, 120%) Lin->Acc If R² > 0.999 Prec Precision: Repeatability (n=6) Inter-day (n=12) Acc->Prec If Rec 98-102% Robust Robustness: Flow ±0.1 pH ±0.2 Temp ±5°C Prec->Robust If RSD < 2% Report Final Validation Report Robust->Report If System Suitability Passes

Figure 2: Step-by-step validation sequence ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • BenchChem. (2025).[1][2] Development of a Stability-Indicating HPLC Method for the Quantification of 6,8-Difluoro-2-methylquinolin-4-amine. (Note: Applied methodology for structural analog). Link[1][2]

  • MDPI. (2022).[1][2][5] Green and Efficient Determination of Fluoroquinolone Residues. Molecules. (Demonstrates pH dependency of quinolone separation). Link[1][2]

  • ResearchGate. (2025). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones. (Validation parameter reference). Link

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of Difluoromethyl-Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the medicinal chemistry utility of the difluoromethyl (


)  group within quinoline scaffolds, specifically comparing its performance against methyl (

) and trifluoromethyl (

) analogs. While

is a standard lipophilic enhancement, the

moiety offers a unique "Goldilocks" profile: it functions as a lipophilic hydrogen bond donor , providing a critical balance between membrane permeability, metabolic stability, and target engagement. This guide details the experimental workflows required to validate these properties from the bench (in vitro) to the organism (in vivo).

Part 1: The Physicochemical Rationale

The "Lipophilic Hydrogen Bond Donor" Concept

The primary advantage of the


 group over the 

group is its ability to act as a weak hydrogen bond (HB) donor. The highly electronegative fluorine atoms polarize the

bond, making the proton sufficiently acidic to interact with protein backbone carbonyls or water, acting as a bioisostere for hydroxyl (

) or thiol (

) groups but with significantly higher lipophilicity.[1]
  • Methyl (

    
    ):  Metabolically labile (benzylic oxidation); no HB donor capacity.
    
  • Trifluoromethyl (

    
    ):  Metabolically stable; highly lipophilic; no HB donor capacity.
    
  • Difluoromethyl (

    
    ):  Metabolically stable; moderate lipophilicity; active HB donor .[2]
    
Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting the


 modification during lead optimization.

SAR_Logic Start Lead Quinoline Scaffold (Liability: Metabolic Instability) Mod_CH3 Methyl (-CH3) Baseline Start->Mod_CH3 Mod_CF3 Trifluoromethyl (-CF3) High Lipophilicity Start->Mod_CF3 Mod_CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor Start->Mod_CF2H Outcome_CH3 Rapid Clearance (CYP Oxidation) Mod_CH3->Outcome_CH3 In Vivo Failure Outcome_CF3 Solubility Issues Non-specific Binding Mod_CF3->Outcome_CF3 Formulation Risk Outcome_CF2H Optimized PK/PD Metabolic Block + Binding Mod_CF2H->Outcome_CF2H Balanced Profile

Figure 1: Decision logic for substituting alkyl groups with fluorinated motifs to solve DMPK bottlenecks.

Part 2: In Vitro Profiling

To validate the efficacy of


-quinolines, researchers must assess both target affinity and metabolic stability. The 

group often exhibits slightly lower intrinsic potency than

in purely hydrophobic pockets but compensates with superior physicochemical properties.
Comparative Data: Potency vs. Properties

The table below summarizes typical data trends observed when comparing C3- or C4-substituted quinoline kinase inhibitors.

PropertyMethyl-Quinoline (

)
Trifluoro-Quinoline (

)
Difluoro-Quinoline (

)
Enzymatic

15 nM8 nM (High Potency)12 nM (Retained Potency)
LogD (pH 7.4) 2.13.8 (High Lipophilicity)2.9 (Optimal Range)
H-Bond Donor? NoNoYes (Weak)
Microsomal

< 15 min (Labile)> 60 min (Stable)> 55 min (Stable)
Solubility HighLowModerate
Protocol 1: Assessment of Metabolic Stability (Microsomal)

The critical differentiator for


 efficacy is its resistance to oxidative metabolism compared to the 

group.

Objective: Determine intrinsic clearance (


) using Human Liver Microsomes (HLM).
  • Preparation: Prepare a 10 mM stock of the test compound (quinoline derivative) in DMSO.

  • Incubation Mix: Dilute compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc. 1 mM).

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Expert Insight: The


 group blocks the benzylic oxidation site. While 

-quinolines are rapidly oxidized to carboxylic acids or hydroxymethyls, the C-F bond strength in

(

kcal/mol) prevents this CYP450-mediated attack [1, 2].

Part 3: In Vivo Efficacy

In vitro potency (


) often fails to translate to in vivo efficacy if the compound has poor pharmacokinetic (PK) properties. The 

moiety bridges this gap.
Protocol 2: Murine Xenograft Efficacy Model

This protocol validates whether the improved stability and solubility of the


 analog translates to tumor growth inhibition.

Experimental Workflow:

  • Tumor Induction: Subcutaneously implant

    
     cancer cells (e.g., A549 or relevant cell line dependent on Quinoline target) into the flank of BALB/c nude mice.
    
  • Staging: Allow tumors to reach ~100-150

    
    . Randomize mice into groups (n=8): Vehicle, Methyl-analog, 
    
    
    
    -analog,
    
    
    -analog.
  • Dosing: Administer compounds PO (oral gavage) at equimolar doses (e.g., 10 mg/kg) QD (once daily) for 21 days.

    • Note: The

      
       analog may require a lipid-based formulation due to poor aqueous solubility.
      
  • Measurement: Measure tumor volume (TV) every 3 days using calipers:

    
    .
    
  • Endpoint: Calculate Tumor Growth Inhibition (%TGI):

    
    
    
Visualization: Efficacy Workflow

The following diagram outlines the critical path from formulation to data analysis.

InVivo_Workflow Step1 Step 1: Formulation (CF2H allows standard aqueous vehicles) Step2 Step 2: Oral Dosing (PO) Assessment of Bioavailability Step1->Step2 Step3 Step 3: Plasma PK Sampling (Check Cmax and AUC) Step2->Step3 Step4 Step 4: Tumor Volume Measurement (Pharmacodynamic Response) Step3->Step4 Decision Efficacy Analysis Step4->Decision Result_A High Clearance (CH3) Low Efficacy Decision->Result_A Low AUC Result_B High Exposure (CF2H) High Efficacy Decision->Result_B High AUC

Figure 2: Workflow for validating in vivo efficacy, highlighting the dependency of efficacy on bioavailability (AUC).

Data Interpretation: The "Fluorine Effect"

In a typical study, you will observe the following:

  • Methyl-Quinoline: High in vitro potency, but low in vivo efficacy due to rapid clearance (

    
     is short).
    
  • Trifluoromethyl-Quinoline: High potency and stability, but potential toxicity or lower oral bioavailability due to poor solubility (limited absorption).

  • Difluoromethyl-Quinoline: Maintains the stability of the

    
     analog but with improved solubility and H-bonding capacity. This often results in the highest Area Under the Curve (AUC)  and consequently the best tumor growth inhibition [3].
    

References

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2015).[3] Novel Difluoromethylated Quinoline Derivatives: Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry. Link

Sources

investigating the resistance mechanisms to ipflufenoquin in fungal pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The DHODH Paradigm

Ipflufenoquin (FRAC Code 52) represents a novel class of fungicides targeting dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike succinate dehydrogenase inhibitors (SDHIs) or Quinone outside Inhibitors (QoIs), which target mitochondrial respiration, ipflufenoquin disrupts nucleotide synthesis, halting DNA/RNA production.

Why this guide is critical: While ipflufenoquin offers a powerful tool against multi-drug resistant (MDR) strains of Botrytis cinerea and Sclerotinia sclerotiorum, its single-site mode of action carries a medium-to-high resistance risk . Furthermore, a critical "One Health" concern has emerged: cross-resistance between ipflufenoquin and olorofim , a novel clinical antifungal sharing the same DHODH target.[2][3][4] This guide provides the experimental framework to investigate these mechanisms rigorously.

Mechanism of Action & Resistance Logic[3][5][6]

The Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing ubiquinone (Coenzyme Q) to ubiquinol in the process. Ipflufenoquin binds to the quinone-binding tunnel of the enzyme, blocking electron transfer.[1]

Resistance Pathways

Resistance primarily arises through two mechanisms:

  • Target Site Mutations: Non-synonymous Single Nucleotide Polymorphisms (SNPs) in the pyrE gene (encoding DHODH).[5] Key hotspots identified in model organisms (e.g., Aspergillus fumigatus) include residues G119 , H116 , L164 , and V200 .

  • Intrinsic Resistance: Some species (e.g., Corynespora cassiicola) exhibit natural tolerance, likely due to structural differences in the quinone-binding pocket that reduce ligand affinity, rather than metabolic detoxification.

Visualization: Pyrimidine Biosynthesis & DHODH Inhibition

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO Orotate Orotate DHO->Orotate Catalyzed by DHODH UMP UMP (Nucleotides) Orotate->UMP DHODH DHODH Enzyme (Mitochondrial Membrane) Q Ubiquinone (CoQ) DHODH->Q QH2 Ubiquinol Q->QH2 Electron Acceptor Ipflufenoquin Ipflufenoquin (Inhibitor) Ipflufenoquin->DHODH Blocks Quinone Tunnel Mutation Resistance Mutation (e.g., G119A, V200E) Mutation->DHODH Alters Binding Site

Caption: Ipflufenoquin blocks the ubiquinone-binding site of DHODH, halting the conversion of dihydroorotate to orotate.[2] Resistance mutations alter this binding pocket.[6]

Comparative Performance Analysis

Ipflufenoquin is distinct from existing chemistries.[1][2][3] The table below contrasts its profile against standard alternatives.

FeatureIpflufenoquin (FRAC 52)SDHIs (e.g., Boscalid, Fluxapyroxad)QoIs (e.g., Azoxystrobin)Clinical Implication
Target Enzyme DHODH (Pyrimidine Biosynthesis)Succinate Dehydrogenase (Complex II)Cytochrome bc1 (Complex III)High (Olorofim target)
Cross-Resistance No cross-resistance with SDHI/QoICross-resistant within FRAC 7Cross-resistant within FRAC 11Cross-resistance to Olorofim
Resistance Risk Medium-to-High (Single site)Medium-to-HighHighCritical One Health Risk
Key Mutations pyrE (G119, V200)SdhB/C/D (H272, P225)Cytb (G143A, F129L)pyrE mutations affect both
Efficacy (Botrytis) High (EC50 < 0.01 mg/L)Variable (Widespread resistance)Variable (Widespread resistance)N/A

Experimental Workflow: Investigating Resistance

This protocol is designed to isolate resistant mutants and characterize the molecular mechanism.

Phase 1: Baseline Sensitivity & Risk Assessment

Objective: Establish the wild-type sensitivity distribution (EC50) to detect shifts.

  • Isolate Selection: Select >50 isolates from unexposed fields (baseline population).

  • Assay Medium: Use Minimal Media (MM) rather than rich media (PDA).

    • Reasoning: Rich media may contain exogenous pyrimidines (uracil/uridine), which can bypass DHODH inhibition, leading to false resistance signals (the "rescue effect").

  • Protocol:

    • Prepare MM amended with ipflufenoquin (0, 0.001, 0.01, 0.1, 1, 10, 100 mg/L).

    • Inoculate mycelial plugs or spore suspensions (

      
       spores/mL).
      
    • Incubate at 25°C for 48–72h.

    • Calculate EC50 using log-logistic regression (e.g., drc package in R).

Phase 2: Generation of Resistant Mutants

Objective: Force evolution to identify potential resistance mutations.

  • UV Mutagenesis / Chemical Taming:

    • Expose spore suspensions to UV light (kill rate 95%) or EMS (Ethyl methanesulfonate).

    • Plate survivors on MM + Ipflufenoquin at

      
      .
      
  • Spontaneous Selection (Fluctuation Assay):

    • Plate

      
       spores on high-dose plates (e.g., 5–10 mg/L) without mutagenesis.
      
    • Trustworthiness Check: This mimics natural selection pressure in the field.

  • Verification: Subculture survivors on fungicide-free media for 5 generations, then re-test on fungicide media to ensure stability (rule out transient adaptation).

Phase 3: Molecular Characterization (Target Sequencing)

Objective: Identify SNPs in the pyrE gene.

  • DNA Extraction: Use a CTAB or column-based kit from stable mutants.

  • Primer Design: Design primers to amplify the full length of the pyrE gene (DHODH).

    • Note: Focus on conserved regions flanking the quinone-binding site (homologous to A. fumigatus G119 and V200 regions).

  • Sequencing: Sanger sequencing of the amplicon. Compare against the wild-type reference.

  • In Silico Docking (Validation): Use AlphaFold2 predicted structures to dock ipflufenoquin into the mutant DHODH.

    • Success Metric: A calculated increase in Binding Free Energy (

      
      ) correlates with resistance.
      
Phase 4: Cross-Resistance & Fitness Profiling

Objective: Determine the agricultural and clinical impact.

  • Cross-Resistance Matrix: Test mutants against:

    • Ipflufenoquin (Self)[1][2][4][7][5][8][9][10]

    • Boscalid/Fluxapyroxad (SDHI - Negative Control)

    • Olorofim (Clinical DHODH inhibitor - Critical One Health Step )

  • Fitness Assays:

    • Mycelial Growth: Radial growth rate on MM.

    • Pathogenicity: Inoculate host leaves (e.g., Strawberry, Cucumber). Measure lesion diameter at 72h.

    • Causality: If a mutant has high resistance but low pathogenicity (fitness penalty), it is less likely to persist in the field.

Visualization: Experimental Logic Flow

Experimental_Workflow cluster_phase1 Phase 1: Baseline & Selection cluster_phase2 Phase 2: Molecular Validation cluster_phase3 Phase 3: Impact Assessment Isolates Wild-Type Isolates Sensitivity Determine Baseline EC50 (Minimal Media) Isolates->Sensitivity Selection Selection Pressure (UV or High Dose Fungicide) Sensitivity->Selection Mutants Putative Resistant Mutants Selection->Mutants Stability Stability Check (5 Generations) Mutants->Stability Sequencing Seq pyrE Gene (Target: DHODH) Stability->Sequencing CrossRes Cross-Resistance Assay (vs. SDHI, Olorofim) Stability->CrossRes Docking In Silico Docking (AlphaFold/Vina) Sequencing->Docking RiskProfile Final Risk Profile Docking->RiskProfile Fitness Fitness & Pathogenicity (In Planta) CrossRes->Fitness Fitness->RiskProfile

Caption: Step-by-step workflow from isolate selection to molecular validation and risk profiling.

References

  • BenchChem. (2025).[1] Comparing the antifungal activity of ipflufenoquin with other fungicides.[1][2][5][11] Retrieved from

  • Miyake, Y., et al. (2025). Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH Inhibitor.[2][3] Phytopathology.[2][6][7] Retrieved from

  • Van Rhijn, N., et al. (2024).[12] The novel agrochemical fungicide ipflufenoquin drives cross-resistance to olorofim in the human pathogen Aspergillus fumigatus.[2] bioRxiv/ResearchGate. Retrieved from

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2024). Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide. Retrieved from

  • US EPA. (2021). Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3. Regulations.gov. Retrieved from

Sources

Safety Operating Guide

7,8-Difluoro-2-methylquinolin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Immediate Action Required: This compound is a halogenated nitrogenous heterocycle .[1][2][3] It must be segregated from general organic waste due to its potential to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon thermal decomposition.[1][2][3]

  • Chemical Identity: 7,8-Difluoro-2-methylquinolin-4-ol[4][1][2][3][5][6]

  • Primary Hazard: Aquatic Toxicity (Long-term), Skin/Eye Irritant.[1][2][3]

  • Waste Stream Classification: Halogenated Organic Solid (Non-RCRA Listed, Characteristic Waste). [4][3][5]

  • Critical Prohibition: DO NOT dispose of via sink drains or mix with non-halogenated solvents.[1][2][3][5]

Chemical Characterization & Disposal Logic

As researchers, we must understand why we segregate.[1][3] Disposal protocols are dictated by the combustion chemistry of the molecule.[1][3][5]

PropertyDataDisposal Implication
Molecular Formula C₁₀H₇F₂NOContains Fluorine (F) and Nitrogen (N).[4][1][2][3][5][6][7][8]
Physical State Solid (Powder/Crystal)Requires solid waste containers (HDPE wide-mouth).[4][1][2][3][5]
Combustion Products HF, NOx, CO, CO₂Incineration requires scrubbers. Standard municipal incinerators cannot handle the HF load without damaging equipment or releasing toxins.[4][2][3][5]
Solubility Low (Water), High (DMSO/MeOH)High aquatic persistence risk.[4][1][2][3][5] Zero-discharge policy applies.[4][1][2][3][5]
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric acid/peroxides in waste accumulation areas.[4][1][2][3][5]

Scientist's Note: The "Difluoro" substitution at positions 7 and 8 is chemically robust. Unlike simple alkyl halides, these aryl-fluorine bonds require high-temperature incineration (>1100°C) to fully mineralize.[4][1][2][3] Improper disposal in low-temp medical waste streams can lead to the formation of fluorinated dioxins or incomplete combustion byproducts.[1][2][3][5]

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Segregation (In the Lab)
  • Quenching (If in reaction mixture):

    • If the compound is dissolved in a reactive mixture (e.g., with thionyl chloride), quench the reaction first.[1][3][5]

    • Neutralize to pH 6–8.[1][2][3][5] Never containerize acidic fluorinated waste; it can generate HF gas inside the drum.[3][5]

  • Precipitation (Preferred):

    • If dissolved in organic solvent, rotovap to a solid residue if possible.[1][3] Solid waste is significantly cheaper and safer to transport than liquid halogenated waste.[1][2][3][5]

Phase 2: Containerization
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[4][1][2][3] Glass is acceptable but poses a breakage risk.[1][2][3][5]

  • Liquid Waste (Mother Liquors): Use a safety can or HDPE carboy designated for "Halogenated Solvents." [1][2][3]

    • Rule of Thumb: If the halogen content >1%, the entire container is "Halogenated."[1][3][5]

Phase 3: Labeling Strategy

The waste contractor relies on your label to select the incinerator type.[1][2][3][5]

  • Standard Label: "Hazardous Waste - Solid, Toxic."[4][1][2][3]

  • Critical Addition: Clearly write "CONTAINS FLUORINE / QUINOLINE DERIVATIVE" on the tag.[1][2][3][5] This alerts the facility to use alkaline scrubbing during incineration.[1][2][3][5]

Operational Workflow Diagram

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck LiquidPath Liquid (Mother Liquor) StateCheck->LiquidPath In Solution SolidPath Solid (Pure/Crude) StateCheck->SolidPath Dry Solid Quench Neutralize pH (6-8) LiquidPath->Quench If Acidic/Reactive ContainerLiquid Container: Carboy Label: 'Liquid Halogenated Waste' LiquidPath->ContainerLiquid No reduction possible ContainerSolid Container: Wide-Mouth HDPE Label: 'Solid Halogenated Organic' SolidPath->ContainerSolid Rotovap Evaporate Solvent (Minimize Volume) Quench->Rotovap Rotovap->ContainerSolid Residue Rotovap->ContainerLiquid Distillate (if contaminated) Tagging CRITICAL STEP: Add 'Contains Fluorine' to Manifest ContainerSolid->Tagging ContainerLiquid->Tagging Pickup EHS / Contractor Pickup Tagging->Pickup Incineration High-Temp Incineration (w/ Caustic Scrubbers) Pickup->Incineration

Caption: Logical flow for the segregation and containerization of fluorinated quinoline waste, prioritizing volume reduction and correct hazard labeling.

Emergency Spillage Procedures

In the event of a benchtop spill, immediate containment prevents aerosolization of the fluorinated dust.[3][5]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3] If powder is fine/dusty, use an N95 or P100 respirator.[1][3][5]

  • Containment: Do not dry sweep.[1][2][3][5]

    • Solid Spill: Cover with wet paper towels (water or ethanol) to suppress dust, then scoop into a waste jar.[1][2][3]

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1][2][3][5]

  • Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by ethanol.[1][2][3][5] The quinoline ring is lipophilic; water alone will not effectively clean the residue [1].[1][2][3][5]

Regulatory & Environmental Context

  • EPA/RCRA (USA): While not explicitly listed with a "P" or "U" code, this material is a Characteristic Waste if it exhibits toxicity.[1][2][3] However, best practice treats it as Non-Specific Halogenated Waste (often coded under F-series logic if spent solvents are involved, or D000 series for toxicity if leachable) [2].[1][2][3]

  • Ecological Impact: Fluorinated quinolines are structurally related to fluoroquinolone antibiotics.[1][2][3][5] Improper disposal into water systems can contribute to antimicrobial resistance pressures in environmental bacteria [3].[1][2][3][5]

References

  • PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine.[1][2][3][5][9] Retrieved January 28, 2026, from [Link]4][5]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved January 28, 2026, from [Link]4][5]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3] Guidance on the Application of the CLP Criteria. Retrieved January 28, 2026, from [Link]4][5]

Sources

Personal protective equipment for handling 7,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Molecule: 7,8-Difluoro-2-methylquinolin-4-ol (CAS: 1150164-73-0) is a specialized fluorinated heterocyclic intermediate.[1] While often used as a scaffold in the synthesis of bioactive agrochemicals (e.g., Ipflufenoquin) and pharmaceuticals, its specific hazard profile requires a nuanced approach beyond generic safety data sheets.

The "Why" Behind the Protocol: Standard safety protocols often underestimate fluorinated heterocycles. The addition of two fluorine atoms at the 7 and 8 positions significantly alters the physicochemical properties of the quinoline ring:

  • Lipophilicity: Fluorination increases lipid solubility, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes.

  • Bioactivity: The quinoline core is a known pharmacophore with potential hepatotoxic and genotoxic liabilities.

  • Dust Potential: As a solid intermediate, the primary route of occupational exposure is inhalation of airborne particulates during weighing and transfer.

Operational Directive: Treat this substance as a Potent Compound (Occupational Exposure Band 3) . Containment and respiratory protection are prioritized over simple barrier protection.

Risk Assessment & Exposure Pathways

To effectively mitigate risk, we must visualize the failure points. The following logic flow illustrates how this specific chemical interacts with the laboratory environment.

RiskLogic Source Source: Fine Powder (Static Prone) Activity Activity: Weighing & Transfer Source->Activity Path_Air Pathway: Aerosolization Activity->Path_Air High Risk Path_Surf Pathway: Surface Contamination Activity->Path_Surf Medium Risk Receptor_Lung Receptor: Inhalation (Deep Lung) Path_Air->Receptor_Lung Receptor_Skin Receptor: Dermal Absorption (Enhanced by Fluorine) Path_Surf->Receptor_Skin

Figure 1: Exposure Pathway Analysis.[1] Note the critical divergence at the "Activity" node, where static electricity can escalate aerosolization risks.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. The following matrix is calibrated for the handling of fluorinated organic solids.

Protection ZoneEquipment StandardTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness each)Permeation Defense: Fluorinated organics can permeate standard nitrile faster than their non-fluorinated analogs.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach.
Respiratory P100 Respirator (if outside hood) or N95 (inside hood)Particle Size: Synthetic intermediates often exist as micronized dusts (<10 µm) that bypass mucociliary clearance.[1] Simple surgical masks are ineffective.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Irritation: Quinolines are mucous membrane irritants.[1] Safety glasses with side shields are insufficient if fine dust is generated.
Body Defense Tyvek® Lab Coat (Closed front)Retention: Cotton coats trap dust in fibers, creating a secondary exposure source in breakrooms/offices.[1] Non-woven Tyvek repels particulates.[1]

Operational Protocol: Step-by-Step Handling

This protocol is designed to neutralize the static-driven dispersion of the powder.

Phase 1: Engineering Controls & Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood. Causality: Fluorinated powders are often highly dielectric and static-prone; they will "jump" from spatulas without neutralization.[1]

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1]

Phase 2: Weighing & Transfer
  • Tare External: Tare your weigh boat/vial before opening the chemical container to minimize open-container time.

  • The "Draft Shield" Technique: If your balance is not inside the hood, use a portable draft shield. Never weigh toxic powders on an open bench.[1]

  • Transfer: Use a disposable anti-static spatula.

    • Critical Step: Do not dump the powder.[2] Tap the spatula gently against the side of the receiving vessel to dislodge the solid.

  • Solubilization: Add solvent immediately to the solid in the receiving vessel. Once in solution, the inhalation risk drops to near zero (though dermal risk remains).

Phase 3: Decontamination
  • Wet Wipe Method: Do not sweep dry powder.[1] Use a paper towel dampened with a surfactant (e.g., 1% SDS solution) or Isopropanol to wipe the balance and surrounding area.

  • Glove Removal: Perform "beak method" removal inside the hood to prevent releasing dust from the glove surface into the lab air.

Waste Disposal & Environmental Compliance

This compound contains halogen atoms (Fluorine), classifying it as Halogenated Organic Waste .[1]

  • Solid Waste: Contaminated weigh boats, gloves, and pads must go into a dedicated "Hazardous Solid Waste" bin, double-bagged.

  • Liquid Waste: Dispose of mother liquors and rinses in the "Halogenated Solvent" carboy.

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the quinoline ring can undergo exothermic nitration/oxidation.

  • Ecological Impact: Fluorinated quinolines can be persistent in aquatic environments (analogue: Ipflufenoquin is very toxic to aquatic life).[1][3] Zero discharge to drains is mandatory.

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term injury.

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact (Dust/Splash) Type->Eye Inhale Inhalation (Dust Cloud) Type->Inhale Action_Skin 1. Brush off dry powder 2. Wash with soap/water (15 min) 3. Do NOT use solvent Skin->Action_Skin Action_Eye 1. Flush @ Eyewash (15 min) 2. Hold eyelids open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Aid 3. Provide SDS to Physician Inhale->Action_Inhale

Figure 2: Emergency Response Triage. Note: Solvents should never be used to clean skin, as they may accelerate the absorption of the fluorinated compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1][4] Compound Summary: this compound (CAS 1150164-73-0).[1] National Library of Medicine. [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Ipflufenoquin (Related Structure) Hazard Classification. [1]

  • Ansell. (2025).[1] Permeation & Degradation Resistance Guide for Chemical Resistant Gloves.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Difluoro-2-methylquinolin-4-ol
Reactant of Route 2
7,8-Difluoro-2-methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.